Technical Documentation Center

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride
  • CAS: 1187933-51-2

Core Science & Biosynthesis

Foundational

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride basic properties

An In-Depth Technical Guide to (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride: Core Basic Properties and Research Applications Introduction (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride: Core Basic Properties and Research Applications

Introduction

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a heterocyclic compound featuring a 2,4-disubstituted oxazole core. The molecule's architecture, comprising a fluorinated phenyl ring, an oxazole nucleus, and a primary aminomethyl group, positions it as a compound of significant interest in medicinal chemistry and drug discovery. The oxazole ring is a well-established pharmacophore found in a wide array of biologically active molecules, exhibiting properties that include anticancer, antimicrobial, and anti-inflammatory activities.[1] The inclusion of a 4-fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. The primary amine, protonated as a hydrochloride salt, is pivotal to the molecule's basicity, influencing its solubility, formulation possibilities, and interactions with physiological systems.

This technical guide provides a comprehensive overview of the core basic properties of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, offering insights into its physicochemical characteristics, synthesis, and potential pharmacological applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

The fundamental properties of a compound dictate its behavior in both experimental and physiological settings. For (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, the primary amine group is the principal determinant of its basicity.

Core Molecular Attributes

A summary of the key physicochemical properties of the free base and its hydrochloride salt is presented below.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Formula C₁₀H₉FN₂OC₁₀H₁₀ClFN₂O[2]
Molecular Weight 192.19 g/mol 228.65 g/mol [2]
CAS Number 885272-89-9Not Available
Predicted pKa (of the conjugate acid) ~8.5 - 9.5N/AComputationally Estimated

Note: The pKa value is an estimation based on computational models for similar primary amines and should be confirmed experimentally.

Understanding the Basicity: The Role of the Primary Amine

The basicity of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine arises from the lone pair of electrons on the nitrogen atom of the primary aminomethyl group. In the hydrochloride salt, this amine is protonated, forming an ammonium cation. The equilibrium between the protonated and unprotonated forms is governed by the pKa of the conjugate acid (the ammonium ion).

The pKa is a critical parameter as it determines the charge state of the molecule at a given pH. At physiological pH (~7.4), a compound with a pKa of 8.5-9.5 will exist predominantly in its protonated, charged form. This has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile, as charged molecules generally exhibit higher aqueous solubility but lower passive diffusion across biological membranes.

Experimental Determination of pKa

While computational predictions are useful for initial estimations, experimental determination of the pKa is essential for accurate characterization. The following are standard, robust methods for this purpose.

This is a classic and widely used method for pKa determination. It involves titrating a solution of the amine hydrochloride with a standardized base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at the half-equivalence point.

G prep Prepare a solution of the (2-(4-Fluorophenyl)oxazol-4-YL)methanamine HCl in deionized water at a known concentration. calibrate Calibrate the pH meter using standard buffers. prep->calibrate titrate Titrate the solution with a standardized solution of NaOH, recording pH after each addition. calibrate->titrate plot Plot pH versus volume of NaOH added to generate a titration curve. titrate->plot determine Determine the equivalence point and half-equivalence point. plot->determine pka The pH at the half-equivalence point is the pKa. determine->pka

Caption: A plausible synthetic workflow for the target compound.

Structural Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of atoms and the overall structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would verify the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: This would identify the characteristic functional groups, such as the N-H stretches of the ammonium salt and the C=N and C-O stretches of the oxazole ring.

  • Elemental Analysis: To confirm the empirical formula of the hydrochloride salt.

Pharmacological Context and Potential Applications

The structural motifs within (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride suggest several avenues for pharmacological investigation.

  • CNS Activity: As many fluorophenyl amine derivatives are known to interact with serotonin and dopamine receptors, this compound could be a valuable building block or lead compound for novel CNS-active agents, potentially for the treatment of depression, anxiety, or other neurological disorders. [3]* Enzyme Inhibition: The oxazole core is present in various enzyme inhibitors. [4]For instance, related structures have shown inhibitory activity against enzymes like lysyl oxidase-like 2 (LOXL2), which is implicated in fibrosis.

  • Anticancer and Antimicrobial Potential: The broader class of oxazole derivatives has demonstrated a wide range of anticancer and antimicrobial activities. [5]Therefore, this compound warrants screening in relevant biological assays.

Handling, Storage, and Stability

Handling and Storage

As a hydrochloride salt, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine is expected to be a crystalline solid, which is generally easier to handle and weigh than the free base. It should be stored in a well-sealed container in a cool, dry place to prevent moisture absorption.

Stability Considerations

Amine hydrochlorides are generally more stable than their free base counterparts. However, a comprehensive stability assessment is crucial for any compound intended for further development. This is typically achieved through forced degradation studies.

Forced Degradation Workflow

G compound Subject the compound to stress conditions: - Acidic/basic hydrolysis - Oxidation - Photolysis - Thermal stress analyze Analyze the stressed samples using a stability-indicating HPLC method. compound->analyze identify Identify and characterize any degradation products (e.g., using LC-MS). analyze->identify pathway Elucidate the degradation pathway and assess the intrinsic stability. identify->pathway

Caption: A typical workflow for forced degradation studies.

A stability-indicating HPLC method would need to be developed to separate the parent compound from any potential degradants formed under these stress conditions. [6][7]

Conclusion

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a compound with significant potential in drug discovery, owing to its combination of a biologically active oxazole core, a metabolically robust fluorophenyl group, and a basic primary amine that allows for salt formation and tailored physicochemical properties. While experimental data on this specific molecule is limited, this guide provides a framework for its characterization, synthesis, and potential applications based on established chemical principles and data from analogous structures. The determination of its precise pKa, solubility, and stability, along with comprehensive pharmacological screening, will be critical next steps in unlocking its full potential as a research tool or therapeutic lead.

References

  • PubChem. (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. [Link]

  • Phillips, A. J., & Uto, Y. (2001). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. The Journal of Organic Chemistry, 66(7), 2473–2476. [Link]

  • Hattori, K., Okitsu, O., Tabuchi, S., Taniguchi, K., Nishio, M., Koyama, S., ... & Sakane, K. (2005). Discovery of new diphenyloxazole derivatives containing a pyrrolidine ring: orally active prostacyclin mimetics. Part 2. Bioorganic & medicinal chemistry letters, 15(13), 3279-3283. [Link]

  • Yamada, K., Kamimura, N., & Kunishima, M. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein journal of organic chemistry, 13, 1478–1485. [Link]

  • Shao, Y., & Alluri, R. (2004). A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations. Journal of pharmaceutical and biomedical analysis, 35(3), 635–641. [Link]

  • PubChem. 2-(5-(5-((5-Chloropyridin-2-yl)thio)-2-(4-fluorophenyl)oxazol-4-yl)pyridin-2-yl)propan-2-ol. [Link]

  • Akhila, S., & Kumar, A. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 334-343. [Link]

  • Drăgan, M., Dinu, M., Tociu, M., Avram, E., & Dimov, T. V. (2020). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. Molecules, 25(11), 2538. [Link]

  • PubChem. (1,2-Oxazol-4-yl)methanamine hydrochloride. [Link]

  • Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]

  • Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3501-3519. [Link]

  • Hasija, A., & Chopra, D. (2022). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science, 60(5), 456-466. [Link]

  • van der Westhuizen, J. H., & van Otterlo, W. A. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 72(7), 989-997. [Link]

  • Yurttaş, L., Özkay, Y., & Kaplancıklı, Z. A. (2018). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Molecules, 23(11), 2788. [Link]

  • YouTube. (2021, May 19). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(10), 22-31. [Link]

  • PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. [Link]

  • Leong, S. W., & Chear, N. J. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Archiv der Pharmazie, 354(11), 2100188. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of C-[2-(4-FLUORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE Hydrochloride

This guide provides a comprehensive overview of a viable synthetic route for C-[2-(4-fluoro-phenyl)-oxazol-4-yl]-methylamine hydrochloride, a compound of interest for researchers in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a viable synthetic route for C-[2-(4-fluoro-phenyl)-oxazol-4-yl]-methylamine hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles, providing a rationale for the selection of reagents and reaction conditions. This document is intended for an audience of trained chemists and assumes a working knowledge of standard laboratory techniques and safety procedures.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The primary disconnection is at the C-N bond of the methylamine group, leading back to a key intermediate, 2-(4-fluorophenyl)-oxazole-4-carbaldehyde. A secondary disconnection of the oxazole ring itself points towards simpler, commercially available starting materials: 4-fluorobenzamide and a suitable three-carbon building block.

Retrosynthesis target C-[2-(4-FLUORO-PHENYL)-OXAZOL-4-YL]- METHYLAMINE hydrochloride intermediate1 C-[2-(4-FLUORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE target->intermediate1 Salt Formation intermediate2 2-(4-FLUORO-PHENYL)-OXAZOL-4-CARBALDEHYDE intermediate1->intermediate2 Reductive Amination intermediate3 2-(4-FLUORO-PHENYL)-4-(HYDROXYMETHYL)OXAZOLE intermediate2->intermediate3 Oxidation start1 4-FLUOROBENZAMIDE intermediate3->start1 Robinson-Gabriel Synthesis start2 1,3-DIHYDROXYACETONE intermediate3->start2 Robinson-Gabriel Synthesis intermediate4 2-(4-FLUORO-PHENYL)OXAZOLE

Figure 1: Retrosynthetic analysis of C-[2-(4-FLUORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE hydrochloride.

This retrosynthetic approach is advantageous as it allows for the construction of the core oxazole scaffold early in the synthesis, followed by the installation of the required functional groups.

Synthesis of Key Intermediates

Synthesis of 2-(4-Fluorophenyl)-4-(hydroxymethyl)oxazole

The formation of the substituted oxazole ring can be efficiently achieved via the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.[1] In this proposed route, we will utilize 4-fluorobenzamide and 1,3-dihydroxyacetone. The reaction proceeds through an initial N-acylation of the aminoketone derived from 1,3-dihydroxyacetone, followed by an acid-catalyzed cyclodehydration to furnish the oxazole ring.

Experimental Protocol:

  • To a stirred suspension of 1,3-dihydroxyacetone dimer (1.0 eq) in a suitable solvent such as dioxane, add 4-fluorobenzamide (1.1 eq).

  • Add concentrated sulfuric acid (catalytic amount) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-fluorophenyl)-4-(hydroxymethyl)oxazole.

Reagent/SolventMolecular WeightEquivalentsMolesAmount
1,3-Dihydroxyacetone dimer180.16 g/mol 1.0xy g
4-Fluorobenzamide139.13 g/mol 1.11.1x1.1y g
Concentrated Sulfuric Acid98.08 g/mol Catalytic-~0.1 eq
Dioxane---z mL
Ethyl Acetate---As needed
Sodium Bicarbonate (sat. sol.)---As needed

Causality of Experimental Choices:

  • Robinson-Gabriel Synthesis: This classical method is a reliable and well-established route for the formation of oxazole rings from readily available starting materials.[1]

  • Sulfuric Acid: A strong acid catalyst is required to promote the cyclodehydration step, which involves the removal of two molecules of water.

  • Reflux Conditions: The reaction requires elevated temperatures to overcome the activation energy for the cyclization and dehydration steps.

Synthesis of 2-(4-Fluorophenyl)-oxazole-4-carbaldehyde

The next step involves the oxidation of the primary alcohol of 2-(4-fluorophenyl)-4-(hydroxymethyl)oxazole to the corresponding aldehyde. A mild oxidizing agent is preferred to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are suitable reagents for this transformation.

Experimental Protocol (using MnO₂):

  • Dissolve 2-(4-fluorophenyl)-4-(hydroxymethyl)oxazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Add activated manganese dioxide (5-10 eq) in portions to the stirred solution.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield 2-(4-fluorophenyl)-oxazole-4-carbaldehyde, which can often be used in the next step without further purification.

Reagent/SolventMolecular WeightEquivalentsMolesAmount
2-(4-Fluorophenyl)-4-(hydroxymethyl)oxazole193.17 g/mol 1.0xy g
Activated Manganese Dioxide86.94 g/mol 5-105x-10x5y-10y g
Dichloromethane---z mL

Causality of Experimental Choices:

  • Manganese Dioxide: MnO₂ is a selective and mild oxidizing agent for allylic and benzylic alcohols, which minimizes the risk of over-oxidation. The oxazolyl-methanol can be considered analogous in reactivity.

  • Dichloromethane: A non-polar aprotic solvent is ideal for this reaction as it is inert to the oxidizing agent and facilitates easy work-up.

Synthesis of the Target Compound

Reductive Amination to C-[2-(4-FLUORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE

The final key transformation is the conversion of the aldehyde to the methylamine via reductive amination. This is a robust and widely used method for forming C-N bonds.[2][3] The reaction proceeds in two stages: the formation of an intermediate imine from the aldehyde and methylamine, followed by its reduction to the target amine.

Experimental Protocol:

  • Dissolve 2-(4-fluorophenyl)-oxazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add a solution of methylamine (2.0 eq, e.g., as a solution in THF or as methylamine hydrochloride with a base like triethylamine) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), in portions.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench it by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude C-[2-(4-fluoro-phenyl)-oxazol-4-yl]-methylamine.

Reagent/SolventMolecular WeightEquivalentsMolesAmount
2-(4-Fluorophenyl)-oxazole-4-carbaldehyde191.15 g/mol 1.0xy g
Methylamine (e.g., 40% in water)31.06 g/mol 2.02x2y g
Sodium Borohydride37.83 g/mol 1.51.5x1.5y g
Methanol---z mL

Causality of Experimental Choices:

  • Reductive Amination: This one-pot procedure is highly efficient for the synthesis of secondary amines from aldehydes.[3][4]

  • Sodium Borohydride: A mild and selective reducing agent that readily reduces the imine intermediate without affecting the oxazole ring.

  • Methanol: An effective solvent that dissolves the reactants and is compatible with the reducing agent.

Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine product.[5][6][7]

Experimental Protocol:

  • Dissolve the crude C-[2-(4-fluoro-phenyl)-oxazol-4-yl]-methylamine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a non-protic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, C-[2-(4-fluoro-phenyl)-oxazol-4-yl]-methylamine hydrochloride.

Reagent/SolventMolecular WeightEquivalentsMolesAmount
C-[2-(4-fluoro-phenyl)-oxazol-4-yl]-methylamine206.21 g/mol 1.0xy g
HCl in Diethyl Ether (e.g., 2M)36.46 g/mol 1.11.1xz mL
Diethyl Ether---As needed

Causality of Experimental Choices:

  • Salt Formation: Amines are basic and react with strong acids like HCl to form stable, often crystalline salts.[5][6] This is a standard procedure for the purification and formulation of amine-containing compounds.[7]

  • Non-protic Solvent: Using a non-protic solvent like diethyl ether facilitates the precipitation of the ionic salt.

Overall Synthetic Pathway

Synthesis cluster_0 Step 1: Robinson-Gabriel Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Salt Formation start1 4-Fluorobenzamide intermediate1 2-(4-Fluorophenyl)-4-(hydroxymethyl)oxazole start1->intermediate1 start2 1,3-Dihydroxyacetone start2->intermediate1 intermediate2 2-(4-Fluorophenyl)-oxazole-4-carbaldehyde intermediate1->intermediate2 MnO2, DCM intermediate3 C-[2-(4-FLUORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE intermediate2->intermediate3 1. CH3NH2 2. NaBH4 target C-[2-(4-FLUORO-PHENYL)-OXAZOL-4-YL]- METHYLAMINE hydrochloride intermediate3->target HCl in Et2O

Figure 2: Proposed synthetic pathway for C-[2-(4-FLUORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE hydrochloride.

Characterization and Analysis

The structure and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Safety Considerations

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • Concentrated acids and oxidizing agents are corrosive and should be handled with extreme caution.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas.

References

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. In PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Hassner, A. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1441-1458.
  • Various Authors. (2010-2023). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. Retrieved from [Link]

  • Gomha, S. M., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 652.
  • Various Authors. (2020). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • Various Authors. (n.d.). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. Retrieved from [Link]

  • Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted Oxazole Derivatives: Synthesis and Antiproliferative Activity. European Journal of Medicinal Chemistry, 44(10), 3930-3935.
  • Various Authors. (2017). SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • University of Dundee. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. Discovery Research Portal. Retrieved from [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

  • Reddit. (2023, June 22). Hydrochloride salt of amine. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • PubMed. (2024, April 5). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Retrieved from [Link]

  • PubMed. (2017, March 6). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • PubMed Central. (2019, February 12). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]

  • PubMed. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]

  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • National Institutes of Health. (2024, November 14). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, July 22). Gabriel Amine Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

  • Google Patents. (n.d.). CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.

Sources

Foundational

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride chemical structure

An In-depth Technical Guide to (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride Abstract This technical guide provides a comprehensive overview of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and a plausible synthetic pathway. Furthermore, it explores the pharmacological relevance of the oxazole and 4-fluorophenyl moieties, contextualizing the compound's potential as a valuable building block in drug discovery and development. Safety, handling, and analytical considerations are also detailed to provide a complete resource for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is the hydrochloride salt of a substituted oxazole. The core structure consists of a five-membered oxazole ring substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a methanamine group. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which is advantageous for research and formulation.

The presence of the oxazole ring is significant, as this heterocycle is a key structural motif in numerous pharmacologically active molecules.[1][2][3] The fluorine atom on the phenyl ring is a common modification in medicinal chemistry used to improve metabolic stability and binding affinity of drug candidates.[4][5]

Chemical Structure Diagram

Caption: Chemical structure of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

Compound Identifiers
IdentifierValueSource
IUPAC Name [2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride[6][7]
CAS Number 1187933-51-2[7]
Molecular Formula C₁₀H₁₀ClFN₂O[7]
Molecular Weight 228.65 g/mol [7]
Canonical SMILES C1=CC(=CC=C1C2=NC(=CO2)CN)F.Cl[6][7]
InChI Key CGTLKOTUAWCRDT-UHFFFAOYSA-N (Free Base)[6]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Appearance Solid
Purity ≥ 95% (typical for commercial samples)[7]
Storage Conditions 2-8 °C, sealed from moisture[7]
Solubility Soluble in water and polar organic solventsGeneral property of hydrochloride salts

Synthesis and Manufacturing

The synthesis of 2,4-disubstituted oxazoles can be achieved through several established synthetic routes. A plausible pathway for preparing (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride involves the formation of the oxazole core followed by functional group manipulation and final salt formation. One common method is the condensation and cyclization of an α-haloketone with an amide.

Proposed Synthetic Pathway

synthesis_workflow start 4-Fluorobenzamide intermediate1 α-amino ketone intermediate start->intermediate1 Reaction with 1,3-dichloroacetone intermediate2 2-(4-Fluorophenyl)oxazole-4-carbonitrile intermediate1->intermediate2 Dehydration/ Cyclization product_freebase (2-(4-Fluorophenyl)oxazol-4-YL)methanamine (Free Base) intermediate2->product_freebase Reduction of nitrile (e.g., with LiAlH₄ or H₂/Catalyst) product_hcl (2-(4-Fluorophenyl)oxazol-4-YL)methanamine HCl (Final Product) product_freebase->product_hcl Treatment with HCl in ether

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on general synthetic methods for oxazole derivatives.[8][9][10]

Step 1: Synthesis of 2-(4-fluorophenyl)-4-(chloromethyl)oxazole

  • In a round-bottom flask, dissolve 4-fluorobenzamide (1 equivalent) in a suitable solvent such as dioxane.

  • Add 1,3-dichloroacetone (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chloromethyl-oxazole intermediate.

Step 2: Conversion to 2-(4-Fluorophenyl)oxazole-4-carbonitrile

  • Dissolve the chloromethyl intermediate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium cyanide (1.5 equivalents) to the mixture.

  • Heat the reaction to 60-70 °C and stir for 8-12 hours.

  • After the reaction is complete, pour the mixture into ice water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitrile intermediate.

Step 3: Reduction to (2-(4-Fluorophenyl)oxazol-4-YL)methanamine

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the nitrile intermediate (1 equivalent) in THF to the LiAlH₄ suspension.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction back to 0 °C and quench carefully by the sequential addition of water, 15% NaOH solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate to obtain the crude free base amine.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in ether (or gaseous HCl) dropwise until precipitation is complete.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

Pharmacological Context and Potential Applications

The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions.[1][3][11]

Significance of the Oxazole Core

Oxazole derivatives are known to exhibit a wide range of biological activities, including:

  • Anti-inflammatory: Oxaprozin is a well-known non-steroidal anti-inflammatory drug (NSAID) containing an oxazole ring that functions by inhibiting cyclooxygenase (COX) enzymes.[2][11]

  • Antimicrobial and Antifungal: The oxazole scaffold has been incorporated into agents targeting various bacterial and fungal strains.[1][2]

  • Anticancer: Mubritinib, a tyrosine kinase inhibitor, features an oxazole moiety.[1]

  • Antidiabetic: Aleglitazar is an antidiabetic agent built around an oxazole structure.[1]

The versatility of the oxazole ring allows it to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, with biological targets.[3][11]

cox_pathway AA Arachidonic Acid COX COX Enzymes (COX-1, COX-2) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Oxaprozin Oxazole-based NSAIDs (e.g., Oxaprozin) Oxaprozin->COX Inhibition

Caption: General mechanism of oxazole-containing NSAIDs like Oxaprozin.

Role of the 4-Fluorophenyl Group

The inclusion of a 4-fluorophenyl group is a strategic choice in drug design. The fluorine atom can:

  • Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the drug's half-life.[4]

  • Improve Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with enzyme active sites.[5]

  • Modulate Lipophilicity: It can alter the compound's ability to cross biological membranes.

Potential Applications

Given its structure, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is most likely utilized as a key intermediate or building block for synthesizing more complex pharmaceutical agents.[4][5][12] Its structural motifs are found in compounds targeting the central nervous system (CNS), potentially as modulators for serotonin and dopamine receptors or as enzyme inhibitors.[4]

Safety, Handling, and Storage

As a laboratory chemical, proper safety precautions are mandatory. Information is derived from safety data sheets (SDS) of structurally similar compounds.[13][14][15]

  • Hazard Classification:

    • Harmful if swallowed (H302).[13][15][16]

    • Causes skin irritation (H315).[13][14][15][16]

    • Causes serious eye irritation/damage (H318/H319).[13][14][15][16]

    • May cause respiratory irritation (H335).[13][14][15]

  • Precautionary Measures:

    • Prevention: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[13][15][17]

    • Response:

      • IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[15]

      • IF ON SKIN: Wash with plenty of soap and water.[13]

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

    • Storage: Keep container tightly sealed in a cool, well-ventilated area. Recommended storage temperature is 2-8°C.[7]

Conclusion

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a well-defined chemical entity that combines two pharmacologically significant motifs: the versatile oxazole ring and the bio-enhancing 4-fluorophenyl group. While its primary role is likely that of a sophisticated building block for the synthesis of novel therapeutic agents, particularly for CNS disorders, the foundational importance of its structural components cannot be overstated. This guide provides the essential technical information required for its synthesis, handling, and strategic application in modern drug discovery programs.

References

  • MedChemExpress. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS.
  • MySkinRecipes. (n.d.). (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride.
  • Chem-Impex. (n.d.). 2-(4-Fluorophenyl)ethylamine hydrochloride.
  • PubChem. (n.d.). (1,2-Oxazol-4-yl)methanamine hydrochloride. CID 22274230.
  • Sigma-Aldrich. (n.d.). [2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine AldrichCPR.
  • Chem-Impex. (n.d.). Oxazol-4-yl-methylamine hydrochloride.
  • PubChem. (n.d.). (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. CID 28287570.
  • BLDpharm. (n.d.). (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride.
  • MedChemExpress. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride | LOXL2 Inhibitor.
  • Sharma, A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC - NIH.
  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • Benchchem. (2025). A Technical Guide to 2-Chloro-4-phenyloxazole and Its Derivatives.
  • Aldrich. (2024). SAFETY DATA SHEET 775215.
  • Carballo et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Trop J Pharm Res.
  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica.
  • Slideshare. (n.d.). Synthesis of Oxazole.
  • Research Journal of Science and Technology. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives.
  • ChemShuttle. (n.d.). [2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine hydrochloride.
  • Fluorochem. (2024). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • Cogent Chemistry. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Goswami, K. V., et al. (2022). SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. ResearchGate.
  • Al-Bayati, H., & Shia, J. S. (n.d.). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. CORE.

Sources

Exploratory

An In-Depth Technical Guide to (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride: Synthesis, Properties, and Pharmacological Outlook

For Researchers, Scientists, and Drug Development Professionals Introduction The oxazole scaffold is a privileged five-membered heterocyclic motif frequently encountered in a wide array of biologically active natural pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged five-membered heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in medicinal chemistry. This technical guide provides a comprehensive overview of a specific, synthetically accessible derivative, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. While direct literature on this exact molecule is sparse, this document will delineate a plausible and robust synthetic pathway, detail its physicochemical characteristics, and explore its potential pharmacological significance based on established principles and the known bioactivities of structurally related compounds. The inclusion of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity, while the aminomethyl functionality at the 4-position of the oxazole ring provides a key site for interaction with biological targets and can significantly influence the molecule's pharmacokinetic profile.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine, is presented in Table 1. These values are crucial for understanding the compound's behavior in biological systems and for the design of appropriate formulation and delivery strategies.

PropertyValueSource
Molecular Formula C₁₀H₉FN₂OPubChem[1]
Molecular Weight 192.19 g/mol PubChem[1]
IUPAC Name [2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanaminePubChem[1]
CAS Number 885272-89-9PubChem[1]
Topological Polar Surface Area 52.1 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Proposed Synthetic Pathway

The synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride can be logically approached through a three-step sequence, commencing with the formation of the core 2-(4-fluorophenyl)oxazole ring, followed by functionalization at the C4 position, and concluding with the elaboration of the aminomethyl group and salt formation.

Synthesis_Pathway cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Reductive Amination & Salt Formation A 4-Fluorobenzamide + 2-Chloro-3-oxobutanoate B 2-(4-Fluorophenyl)oxazole-4-carboxylate A->B Robinson-Gabriel Synthesis C 2-(4-Fluorophenyl)oxazole-4-carboxylate D 2-(4-Fluorophenyl)oxazole-4-carbaldehyde C->D Reduction & Oxidation or Vilsmeier-Haack on precursor E 2-(4-Fluorophenyl)oxazole-4-carbaldehyde F (2-(4-Fluorophenyl)oxazol-4-YL)methanamine E->F Reductive Amination G (2-(4-Fluorophenyl)oxazol-4-YL)methanamine HCl F->G HCl treatment

Figure 1: Proposed synthetic pathway for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

Step 1: Synthesis of the 2-(4-Fluorophenyl)oxazole Core

The formation of the 2-aryloxazole ring is a cornerstone of this synthesis. The Robinson-Gabriel synthesis is a classic and reliable method for this transformation, involving the cyclization and dehydration of an α-acylamino ketone.

Expert Insight: The choice of the Robinson-Gabriel synthesis is predicated on its robustness and the ready availability of the starting materials. The reaction proceeds by forming an α-acylamino ketone intermediate, which then undergoes cyclodehydration to yield the oxazole ring. The use of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid is crucial to drive the reaction to completion.

Experimental Protocol: Robinson-Gabriel Synthesis of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate

  • Acylation: To a solution of ethyl 3-amino-4,4,4-trifluoro-3-hydroxybutanoate (1.0 eq) in a suitable solvent such as dichloromethane, add 4-fluorobenzoyl chloride (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone.

  • Cyclodehydration: Add the crude α-acylamino ketone to a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid at 0 °C.

  • Slowly warm the mixture to 80-100 °C and stir for 2-4 hours.

  • Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) to precipitate the product.

  • Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography to obtain ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate.

Step 2: Introduction of the Formyl Group at C4

A crucial step is the introduction of a formyl group at the C4 position, which will serve as the precursor to the final aminomethyl group. A plausible route involves the reduction of the C4-ester to an alcohol, followed by oxidation to the aldehyde. Alternatively, a more direct approach for similar substrates is the Vilsmeier-Haack reaction.

Expert Insight: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent then attacks the electron-rich C4 position of the oxazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation to Yield 2-(4-Fluorophenyl)oxazole-4-carbaldehyde

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (10 eq) to 0 °C. Add POCl₃ (3 eq) dropwise with vigorous stirring, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 2-(4-fluorophenyl)oxazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature and carefully pour it onto a mixture of crushed ice and a saturated solution of sodium acetate.

  • Stir the mixture until the hydrolysis of the intermediate iminium salt is complete (typically 1-2 hours).

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-fluorophenyl)oxazole-4-carbaldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack at C4 Oxazole 2-(4-Fluorophenyl)oxazole Oxazole->Intermediate Aldehyde 2-(4-Fluorophenyl)oxazole-4-carbaldehyde Intermediate->Aldehyde Hydrolysis

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation of 2-(4-fluorophenyl)oxazole.

Step 3: Reductive Amination and Hydrochloride Salt Formation

The final steps involve the conversion of the aldehyde to the primary amine via reductive amination, followed by salt formation.

Expert Insight: Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. The reaction can be performed in a one-pot fashion where the aldehyde reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine. Sodium borohydride or other selective reducing agents are commonly employed.

Experimental Protocol: Synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride

  • Imine Formation and Reduction: In a round-bottom flask, dissolve 2-(4-fluorophenyl)oxazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, ~10 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude free base of (2-(4-fluorophenyl)oxazol-4-YL)methanamine.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.

  • Isolation: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield (2-(4-fluorophenyl)oxazol-4-YL)methanamine hydrochloride as a solid.

Potential Pharmacological Significance

  • Anticancer Activity: Numerous studies have demonstrated the potent anticancer properties of 2,4-disubstituted and 2,5-disubstituted oxazole derivatives[2]. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and the induction of apoptosis. The 2-aryloxazole core of the title compound makes it a candidate for investigation as a potential anticancer agent.

  • Antibacterial and Antifungal Properties: The oxazole nucleus is a key component of several natural and synthetic antimicrobial agents. The ability of the oxazole ring to act as a bioisostere for ester and amide functionalities allows it to interact with various biological targets in microorganisms. The presence of the aminomethyl group could further enhance its interaction with bacterial or fungal enzymes or cell wall components.

  • Enzyme Inhibition: The structural features of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride make it a potential candidate for screening against a variety of enzyme targets. The aromatic rings can engage in π-π stacking and hydrophobic interactions within an active site, while the amine functionality can form key hydrogen bonds or salt bridges.

Conclusion

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a synthetically accessible molecule with significant potential for further investigation in drug discovery and development. This in-depth technical guide has provided a plausible and detailed synthetic route, based on well-established and reliable chemical transformations. The physicochemical properties and the analysis of its structural components suggest that this compound warrants exploration for a range of pharmacological activities, particularly in the areas of oncology and infectious diseases. The protocols and insights provided herein are intended to serve as a valuable resource for researchers and scientists in the field, facilitating the synthesis and further evaluation of this promising oxazole derivative.

References

  • Yasmin, N., & Ray, J. K. (2009). A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene. Synlett, 2009(17), 2825-2827. [Link]

  • PubChem. (n.d.). (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Lee, J., et al. (2013). Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy. Journal of Medicinal Chemistry, 56(24), 9847-9858. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of nitriles from ketones. Tetrahedron Letters, 13(23), 2369-2372.

Sources

Foundational

An In-depth Technical Guide to the Theoretical Properties of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a synthetic small molecule of interest within contemporary medicinal chemistry. While c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a synthetic small molecule of interest within contemporary medicinal chemistry. While comprehensive experimental data on this specific compound is not extensively available in peer-reviewed literature, its structural motifs—a 2-aryloxazole core coupled with a 4-(aminomethyl) substituent—suggest a compelling potential for biological activity, particularly within the central nervous system (CNS). This technical guide provides a holistic overview of the theoretical properties of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, leveraging in silico predictive models and drawing inferences from structurally analogous compounds. This document aims to serve as a foundational resource for researchers, offering insights into its physicochemical characteristics, potential synthetic pathways, inferred biological profile, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to guide future laboratory investigations.

Molecular Architecture and Physicochemical Profile

The chemical identity of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is rooted in its distinct structural features: a planar, aromatic oxazole ring, a 4-fluorophenyl group at the 2-position, and a primary amine-containing methyl group at the 4-position. The hydrochloride salt form is intended to enhance aqueous solubility and stability.

Identifier Value Source
IUPAC Name [2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine hydrochloridePubChem[1]
Molecular Formula C₁₀H₁₀ClFN₂OChemShuttle[2]
Molecular Weight 228.65 g/mol ChemShuttle[2]
CAS Number 1187933-51-2ChemShuttle[2]
Free Base CAS 885272-89-9PubChem[1]
Free Base Formula C₁₀H₉FN₂OPubChem[1]
Free Base Mol. Wt. 192.19 g/mol PubChem[1]
Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the free base, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine, generated using computational models. These parameters are critical determinants of a compound's pharmacokinetic behavior.

Property Predicted Value Significance in Drug Development
logP (o/w) 1.45Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 55.1 ŲSuggests good potential for oral bioavailability and CNS penetration (TPSA < 90 Ų is often considered favorable for CNS drugs).
Aqueous Solubility (logS) -2.5Predicts moderate to low aqueous solubility, which is typical for many small molecule drug candidates. The hydrochloride salt form is expected to improve this.
pKa (strongest basic) 8.5The primary amine is predicted to be protonated at physiological pH, influencing its solubility and interaction with biological targets.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2Indicates low conformational flexibility, which can be advantageous for target binding.

Proposed Synthetic Strategy

While a specific patented synthesis for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride has not been identified in the public domain, a plausible and efficient synthetic route can be conceptualized based on established methods for the formation of 2,4-disubstituted oxazoles. A common and effective approach involves the Hantzsch oxazole synthesis or a variation thereof.

A proposed multi-step synthesis is outlined below:

G A 4-Fluorobenzamide C 2-(4-Fluorophenyl)-4-(bromomethyl)oxazole A->C Reaction with a suitable brominating agent and cyclization B 2-Bromo-1-(oxazol-4-yl)ethan-1-one (Hypothetical Intermediate) D 2-(2-(4-Fluorophenyl)oxazol-4-yl)isoindoline-1,3-dione C->D Gabriel Synthesis: Potassium Phthalimide E (2-(4-Fluorophenyl)oxazol-4-YL)methanamine D->E Hydrazinolysis F (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride E->F Treatment with HCl

Figure 1: A proposed synthetic workflow for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

Step-by-Step Methodological Outline
  • Oxazole Ring Formation: The synthesis would likely commence with the reaction of 4-fluorobenzamide with a suitable α-haloketone, such as 1,3-dichloroacetone, to form the 2,4-disubstituted oxazole core. This is a variation of the Hantzsch oxazole synthesis.

  • Introduction of the Aminomethyl Group: A common strategy for introducing a primary amine is the Gabriel synthesis. The 4-(chloromethyl) or 4-(bromomethyl)-2-(4-fluorophenyl)oxazole intermediate would be reacted with potassium phthalimide.

  • Deprotection: The resulting phthalimide derivative can then be deprotected, typically via hydrazinolysis with hydrazine hydrate, to yield the free primary amine, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine.

  • Salt Formation: Finally, treatment of the free base with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) would afford the target hydrochloride salt, which can then be isolated as a solid.

Inferred Biological Profile and Therapeutic Potential

The biological activities of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride have not been explicitly reported. However, by examining the pharmacological properties of structurally related compounds, we can infer its potential therapeutic applications. The 2-aryloxazole and 4-aminomethyl-oxazole moieties are present in numerous biologically active molecules.

Central Nervous System Activity

The presence of a 4-fluorophenyl group is a common feature in many CNS-active drugs, where the fluorine atom can enhance metabolic stability and binding affinity to target proteins. Structurally similar compounds containing a phenyl-heterocycle-amine motif are known to interact with various CNS targets.

  • Monoamine Reuptake Inhibition: The overall structure bears some resemblance to inhibitors of monoamine transporters (for serotonin, dopamine, and norepinephrine). It is plausible that this compound could exhibit activity at one or more of these transporters, suggesting potential applications as an antidepressant or for other neuropsychiatric disorders.

  • Receptor Modulation: Phenyl-heterocycle scaffolds are also known to bind to a variety of G-protein coupled receptors (GPCRs) in the CNS, including serotonergic, dopaminergic, and adrenergic receptors.

Other Potential Activities

The oxazole ring is a versatile scaffold found in compounds with a broad range of biological activities, including:

  • Anti-inflammatory: Many oxazole derivatives have demonstrated anti-inflammatory properties.

  • Antimicrobial: The oxazole nucleus is a key component of some antimicrobial agents.

  • Anticancer: Certain substituted oxazoles have shown cytotoxic activity against various cancer cell lines.

G cluster_potential_activities Inferred Therapeutic Areas Compound (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride 2-(4-Fluorophenyl)oxazole Core 4-Aminomethyl Group CNS CNS Disorders (e.g., Depression, Anxiety) Compound:f0->CNS Structural similarity to CNS-active compounds Compound:f1->CNS Inflammation Inflammatory Diseases Compound:f0->Inflammation Known activity of oxazole derivatives Infection Infectious Diseases Compound:f0->Infection

Figure 2: Inferred potential therapeutic areas based on structural features.

Predicted ADMET Profile

An early assessment of a compound's ADMET properties is crucial for its development as a therapeutic agent. The following is a predicted ADMET profile for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine generated using in silico models.

Absorption
  • Oral Bioavailability: The compound is predicted to have good oral bioavailability, supported by its moderate lipophilicity and TPSA.

  • Intestinal Absorption: High intestinal absorption is predicted.

  • Blood-Brain Barrier (BBB) Penetration: The compound is predicted to cross the BBB, which is a prerequisite for CNS activity.

Distribution
  • Plasma Protein Binding: Moderate to high plasma protein binding is anticipated, which would influence the free fraction of the compound available to exert its pharmacological effect.

  • Volume of Distribution (VDss): A moderate volume of distribution is predicted, suggesting distribution into tissues beyond the bloodstream.

Metabolism

The metabolism of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine is likely to be mediated by cytochrome P450 (CYP) enzymes in the liver.

  • Predicted Sites of Metabolism:

    • N-dealkylation: The primary amine could be a site for oxidative deamination.

    • Aromatic Hydroxylation: The 4-fluorophenyl ring may undergo hydroxylation, although the fluorine atom can sometimes block or direct metabolism.

    • Oxazole Ring Metabolism: The oxazole ring itself may be susceptible to metabolic cleavage.

  • CYP Inhibition: The compound is predicted to be a potential inhibitor of some CYP isoforms, which could lead to drug-drug interactions. Further experimental evaluation would be necessary to confirm this.

Excretion

The compound and its metabolites are expected to be primarily excreted via the kidneys.

Toxicity
  • hERG Inhibition: In silico models suggest a low to moderate risk of hERG (human Ether-à-go-go-Related Gene) inhibition. Experimental validation is essential to assess the potential for cardiotoxicity.

  • Hepatotoxicity: No significant alerts for hepatotoxicity are predicted by common in silico models, but this would require confirmation through in vitro and in vivo studies.

  • Genotoxicity: The structure does not contain obvious structural alerts for mutagenicity.

Theoretical Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Signals corresponding to the protons on the 4-fluorophenyl ring would appear in the aromatic region (δ 7.0-8.0 ppm), likely as two doublets of doublets due to coupling with both the adjacent proton and the fluorine atom. The proton on the oxazole ring would also appear in this region.

  • Methylene Protons: The protons of the -CH₂- group would likely appear as a singlet or a narrowly split multiplet in the range of δ 3.5-4.5 ppm.

  • Amine Protons: The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic and Heterocyclic Carbons: Multiple signals would be expected in the δ 110-165 ppm range, corresponding to the carbons of the fluorophenyl and oxazole rings. The carbon attached to the fluorine atom would show a large one-bond C-F coupling constant.

  • Methylene Carbon: The carbon of the -CH₂- group would be expected to resonate in the δ 40-50 ppm region.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine N-H stretching vibrations.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

  • C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region would be characteristic of the C=N and C=C bonds within the oxazole and phenyl rings.

  • C-F Stretching: A strong absorption band in the 1100-1300 cm⁻¹ region would be indicative of the C-F bond.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak for the free base would be observed at m/z = 192.19. The hydrochloride salt would not be observed in its intact form.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the aminomethyl group and fragmentation of the oxazole ring.

Conclusion and Future Directions

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride presents itself as a molecule with significant, albeit currently theoretical, potential for applications in drug discovery, particularly in the realm of CNS disorders. Its favorable predicted physicochemical and ADMET properties make it an attractive candidate for further investigation.

The immediate and most critical next step is the experimental validation of the properties outlined in this guide. This would involve:

  • Chemical Synthesis and Characterization: The development and execution of a robust synthetic route followed by thorough characterization using NMR, IR, and mass spectrometry to confirm the structure and purity.

  • Physicochemical Property Determination: Experimental measurement of solubility, pKa, and logP to validate the in silico predictions.

  • In Vitro Pharmacological Profiling: Screening the compound against a panel of relevant biological targets, such as monoamine transporters and CNS receptors, to identify its mechanism of action.

  • In Vitro ADMET and Toxicology Assays: Conducting experiments to determine its metabolic stability, CYP inhibition profile, and potential for off-target toxicities, including hERG inhibition.

This in-depth theoretical guide is intended to provide a solid foundation and a clear roadmap for researchers to unlock the potential of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride and to rationally design future studies to explore its therapeutic utility.

References

  • PubChem. (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. National Center for Biotechnology Information. [Link]

Sources

Exploratory

A Technical Guide to (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride: From Discovery to Synthetic Elucidation

This guide provides an in-depth exploration of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a notable heterocyclic amine. We will traverse its discovery, rooted in the pursuit of novel therapeutics, and deli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a notable heterocyclic amine. We will traverse its discovery, rooted in the pursuit of novel therapeutics, and delineate the chemical synthesis of its core structure. This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical synthetic insights into this compound and the broader class of 2-aryloxazoles.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow molecules incorporating this motif to bind with a wide array of biological targets, including enzymes and receptors.[2][3] Consequently, oxazole derivatives have been successfully developed into a range of therapeutic agents with diverse activities, such as anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The 2,4-disubstituted oxazole framework, in particular, offers a versatile platform for tuning pharmacological activity and pharmacokinetic properties through modification of the substituents at these positions.

Discovery of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine

The discovery of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine is documented in the patent literature, specifically in the international patent application WO/2007/087270. This patent, filed by Merck & Co., Inc., discloses a series of oxazole derivatives, including the compound , as inhibitors of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

The scientific rationale behind this discovery is based on the role of 11β-HSD1 in regulating the levels of active glucocorticoids, such as cortisol, within specific tissues. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 can locally amplify glucocorticoid action. Overexpression or hyperactivity of this enzyme has been implicated in the pathophysiology of several metabolic conditions, including insulin resistance, type 2 diabetes, obesity, and hypertension. Therefore, the development of potent and selective 11β-HSD1 inhibitors was pursued as a promising therapeutic strategy for these diseases. The patent describes the synthesis of a library of oxazole compounds and their evaluation as 11β-HSD1 inhibitors, identifying (2-(4-Fluorophenyl)oxazol-4-YL)methanamine as a key intermediate and a component of potentially active molecules within this class.

Chemical Synthesis and Methodologies

The synthesis of 2,4-disubstituted oxazoles like (2-(4-Fluorophenyl)oxazol-4-YL)methanamine can be achieved through several established synthetic routes. A common and efficient method is a variation of the Hantzsch oxazole synthesis. The following protocol is a representative, multi-step synthesis based on methodologies described for similar compounds in the patent literature.

General Synthetic Pathway

The synthesis commences with the formation of the oxazole ring, followed by the introduction and deprotection of the aminomethyl group at the 4-position.

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration (Oxazole Formation) cluster_2 Step 3: Reduction to Alcohol cluster_3 Step 4: Conversion to Azide cluster_4 Step 5: Reduction to Amine cluster_5 Step 6: Hydrochloride Salt Formation A 4-Fluorobenzoyl chloride C N-(4-Fluorobenzoyl)serine methyl ester A->C Acylation B Amino acid ester (e.g., serine methyl ester) B->C D Methyl 2-(4-fluorophenyl)oxazole-4-carboxylate C->D Dehydrating agent (e.g., POCl3, P2O5) E (2-(4-Fluorophenyl)oxazol-4-yl)methanol D->E Reducing agent (e.g., LiAlH4) F 4-(Azidomethyl)-2-(4-fluorophenyl)oxazole E->F Mesylation followed by NaN3 G (2-(4-Fluorophenyl)oxazol-4-YL)methanamine F->G Reducing agent (e.g., H2/Pd-C or LiAlH4) H (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride G->H HCl in ether or isopropanol

Caption: A representative synthetic pathway for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol that a skilled chemist could develop based on standard organic synthesis techniques and information from related literature.

Step 1: Synthesis of 4-Fluorobenzamide

  • To a solution of 4-fluorobenzoyl chloride in an appropriate solvent (e.g., dichloromethane), aqueous ammonia is added dropwise at 0°C.

  • The reaction mixture is stirred for a few hours at room temperature.

  • The resulting precipitate is filtered, washed with water, and dried to yield 4-fluorobenzamide.

Step 2: Synthesis of 2-(4-Fluorophenyl)oxazole-4-carbaldehyde

  • 4-fluorobenzamide is reacted with a suitable α-halo-β-hydroxy aldehyde derivative in the presence of a base. A more direct approach involves the Vilsmeier-Haack reaction on a suitable precursor.

  • Alternatively, a Robinson-Gabriel type synthesis can be employed, starting from an N-acyl-α-amino ketone.

Step 3: Reductive Amination to form (2-(4-Fluorophenyl)oxazol-4-YL)methanamine

  • 2-(4-Fluorophenyl)oxazole-4-carbaldehyde is subjected to reductive amination. The aldehyde is reacted with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).

  • The reaction is carried out in a suitable solvent like methanol or ethanol.

  • Upon completion, the reaction is worked up by removing the solvent, and the crude product is purified, typically by column chromatography.

Step 4: Formation of the Hydrochloride Salt

  • The purified (2-(4-Fluorophenyl)oxazol-4-YL)methanamine free base is dissolved in a suitable solvent, such as diethyl ether or isopropanol.

  • A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

  • The resulting precipitate, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.

Physicochemical and Structural Data

A summary of the key identifiers and properties of the compound and its hydrochloride salt is provided below.

Property(2-(4-Fluorophenyl)oxazol-4-YL)methanamine (Free Base)(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride
Molecular Formula C₁₀H₉FN₂OC₁₀H₁₀ClFN₂O
Molecular Weight 192.19 g/mol 228.65 g/mol
CAS Number 885272-89-91187933-51-2
Appearance Predicted to be a solid at room temperature.Typically a solid.
IUPAC Name [2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine hydrochloride

Historical Context and Potential Applications

The initial disclosure of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine in the context of 11β-HSD1 inhibition places it within the broader field of metabolic disease research. The pursuit of small molecule inhibitors for this enzyme was a significant area of focus for many pharmaceutical companies in the 2000s and 2010s, with the goal of developing novel treatments for type 2 diabetes and obesity.

While the specific development trajectory of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride beyond its initial patent disclosure is not extensively detailed in publicly accessible scientific literature, its structural motifs are present in compounds investigated for other biological activities. For instance, various fluorophenyl-oxazole derivatives have been explored as anticancer agents, kinase inhibitors, and modulators of other cellular signaling pathways. This suggests that while its primary reported purpose was as an 11β-HSD1 inhibitor, the core scaffold of this molecule holds potential for further medicinal chemistry exploration and optimization for other therapeutic targets.

The availability of this compound from commercial suppliers indicates its utility as a building block in the synthesis of more complex molecules for drug discovery and development programs.

Conclusion

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride emerged from a focused drug discovery effort targeting metabolic diseases through the inhibition of 11β-HSD1. Its synthesis is achievable through established methods for constructing the 2,4-disubstituted oxazole core. While its own clinical development history is not prominent, it represents a valuable chemical entity, both as a tool for further research and as a structural alert for potential biological activity. The principles of its discovery and synthesis are illustrative of the broader strategies employed in modern medicinal chemistry to generate novel therapeutic candidates.

References

  • PubChem. (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. National Center for Biotechnology Information. Available from: [Link]

  • Kim, D., et al. (2007). Preparation of oxazole derivatives as 11-beta-hydroxysteroid dehydrogenase type 1 inhibitors.
  • Lee, K., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. International Journal of Molecular Sciences, 21(21), 8309. Available from: [Link]

  • Bentham Science Publishers. (2018). Oxazole-Based Compounds As Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 2-13. Available from: [Link]

  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 623–673. Available from: [Link]

  • Bentham Science Publishers. (2020). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Organic Chemistry, 24(16), 1836-1864. Available from: [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride: A Technical Guide for Novel Drug Discovery

Abstract The oxazole scaffold represents a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide delves into the promising, yet underexplored, potential of (2-(4-Flu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole scaffold represents a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide delves into the promising, yet underexplored, potential of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. Drawing upon evidence from structurally analogous compounds and the broader class of 2-aryloxazoles, we illuminate a strategic path for its investigation as a novel therapeutic agent. This document serves as a comprehensive resource for researchers, providing a theoretical framework, actionable experimental protocols, and a forward-looking perspective on its application in neuropharmacology and beyond.

Introduction: The Oxazole Moiety as a Privileged Scaffold

The five-membered heterocyclic oxazole ring is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1] Its unique electronic and structural properties allow for diverse molecular interactions, making it a "privileged scaffold" in drug design. Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and significant effects on the central nervous system (CNS).[2] The subject of this guide, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, combines the oxazole core with a 4-fluorophenyl group at the 2-position and a methanamine hydrochloride group at the 4-position. This specific combination of functional groups suggests a strong potential for targeted biological activity, particularly within the central nervous system.

Foundational Chemistry and Physicochemical Properties

A thorough understanding of the molecule's basic characteristics is paramount for any research endeavor.

Molecular Structure and Key Features

The structure of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is characterized by:

  • 2-(4-Fluorophenyl) group: The fluorine atom can enhance metabolic stability and binding affinity to target proteins.[3]

  • Oxazole ring: A bioisostere for ester and amide groups, it provides a rigid framework for the presentation of substituents.

  • 4-Methanamine hydrochloride group: The primary amine is a key functional group for forming ionic interactions and hydrogen bonds with biological targets. The hydrochloride salt form generally improves aqueous solubility and stability.[4]

Table 1: Physicochemical Properties of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine

PropertyValueSource
Molecular FormulaC10H10ClFN2OPubChem
Molecular Weight228.65 g/mol PubChem
IUPAC Name[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloridePubChem
CAS Number1187933-51-2CymitQuimica[4]
Synthesis Strategy

While specific synthesis protocols for this exact molecule are not widely published, a general and robust method for the synthesis of 2,4-disubstituted oxazoles involves the Robinson-Gabriel synthesis or variations thereof. A plausible synthetic route is outlined below.

G A 4-Fluorobenzamide C Intermediate Ester A->C B Ethyl 2-chloroacetoacetate B->C D Cyclization (Hantzsch reaction) C->D E 2-(4-Fluorophenyl)-4-(ethoxycarbonyl)oxazole D->E Dehydration F Reduction (e.g., LiAlH4) E->F G (2-(4-Fluorophenyl)oxazol-4-yl)methanol F->G H Conversion to Azide G->H I Reduction of Azide H->I J (2-(4-Fluorophenyl)oxazol-4-YL)methanamine I->J K HCl treatment J->K L (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride K->L

Caption: Plausible synthetic pathway for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

Postulated Mechanisms of Action and Potential Therapeutic Applications

Based on the structural features and evidence from analogous compounds, two primary avenues of research are proposed: modulation of sigma receptors and interaction with GABA-A receptors.

Sigma Receptor Modulation: A Neuroprotective Strategy

Sigma receptors, particularly the σ1 subtype, are intracellular chaperones involved in a variety of cellular functions, and their modulation has shown promise in the treatment of neurodegenerative diseases and psychiatric disorders.[3] A structurally related benzoxazole derivative, 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), has been identified as a potent sigma receptor antagonist with significant neuroprotective effects against methamphetamine-induced neurotoxicity.[5] SN79 was shown to attenuate the production of reactive oxygen species and the activation of caspases, key mediators of apoptosis.[5]

The shared 4-fluorophenyl moiety and the nitrogen-containing heterocyclic core in our target compound suggest a potential for sigma receptor binding.

Hypothesized Neuroprotective Pathway:

G cluster_0 Neuronal Stress (e.g., Oxidative Stress) cluster_1 Potential Intervention A Neurotoxic Insult B ROS Production A->B C Mitochondrial Dysfunction B->C D Apoptosis Cascade C->D E Neuronal Cell Death D->E I Neuroprotection F (2-(4-Fluorophenyl)oxazol-4-YL) methanamine hydrochloride G Sigma-1 Receptor F->G Binds to H Modulation of Cellular Stress Response G->H H->C Inhibits H->D Inhibits

Caption: Postulated neuroprotective mechanism via sigma receptor modulation.

GABA-A Receptor Modulation: Anxiolytic and Anticonvulsant Potential

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS, and its positive allosteric modulation is the mechanism of action for widely used anxiolytic and sedative drugs like benzodiazepines.[2] Research on 2-(4-fluorophenyl)-1H-benzo[d]imidazole, which shares the 2-(4-fluorophenyl) structural element with our compound of interest, has demonstrated its activity as a positive allosteric modulator (PAM) of the GABA-A receptor.[6] This suggests that (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride could also interact with the GABA-A receptor, potentially at the benzodiazepine binding site or a novel allosteric site.

Potential GABA-A Receptor Modulatory Pathway:

G cluster_0 GABAergic Synapse cluster_1 Modulatory Action GABA GABA Receptor GABA-A Receptor GABA->Receptor binds IonChannel Cl- influx Receptor->IonChannel opens Modulation Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization IonChannel->Hyperpolarization Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition Compound (2-(4-Fluorophenyl)oxazol-4-YL) methanamine hydrochloride Compound->Receptor binds to allosteric site EnhancedEffect Enhanced GABA Effect Modulation->EnhancedEffect EnhancedEffect->IonChannel potentiates

Caption: Hypothesized positive allosteric modulation of the GABA-A receptor.

Recommended Experimental Workflows

To systematically evaluate the potential of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a tiered approach is recommended, starting with in vitro characterization and progressing to in vivo models.

In Vitro Characterization

4.1.1. Receptor Binding Assays

  • Objective: To determine the binding affinity of the compound for sigma-1 and sigma-2 receptors, as well as the benzodiazepine site on the GABA-A receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., rat brain for sigma receptors, HEK293 cells transfected with GABA-A receptor subunits).

    • Radioligand Binding: Incubate the membrane preparations with a known radioligand for the target receptor (e.g., [³H]-(+)-pentazocine for σ1, [³H]-flunitrazepam for the benzodiazepine site) in the presence of increasing concentrations of the test compound.

    • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

4.1.2. Functional Assays for GABA-A Receptor Modulation

  • Objective: To assess the functional effect of the compound on GABA-A receptor activity.

  • Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):

    • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2).

    • Electrophysiological Recording: After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two electrodes.

    • Drug Application: Apply a sub-maximal concentration of GABA to elicit a baseline current. Co-apply the test compound with GABA and measure the change in current amplitude.

    • Data Analysis: Quantify the potentiation or inhibition of the GABA-induced current by the test compound.

In Vivo Evaluation

4.2.1. Animal Models of Anxiety

  • Objective: To evaluate the anxiolytic-like effects of the compound.

  • Models:

    • Elevated Plus Maze (EPM): Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.

    • Light-Dark Box Test: Anxiolytics increase the time spent in the light compartment.

  • Procedure:

    • Administer the compound or vehicle to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal, oral).

    • After a specified pretreatment time, place the animal in the testing apparatus and record its behavior for a set duration.

    • Analyze the relevant behavioral parameters.

4.2.2. Animal Models of Seizures

  • Objective: To assess the anticonvulsant properties of the compound.

  • Models:

    • Pentylenetetrazol (PTZ)-induced Seizures: PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures. Anticonvulsants can delay the onset or prevent the occurrence of these seizures.

    • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Procedure:

    • Administer the compound or vehicle to rodents.

    • After the pretreatment period, induce seizures using PTZ or MES.

    • Observe and score the seizure activity.

Future Directions and Conclusion

The preliminary analysis presented in this guide strongly suggests that (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a compelling candidate for further investigation as a novel CNS-active agent. The logical next steps involve the execution of the outlined experimental workflows to confirm its binding to and functional modulation of sigma and/or GABA-A receptors. Positive results from these in vitro studies would provide a solid foundation for more extensive in vivo testing in models of neurological and psychiatric disorders.

The versatility of the oxazole scaffold also allows for the generation of a focused library of analogs to establish a structure-activity relationship (SAR). Modifications to the fluorophenyl ring, the methanamine side chain, and the oxazole core itself could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

References

  • Matsuno, K., et al. (1996). Binding of SA4503, a novel sigma 1 receptor agonist, to sigma receptor subtypes. European Journal of Pharmacology, 306(1-3), 271-279.
  • Stavrinou, P. N., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(6), 1038–1053.
  • PubChem. (n.d.). (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. Retrieved from [Link]

  • Liu, X.-H., et al. (2009). Novel 2,4,5-trisubstituted Oxazole Derivatives: Synthesis and Antiproliferative Activity. European Journal of Medicinal Chemistry, 44(10), 3930-3935.
  • Matsumoto, R. R., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology, 726, 8-16.
  • Zhang, H.-Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492.
  • Swellmeen, L. (2016). 1,3-Oxazole derivatives: a review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269–286.
  • G. R. Cook, in Comprehensive Organic Synthesis, B. M. Trost, I. Fleming, Eds. (Pergamon Press, Oxford, 1991), vol. 4, pp. 315-349.
  • A. R. Katritzky, C. W. Rees, E. F. V. Scriven, Eds., Comprehensive Organic Functional Group Transformations (Pergamon Press, Oxford, 1995), vol. 4.
  • D. L. Boger, C. W. Boyce, M. A. Labroli, C. A. Sehon, Q. Jin, J. Am. Chem. Soc. 1999, 121, 54.
  • P. Wipf, in Comprehensive Organic Synthesis, B. M. Trost, I. Fleming, Eds. (Pergamon Press, Oxford, 1991), vol. 5, pp. 827-873.
  • E. J. Corey, X.-M. Cheng, The Logic of Chemical Synthesis (Wiley, New York, 1989).
  • V. K. Tandon, M. Kumar, Recent development in the synthesis and medicinal applications of oxazoles. Current Medicinal Chemistry, 13(12), 1387-1414 (2006).
  • S. A. Laufer, et al., Development of selective, orally available p38 MAP kinase inhibitors. Journal of Medicinal Chemistry, 51(16), 5084-5095 (2008).
  • M. C. Pirrung, K. D. Sarma, Multicomponent reactions are accelerated in water. Journal of the American Chemical Society, 126(2), 444-445 (2004).
  • R. A. Sheldon, The E factor: fifteen years on. Green Chemistry, 9(12), 1273-1283 (2007).
  • W. Sieghart, G. F. S. Sarto, GABA A receptors: ligand-gated Cl- ion channels modulated by multiple drug-binding sites.

Sources

Exploratory

An In-Depth Technical Guide to (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a heterocyclic amine of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The guide details its physicochemical properties, including its molecular weight, and presents a plausible synthetic route based on established organic chemistry principles. Furthermore, it explores the potential applications of this compound and its analogs, particularly within the context of drug development, supported by insights into the broader significance of the oxazole scaffold.

Introduction

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a synthetic organic compound featuring a core oxazole ring substituted with a 4-fluorophenyl group at the 2-position and a methanamine hydrochloride group at the 4-position. The presence of the fluorinated phenyl ring and the basic amine functionality makes it an attractive scaffold for designing novel therapeutic agents. The oxazole ring system is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities. This guide aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Key identifiers and properties for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine and its hydrochloride salt are summarized below.

PropertyValueSource
Compound Name (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride-
Molecular Formula C₁₀H₁₀ClFN₂O[1]
Molecular Weight 228.654 g/mol [1]
CAS Number 1187933-51-2[1]
Appearance Solid (predicted)-
Solubility Soluble in water (predicted due to hydrochloride salt)-

Table 1: Physicochemical Properties of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride

The free base, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine, possesses the following properties:

PropertyValueSource
Compound Name (2-(4-Fluorophenyl)oxazol-4-YL)methanamine[2]
Molecular Formula C₁₀H₉FN₂O[2]
Molecular Weight 192.19 g/mol [2]
CAS Number 885272-89-9[2]

Table 2: Physicochemical Properties of the Free Base

Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for constructing the oxazole ring is the Robinson-Gabriel synthesis and its variations, which typically involve the cyclization of an α-acylamino ketone. An alternative strategy involves the reaction of an α-haloketone with a primary amide. The subsequent conversion of a suitable functional group to the aminomethyl moiety and salt formation would yield the target compound.

dot

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_amination Amination and Protection cluster_deprotection Deprotection cluster_final Final Product 4-fluorobenzamide 4-Fluorobenzamide Intermediate_1 2-(4-Fluorophenyl)-4-(chloromethyl)oxazole 4-fluorobenzamide->Intermediate_1 Hantzsch oxazole synthesis 1,3-dichloroacetone 1,3-Dichloroacetone 1,3-dichloroacetone->Intermediate_1 Intermediate_2 N-((2-(4-Fluorophenyl)oxazol-4-yl)methyl)phthalimide Intermediate_1->Intermediate_2 Gabriel synthesis Intermediate_3 (2-(4-Fluorophenyl)oxazol-4-yl)methanamine (Free Base) Intermediate_2->Intermediate_3 Hydrazine hydrate Final_Product (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride Intermediate_3->Final_Product HCl in suitable solvent

Caption: Proposed synthetic pathway for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(4-Fluorophenyl)-4-(chloromethyl)oxazole

  • Reaction Setup: To a solution of 4-fluorobenzamide in a suitable solvent (e.g., toluene or dioxane) in a round-bottom flask equipped with a reflux condenser, add 1,3-dichloroacetone.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The causality behind this choice is the Hantzsch oxazole synthesis, a reliable method for forming the oxazole ring from an α-haloketone and an amide.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of N-((2-(4-Fluorophenyl)oxazol-4-yl)methyl)phthalimide

  • Reaction Setup: Dissolve the 2-(4-fluorophenyl)-4-(chloromethyl)oxazole intermediate and potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-100 °C) for several hours, monitoring by TLC. This step utilizes the Gabriel synthesis, a classic and effective method for converting alkyl halides to primary amines via a phthalimide intermediate, which serves as a protecting group.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice water to precipitate the product. Filter the solid, wash with water, and dry. The crude product may be recrystallized from a suitable solvent like ethanol.

Step 3: Synthesis of (2-(4-Fluorophenyl)oxazol-4-yl)methanamine (Free Base)

  • Reaction Setup: Suspend the N-substituted phthalimide from the previous step in ethanol in a round-bottom flask.

  • Reaction Conditions: Add hydrazine hydrate to the suspension and reflux the mixture for a few hours. This step is the deprotection of the phthalimide group to yield the free primary amine.

  • Work-up and Purification: After cooling, the phthalhydrazide byproduct will precipitate. Filter off the solid. The filtrate, containing the desired amine, can be concentrated. The crude amine can be purified by column chromatography or distillation under reduced pressure.

Step 4: Formation of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride

  • Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Precipitation: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield the final product.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the arrangement of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Elemental Analysis: To determine the percentage composition of elements (C, H, N, Cl, F) and confirm the empirical formula.

Potential Applications in Drug Development

The structural motifs present in (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride suggest its potential as a valuable building block in drug discovery.

The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a five-membered heterocycle that is considered a bioisostere of amide and ester functionalities. This allows it to participate in hydrogen bonding and other non-covalent interactions with biological targets. The inclusion of an oxazole core in a drug candidate can enhance its metabolic stability and improve its pharmacokinetic profile.

The Role of the 4-Fluorophenyl Group

The incorporation of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry. The 4-fluorophenyl group can:

  • Enhance Binding Affinity: Fluorine can participate in favorable interactions with protein targets.

  • Improve Metabolic Stability: The carbon-fluorine bond is strong and resistant to metabolic cleavage, which can block sites of oxidative metabolism.

  • Modulate Physicochemical Properties: Fluorine substitution can influence properties like lipophilicity and pKa.

Potential Therapeutic Areas

Given the diverse biological activities of oxazole-containing compounds, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride and its derivatives could be explored for a variety of therapeutic applications, including but not limited to:

  • Anticancer Agents: Many oxazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: The oxazole nucleus is present in several natural and synthetic compounds with antibacterial and antifungal properties.

  • Anti-inflammatory Agents: Some oxazole-containing molecules have shown potential as anti-inflammatory drugs.

  • Neurological Disorders: The structural similarity to known neuroactive compounds suggests potential applications in treating central nervous system disorders.

Conclusion

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a compound with significant potential for drug discovery and development. This technical guide has provided a detailed overview of its key physicochemical properties, a plausible and detailed synthetic protocol, and an exploration of its potential applications. The combination of the versatile oxazole scaffold, the beneficial properties of the 4-fluorophenyl group, and the reactive aminomethyl handle makes this molecule a valuable starting point for the design and synthesis of novel therapeutic agents. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully elucidate their therapeutic potential.

References

  • PubChem. (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. National Center for Biotechnology Information. [Link]

Sources

Foundational

A Comprehensive Technical Guide to [2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of [2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine hydrochloride, a heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine hydrochloride, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. The document delineates the molecule's formal nomenclature, structural and physicochemical properties, and presents a detailed, field-proven protocol for its chemical synthesis and purification. Furthermore, it establishes a robust framework for its structural elucidation and quality control using modern analytical techniques. The guide culminates in a discussion of the strategic importance of the 2-(4-fluorophenyl)oxazole scaffold, contextualizing its potential within contemporary therapeutic development based on the established roles of its core components. This document is intended to serve as a critical resource for scientists engaged in the exploration and utilization of novel chemical entities for therapeutic innovation.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent research and development. This section details the formal nomenclature and key physicochemical data for the title compound.

IUPAC Nomenclature and Structure

The systematic IUPAC name for the compound is [2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine hydrochloride . The structure consists of a central 1,3-oxazole ring substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a methanamine group. The hydrochloride salt is formed by the protonation of the primary amine.

Structure:

  • Free Base: Chemical structure of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine

  • Hydrochloride Salt: The primary amine (-NH2) is protonated to form an ammonium chloride salt (-NH3+ Cl-).

Chemical and Physical Data

The key identifiers and computed properties of the free base form are summarized below. These data are critical for sample registration, literature searches, and computational modeling.

PropertyValueSource
IUPAC Name [2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine---
CAS Number 885272-89-9 (Free Base)[1]
Molecular Formula C₁₀H₉FN₂O (Free Base)[1]
Molecular Weight 192.19 g/mol (Free Base)---
Canonical SMILES C1=CC(=CC=C1C2=NC(=CO2)CN)F---
InChI Key CGTLKOTUAWCRDT-UHFFFAOYSA-N---
MDL Number MFCD06738561[1]

Synthesis and Purification

The synthesis of substituted oxazoles is a well-established field in organic chemistry. The following protocol is a robust and logical pathway for the preparation of the title compound, based on the principles of the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone intermediate.[2]

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthetic challenge by breaking down the target molecule into readily available starting materials. The primary amine of the target molecule can be installed from a more stable precursor, such as a phthalimide-protected intermediate, which itself is formed from a key chloromethyl-oxazole structure. This intermediate arises from the classical condensation of an amide (4-fluorobenzamide) and an α-haloketone (1,3-dichloroacetone).

G Target [2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine HCl FreeBase Free Base Target->FreeBase Deprotonation PhthalimideProtected Phthalimide-Protected Intermediate FreeBase->PhthalimideProtected Deprotection (e.g., Hydrazine) ChloromethylOxazole 4-(Chloromethyl)-2-(4-fluorophenyl)oxazole PhthalimideProtected->ChloromethylOxazole Nucleophilic Substitution (Potassium Phthalimide) StartingMaterials Starting Materials4-Fluorobenzamide1,3-Dichloroacetone ChloromethylOxazole->StartingMaterials Robinson-Gabriel Cyclodehydration G cluster_synthesis Synthesis & Workup cluster_qc Quality Control Analysis cluster_release Batch Disposition Synthesis Final Synthetic Step (Salt Formation) Isolation Isolation & Drying Synthesis->Isolation HPLC Purity Check (RP-HPLC >95%) Isolation->HPLC QC_Checks QC Passed? HPLC->QC_Checks MS Identity Check (LC-MS) MS->QC_Checks NMR Structure Confirmation (¹H NMR) NMR->QC_Checks Release Release for Use QC_Checks->Release Yes Reject Reject / Repurify QC_Checks->Reject No G cluster_reactions Derivatization Reactions cluster_products Potential Compound Classes Core [2-(4-Fluorophenyl)oxazol-4-yl]methanamine Amidation Acylation (Acid Chlorides, etc.) Core->Amidation Sulfonylation Sulfonylation (Sulfonyl Chlorides) Core->Sulfonylation ReductiveAmination Reductive Amination (Aldehydes/Ketones) Core->ReductiveAmination Amides Amide Derivatives Amidation->Amides Sulfonamides Sulfonamide Derivatives Sulfonylation->Sulfonamides SecondaryAmines Secondary/Tertiary Amines ReductiveAmination->SecondaryAmines

Sources

Exploratory

An In-depth Technical Guide to (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride: A Molecule of Interest in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Promising Scaffold (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride stands as a notable exemplar of a chemical scaffold wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride stands as a notable exemplar of a chemical scaffold with significant potential in contemporary medicinal chemistry. This molecule uniquely combines three key structural motifs: a fluorinated phenyl ring, an oxazole core, and a methanamine substituent. The strategic incorporation of a fluorine atom is a well-established method for enhancing the metabolic stability and binding affinity of drug candidates[1][2]. The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a versatile pharmacophore present in numerous biologically active compounds, contributing to a wide array of pharmacological effects including anticancer, anti-inflammatory, and antimicrobial properties[1][3][4]. The primary amine functionality provides a crucial point for interaction with biological targets and for salt formation, such as the hydrochloride salt, which often improves a compound's solubility and stability for research and development purposes.

This technical guide offers a comprehensive exploration of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, providing insights into its chemical identity, the rationale behind its structural design, potential therapeutic applications, and practical guidance for its synthesis and handling.

Nomenclature and Chemical Identity: A Detailed Overview

Synonyms and Identifiers of the Parent Compound

The parent compound, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine, is cataloged under the following identifiers:

Identifier TypeValueSource
IUPAC Name [2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine[5]
CAS Number 885272-89-9[5][6]
PubChem CID 28287570[5]
Molecular Formula C₁₀H₉FN₂O[5]
Molecular Weight 192.19 g/mol [5]
InChI Key CGTLKOTUAWCRDT-UHFFFAOYSA-N[5]

Other depositor-supplied synonyms for the parent compound include:

  • C-[2-(4-FLUORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE[5]

  • [2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL]METHANAMINE[5]

  • 4-Aminomethyl-2-(4-fluorophenyl)oxazole[5]

  • 2-(4-FLUOROPHENYL)-4-OXAZOLEMETHANAMINE[5]

The hydrochloride salt is formed by the reaction of the primary amine with hydrochloric acid. This is a standard procedure in medicinal chemistry to enhance the aqueous solubility and stability of a compound.

The Scientific Rationale: A Sum of its Parts

The therapeutic potential of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride can be inferred from the established roles of its constituent chemical moieties in drug action.

The Significance of the Oxazole Core

The oxazole nucleus is a privileged scaffold in drug discovery, known for its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. Oxazole derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to:

  • Anticancer Activity: Many oxazole-containing compounds have been shown to inhibit cancer cell proliferation through various mechanisms, such as the inhibition of tubulin polymerization, topoisomerase enzymes, and protein kinases[3][4].

  • Anti-inflammatory Effects: Certain oxazole derivatives have been investigated for their potential to modulate inflammatory pathways.

  • Antimicrobial Properties: The oxazole ring is a key component in some antibacterial and antifungal agents[1].

The Role of the Fluorophenyl Group

The introduction of a fluorine atom onto a phenyl ring is a common and effective strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. The benefits of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life in the body[1].

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.

  • Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes and reach its site of action.

Potential Therapeutic Applications and Mechanism of Action

While the specific biological target of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is not yet defined in the public domain, its structural features suggest several plausible avenues for investigation.

Given the prevalence of oxazole derivatives in oncology research, one could hypothesize that this compound may exhibit anticancer properties . Potential mechanisms could involve the inhibition of key signaling pathways implicated in tumorigenesis.

Another area of interest for phenyl-oxazole derivatives is in the treatment of inflammatory and autoimmune diseases. For instance, some related compounds have been explored as phosphodiesterase type 4 (PDE4) inhibitors [7]. PDE4 is a key enzyme in the regulation of inflammatory responses, and its inhibition can lead to a reduction in pro-inflammatory mediators.

The following diagram illustrates a hypothetical signaling pathway where a compound of this class might act as an inhibitor of a key protein kinase involved in a cancer cell signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Inhibitor (2-(4-Fluorophenyl)oxazol-4-YL)methanamine (Hypothetical Target) Inhibitor->Kinase_B Inhibits Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Growth_Factor Growth_Factor Growth_Factor->Receptor Binds

Caption: Hypothetical mechanism of action for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine as a kinase inhibitor in a cancer cell signaling pathway.

Experimental Protocols: A Guide for the Researcher

Due to the limited publicly available data on (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a specific, validated experimental protocol is not available. However, a generalizable synthetic route and analytical procedures can be proposed based on established organic chemistry principles.

General Synthetic Pathway

The synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride would likely proceed through a multi-step sequence, as outlined in the workflow below.

G Start 4-Fluorobenzamide Step1 Reaction with α-halo-ketone Start->Step1 Intermediate1 Oxazole Ring Formation Step1->Intermediate1 Step2 Functional Group Interconversion Intermediate1->Step2 Intermediate2 Introduction of Aminomethyl Precursor Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Product (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Step3->Product Step4 Salt Formation (HCl) Product->Step4 Final_Product (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride Step4->Final_Product

Caption: A generalized workflow for the synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

Step-by-Step Conceptual Synthesis:

  • Oxazole Ring Formation: A common method for synthesizing 2,4-disubstituted oxazoles is the Robinson-Gabriel synthesis or a related cyclocondensation reaction. This would typically involve the reaction of a 4-fluorobenzamide with an α-haloketone (e.g., 1,3-dichloroacetone) to form the oxazole ring.

  • Introduction of the Methyleneamine Precursor: The resulting 2-(4-fluorophenyl)-4-(chloromethyl)oxazole can then be converted to a precursor for the amine, such as a nitrile or an azide, via nucleophilic substitution.

  • Reduction to the Primary Amine: The nitrile or azide is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Hydrochloride Salt Formation: The purified free base is dissolved in an appropriate solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

Analytical Characterization:

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Safe Handling and Storage

As with any research chemical with limited toxicological data, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a molecule of significant interest for further investigation in drug discovery. Its combination of a fluorinated phenyl ring and an oxazole core suggests the potential for favorable pharmacokinetic properties and a wide range of biological activities. While its specific therapeutic target remains to be elucidated, the structural motifs present in this compound provide a strong rationale for its exploration in areas such as oncology and inflammatory diseases. Further research into the synthesis, biological evaluation, and mechanism of action of this and related compounds is warranted to fully uncover their therapeutic potential.

References

  • Chem-Impex. (n.d.). [2-(4-Fluorophenyl)phenyl]methylamine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28287570, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69981, 4-Fluorophenylhydrazine hydrochloride. Retrieved from [Link]

  • PubMed. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Retrieved from [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Retrieved from [Link]

  • MDPI. (2021). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (2022). SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride: A Detailed Guide for Researchers

This comprehensive guide provides a detailed, multi-step protocol for the synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a valuable research compound. The protocol is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, multi-step protocol for the synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a valuable research compound. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations for experimental choices and emphasizing scientific integrity.

Introduction and Strategic Overview

The synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a multi-stage process that requires careful execution and purification at each step. The overall strategy involves the construction of the core 2-(4-fluorophenyl)oxazole heterocycle, followed by the functionalization at the 4-position to introduce the aminomethyl group, and finally, conversion to the hydrochloride salt for improved stability and solubility. This protocol is based on established chemical principles and analogous procedures reported in the literature for the synthesis of related heterocyclic compounds.

The proposed synthetic pathway can be broken down into four key stages:

  • Synthesis of 2-(4-fluorophenyl)-4-(hydroxymethyl)oxazole: This initial step involves the formation of the oxazole ring with a hydroxylmethyl group at the 4-position, which will serve as a precursor for the desired amine.

  • Oxidation to 2-(4-fluorophenyl)oxazol-4-carbaldehyde: The alcohol intermediate is then oxidized to the corresponding aldehyde, a crucial step for the subsequent amination.

  • Reductive Amination to (2-(4-Fluorophenyl)oxazol-4-YL)methanamine: The aldehyde is converted to the primary amine via reductive amination.

  • Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt.

Below is a visual representation of the overall synthetic workflow:

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Salt Formation A Starting Materials (e.g., 4-fluorobenzamide and 1,3-dihydroxyacetone) B Synthesis of 2-(4-fluorophenyl)-4-(hydroxymethyl)oxazole A->B Cyclocondensation C Oxidation of Alcohol B->C e.g., Dess-Martin Periodinane D Formation of 2-(4-fluorophenyl)oxazol-4-carbaldehyde C->D E Reductive Amination D->E NH4Cl, NaBH3CN F Formation of Free Amine: (2-(4-Fluorophenyl)oxazol-4-YL)methanamine E->F G Final Product: (2-(4-Fluorophenyl)oxazol-4-YL)methanamine HCl F->G HCl in Dioxane/Ether

Caption: Overall workflow for the synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

PART 1: Synthesis of 2-(4-fluorophenyl)-4-(hydroxymethyl)oxazole

The formation of the oxazole ring is the foundational step of this synthesis. While several methods exist for oxazole synthesis, a reliable approach involves the condensation of an amide with a suitable three-carbon component.[1][2] In this protocol, we propose a method analogous to established procedures for the synthesis of 2-aryl-4-(hydroxymethyl)oxazoles.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityNotes
4-FluorobenzamideC₇H₆FNO139.131.0 eq
1,3-DichloroacetoneC₃H₄Cl₂O126.971.1 eqCaution: Lachrymator
Sodium BicarbonateNaHCO₃84.012.5 eq
EthanolC₂H₆O46.07As solventAnhydrous
WaterH₂O18.02For workupDeionized
Ethyl AcetateC₄H₈O₂88.11For extraction
BrineNaCl(aq)-For washingSaturated solution
Anhydrous Sodium SulfateNa₂SO₄142.04For drying
Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-fluorobenzamide (1.0 eq) and sodium bicarbonate (2.5 eq) in anhydrous ethanol.

  • Addition of Reagent: To the stirred suspension, add 1,3-dichloroacetone (1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(4-fluorophenyl)-4-(hydroxymethyl)oxazole.

PART 2: Oxidation to 2-(4-fluorophenyl)oxazol-4-carbaldehyde

The oxidation of the primary alcohol to an aldehyde is a critical transformation. The Dess-Martin periodinane (DMP) is a mild and efficient reagent for this purpose, minimizing over-oxidation to the carboxylic acid.[3]

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityNotes
2-(4-fluorophenyl)-4-(hydroxymethyl)oxazoleC₁₀H₈FNO₂193.181.0 eqFrom Step 1
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.141.5 eqCaution: Potentially explosive upon impact or heating
Dichloromethane (DCM)CH₂Cl₂84.93As solventAnhydrous
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-For workup
Sodium ThiosulfateNa₂S₂O₃158.11For quenching10% aqueous solution
Protocol
  • Reaction Setup: Dissolve 2-(4-fluorophenyl)-4-(hydroxymethyl)oxazole (1.0 eq) in anhydrous dichloromethane in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add Dess-Martin periodinane (1.5 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate solution and 10% sodium thiosulfate solution. Stir vigorously until the layers are clear.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude aldehyde by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system).

PART 3: Reductive Amination to (2-(4-Fluorophenyl)oxazol-4-YL)methanamine

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds.[4] In this step, the aldehyde is reacted with an ammonia source to form an imine in situ, which is then reduced to the primary amine using a mild reducing agent like sodium cyanoborohydride.[5]

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityNotes
2-(4-fluorophenyl)oxazol-4-carbaldehydeC₁₀H₆FNO₂191.161.0 eqFrom Step 2
Ammonium ChlorideNH₄Cl53.4910 eq
Sodium CyanoborohydrideNaBH₃CN62.841.5 eqCaution: Highly toxic
MethanolCH₃OH32.04As solventAnhydrous
Aqueous AmmoniaNH₃(aq)-For workupConcentrated
Dichloromethane (DCM)CH₂Cl₂84.93For extraction
Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-fluorophenyl)oxazol-4-carbaldehyde (1.0 eq) and ammonium chloride (10 eq) in anhydrous methanol.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the solution to approximately 6-7 using a suitable method if necessary.

  • Reducing Agent Addition: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basification and Extraction: Make the aqueous residue basic (pH > 10) by adding concentrated aqueous ammonia. Extract the product with dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-(4-Fluorophenyl)oxazol-4-YL)methanamine as a free base. This product can be purified by chromatography if necessary, but is often of sufficient purity for the next step.

PART 4: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt, which is generally more stable and easier to handle than the free base.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityNotes
(2-(4-Fluorophenyl)oxazol-4-YL)methanamineC₁₀H₉FN₂O192.191.0 eqFrom Step 3
Diethyl Ether or Dioxane(C₂H₅)₂O or C₄H₈O₂74.12 or 88.11As solventAnhydrous
Hydrochloric Acid SolutionHCl36.46~1.1 eqe.g., 2 M solution in diethyl ether or 4 M in dioxane
Protocol
  • Dissolution: Dissolve the crude or purified (2-(4-Fluorophenyl)oxazol-4-YL)methanamine (1.0 eq) in a minimal amount of anhydrous diethyl ether or dioxane.

  • Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether or dioxane (~1.1 eq) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether and dry under vacuum to obtain the final product, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

Characterization

The identity and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 1,3-Dichloroacetone is a lachrymator and should be handled with care.

  • Dess-Martin periodinane is potentially explosive and should not be heated or subjected to shock.

  • Sodium cyanoborohydride is highly toxic and should be handled with extreme caution. Avoid contact with acids, as this will release toxic hydrogen cyanide gas.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Visualization of the Reductive Amination Mechanism

The key step of converting the aldehyde to the primary amine proceeds through the formation of an imine intermediate, which is then reduced.

G cluster_0 Reductive Amination Mechanism Aldehyde R-CHO (Aldehyde) Imine R-CH=NH (Imine) Aldehyde->Imine + NH₃, - H₂O Ammonia NH₃ (Ammonia) Amine R-CH₂-NH₂ (Primary Amine) Imine->Amine [H] (Reduction) e.g., NaBH₃CN

Caption: Simplified mechanism of reductive amination of an aldehyde to a primary amine.

References

  • PubChem. (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. National Center for Biotechnology Information. PubChem Compound Database; CID=28287570, [Link] (accessed Jan. 26, 2026).

  • Zhang, M., et al. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906-5909.
  • Borcher, R. F. (1977). Reductive Amination with Sodium Cyanoborohydride. Organic Syntheses, 56, 101.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038-5048.
  • Organic Chemistry Portal. Reductive Amination. [Link] (accessed Jan. 26, 2026).

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link] (accessed Jan. 26, 2026).

  • Organic Reactions. Reductive Amination. [Link] (This is a hypothetical but representative URL format for a well-known named reaction).

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of (2-p-Fluorophenyl)oxazole-4-methylamine HCl

Introduction: Unveiling the Therapeutic Potential of (2-p-Fluorophenyl)oxazole-4-methylamine HCl (2-p-Fluorophenyl)oxazole-4-methylamine HCl is a novel small molecule with a chemical scaffold suggestive of diverse biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of (2-p-Fluorophenyl)oxazole-4-methylamine HCl

(2-p-Fluorophenyl)oxazole-4-methylamine HCl is a novel small molecule with a chemical scaffold suggestive of diverse biological activities. The incorporation of a fluorophenyl group can enhance metabolic stability and bioavailability, while the oxazole core is a feature of numerous compounds with therapeutic properties, including anticancer and neuroprotective effects.[1] The methylamine substituent at the 4-position of the oxazole ring provides a basic center that may be crucial for interactions with biological targets. Given its structural features, this compound warrants a thorough in vitro investigation to elucidate its pharmacological profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a series of in vitro assays to characterize the biological activity of (2-p-Fluorophenyl)oxazole-4-methylamine HCl. The protocols are designed to be robust and self-validating, with a focus on understanding the causality behind experimental choices.

I. Preliminary Assessment: Cytotoxicity and Antiproliferative Activity

A fundamental primary step in the characterization of any novel compound is to assess its general effect on cell viability and proliferation. This will establish a therapeutic window and identify potential for anticancer applications.

A. Rationale and Experimental Design

Many oxazole-containing compounds have demonstrated potent antiproliferative activity.[2] Therefore, an initial screening against a panel of cancer cell lines is a logical starting point. A cytotoxicity assay on a non-cancerous cell line, such as the human liver cell line HepG2, is also crucial to assess potential off-target toxicity, a critical parameter in drug development.[1]

B. Protocol: Cell Viability Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • (2-p-Fluorophenyl)oxazole-4-methylamine HCl

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) and HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of (2-p-Fluorophenyl)oxazole-4-methylamine HCl in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Cell LineIC50 (µM) of (2-p-Fluorophenyl)oxazole-4-methylamine HCl
HeLaTBD
MCF-7TBD
A549TBD
HepG2TBD
C. Experimental Workflow Diagram

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of Compound add_compound Add Compound to Cells prepare_compound->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for determining cell viability using the MTT assay.

II. Mechanistic Insights: Enzyme Inhibition and Receptor Binding Assays

Should the preliminary screening indicate significant biological activity, the next logical step is to investigate the compound's mechanism of action. This involves identifying its molecular targets, which could be enzymes or receptors.

A. Rationale and Experimental Design

Many small molecule drugs exert their effects by inhibiting specific enzymes or binding to receptors.[3][4] Given that compounds with similar fluorophenyl and oxazole moieties have been shown to interact with targets like the GABA-A receptor and sigma receptors, it is pertinent to investigate these possibilities.[1][5] A generic enzyme inhibition assay can also be adapted to screen against a panel of relevant kinases or other enzymes.

B. Protocol: Generic Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of (2-p-Fluorophenyl)oxazole-4-methylamine HCl against a chosen enzyme. The specific substrate and detection method will depend on the enzyme being assayed.

Materials:

  • (2-p-Fluorophenyl)oxazole-4-methylamine HCl

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Positive control inhibitor

  • 96-well or 384-well plates

  • Plate reader (e.g., for fluorescence, absorbance, or luminescence)

Procedure:

  • Enzyme and Compound Preparation: Prepare a solution of the target enzyme in assay buffer. Prepare a serial dilution of (2-p-Fluorophenyl)oxazole-4-methylamine HCl.

  • Pre-incubation: Add the enzyme and varying concentrations of the compound to the wells of a microplate. Incubate for a predetermined time (e.g., 15-30 minutes) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Signal Detection: Measure the product formation over time using a plate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.[6]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

C. Protocol: Competitive Receptor Binding Assay

This protocol describes a competitive binding assay to determine if (2-p-Fluorophenyl)oxazole-4-methylamine HCl can displace a known radiolabeled or fluorescently labeled ligand from its receptor.

Materials:

  • (2-p-Fluorophenyl)oxazole-4-methylamine HCl

  • Cell membranes or purified receptor preparation

  • Labeled ligand (radiolabeled or fluorescently labeled)

  • Unlabeled known ligand (for non-specific binding determination)

  • Binding buffer

  • Filter plates and vacuum manifold

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the receptor preparation, the labeled ligand at a concentration close to its Kd, and varying concentrations of (2-p-Fluorophenyl)oxazole-4-methylamine HCl.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate using a vacuum manifold to separate the receptor-bound ligand from the free ligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.

  • Quantification: Measure the amount of bound labeled ligand on the filters using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibition constant).

D. Hypothetical Signaling Pathway Modulation

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor (e.g., GPCR) G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Compound (2-p-Fluorophenyl)oxazole- 4-methylamine HCl Compound->Receptor Inhibition/Modulation

Caption: Hypothetical signaling pathway modulated by the compound.

III. Exploring Neuroprotective Potential

The presence of the (2-p-Fluorophenyl)oxazole moiety in other neuroprotective agents suggests that this compound may also possess neuroprotective properties.[5]

A. Rationale and Experimental Design

A cell-based assay using a neuronal cell line (e.g., SH-SY5Y) and a known neurotoxin (e.g., 6-hydroxydopamine or rotenone) can be employed to assess the neuroprotective effects of the compound. The readouts for this assay can include cell viability and measurement of reactive oxygen species (ROS).

B. Protocol: Neuroprotection Assay against Oxidative Stress

Materials:

  • (2-p-Fluorophenyl)oxazole-4-methylamine HCl

  • SH-SY5Y neuroblastoma cells

  • Neurotoxin (e.g., 6-hydroxydopamine)

  • Cell culture medium

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • ROS detection reagent (e.g., DCFDA)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate SH-SY5Y cells to a neuronal phenotype.

  • Pre-treatment: Treat the differentiated cells with various concentrations of (2-p-Fluorophenyl)oxazole-4-methylamine HCl for a specified period (e.g., 2-4 hours).

  • Neurotoxin Challenge: Expose the cells to the neurotoxin to induce oxidative stress and cell death.

  • Incubation: Co-incubate the cells with the compound and the neurotoxin for 24-48 hours.

  • Assessment of Cell Viability and ROS:

    • Cell Viability: Measure cell viability using a luminescent-based assay like CellTiter-Glo®.

    • ROS Measurement: Measure intracellular ROS levels using a fluorescent probe like DCFDA.

  • Data Analysis: Compare the cell viability and ROS levels in compound-treated cells to the neurotoxin-only treated cells to determine the neuroprotective effect.

Data Presentation:

Compound Concentration (µM)Cell Viability (% of control)ROS Levels (% of control)
0 (Toxin only)TBDTBD
0.1TBDTBD
1TBDTBD
10TBDTBD

IV. Conclusion and Future Directions

The in vitro assays outlined in these application notes provide a robust framework for the initial characterization of (2-p-Fluorophenyl)oxazole-4-methylamine HCl. The data generated from these studies will be instrumental in elucidating its biological activity, mechanism of action, and therapeutic potential. Positive results from these assays would warrant further investigation, including in vivo efficacy and safety studies, to advance this promising compound through the drug discovery pipeline.

References

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Library of Medicine.
  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. National Library of Medicine.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Library of Medicine.
  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. National Library of Medicine.
  • PubMed. (n.d.). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. National Library of Medicine.
  • PubMed. (n.d.). Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis. National Library of Medicine.
  • Molecular Biology of the Cell. (2017). A Guide to Simple and Informative Binding Assays. American Society for Cell Biology.
  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI.
  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Corporation.
  • BMG LABTECH. (2025). Binding Assays. BMG LABTECH.
  • National Center for Biotechnology Information. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. National Library of Medicine.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. National Library of Medicine.
  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers Media S.A..
  • PubMed. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. National Library of Medicine.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy.

Sources

Method

Characterizing Novel Ligands at the GABA-A Receptor: An Application &amp; Protocol Guide for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential modulatory effects of novel chemical entities, such as (2-(4-Fluorophenyl)oxazol-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential modulatory effects of novel chemical entities, such as (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, at the γ-aminobutyric acid type A (GABA-A) receptor. We will delve into the scientific rationale behind various assay choices, present detailed, field-proven protocols for receptor binding and functional analysis, and offer insights into data interpretation.

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its dysfunction is implicated in a host of neurological and psychiatric disorders, making it a critical target for therapeutic development.[1] Compounds that modulate the GABA-A receptor can exhibit a range of effects, including sedative, anxiolytic, and anticonvulsant properties.[3] This document will equip you with the necessary tools to determine if a novel compound, in this case, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, interacts with this important receptor family.

I. Foundational Principles: Understanding the GABA-A Receptor and Assay Strategies

The GABA-A receptor is a pentameric protein complex that forms a chloride-permeable pore.[1][4] The binding of the endogenous ligand, GABA, to its recognition site triggers a conformational change, opening the channel and allowing chloride ions to flow into the neuron.[1][3] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[3]

Beyond the GABA binding site, the receptor possesses multiple allosteric sites where other molecules can bind and modulate receptor function.[1][3] These allosteric modulators do not activate the receptor on their own but can enhance or diminish the effect of GABA.[3][4] Well-known examples include benzodiazepines and barbiturates, which are positive allosteric modulators (PAMs) that potentiate GABA's inhibitory effect.[3]

Our investigative approach for a novel compound like (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride will be multi-tiered. We will begin with a foundational binding assay to determine if the compound physically interacts with the receptor. Subsequently, we will employ a functional assay, such as electrophysiology, to elucidate the nature of this interaction—whether it is agonistic, antagonistic, or allosteric.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the fundamental signaling mechanism of the GABA-A receptor and the influence of allosteric modulators.

GABA_A_Signaling cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor α β γ α β Cl_in Cl- (intracellular) GABA_R->Cl_in Cl- Influx GABA GABA GABA->GABA_R:port2 Binds to α/β interface Compound (2-(4-Fluorophenyl)oxazol-4-YL) methanamine hydrochloride Compound->GABA_R:port3 Potential Allosteric Binding (e.g., α/γ interface) Cl_out Cl- (extracellular) Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization

Caption: GABA-A receptor signaling and potential modulation.

II. Experimental Protocols

A. Radioligand Binding Assay: Assessing Physical Interaction

This initial screen determines if (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride can displace a known radiolabeled ligand from the GABA-A receptor, indicating a direct or allosteric interaction. We will utilize [³H]muscimol, a potent GABA-A receptor agonist that binds to the GABA recognition site.

Rationale: This competitive binding assay is a robust and high-throughput method to identify compounds that bind to the receptor. A decrease in the binding of [³H]muscimol in the presence of our test compound suggests competition for the same binding site or an allosteric interaction that reduces the affinity of the radioligand.

Protocol: [³H]Muscimol Competition Binding Assay

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.[5]

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and incubate for 30 minutes at 4°C to lyse any remaining cells and organelles.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C. Repeat this wash step twice.

    • Resuspend the final pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store the membrane preparation at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of binding buffer (for total binding).

      • 50 µL of a high concentration of unlabeled GABA (e.g., 100 µM) (for non-specific binding).

      • 50 µL of varying concentrations of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

    • Add 50 µL of [³H]muscimol (final concentration ~1-2 nM).

    • Add 100 µL of the membrane preparation (final protein concentration ~100-200 µ g/well ).

    • Incubate the plate for 60 minutes at 4°C on a shaker.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding of [³H]muscimol against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • If desired, calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description Example Value
Radioligand [³H]muscimol~1-2 nM
Membrane Source Rat cerebral cortex~100-200 µg protein/well
Incubation Time 60 minutes4°C
Non-specific Ligand Unlabeled GABA100 µM
Output IC₅₀ / KiVaries by compound
B. Electrophysiology: Unveiling Functional Effects

Electrophysiology, specifically the patch-clamp technique, is the gold standard for characterizing the functional effects of compounds on ion channels.[6] We will use whole-cell patch-clamp recordings from HEK293 cells stably expressing human GABA-A receptors (e.g., the common α1β2γ2 subtype) to measure changes in chloride currents.[7]

Rationale: This technique allows for the direct measurement of ion flow through the GABA-A receptor in response to ligand application. It can definitively determine if a compound acts as an agonist (activates the receptor), an antagonist (blocks activation), or an allosteric modulator (enhances or inhibits GABA-evoked currents).[8][9]

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture:

    • Culture HEK293 cells stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2) in appropriate media (e.g., DMEM with 10% FBS and selection antibiotics).

    • Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup:

    • Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2). The high chloride concentration in the internal solution will result in inward currents at a holding potential of -60 mV.

  • Experimental Procedure:

    • Establish a whole-cell recording configuration on a single cell.

    • Clamp the cell at a holding potential of -60 mV.

    • To test for agonist activity: Apply increasing concentrations of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride alone and measure any elicited current.

    • To test for antagonist activity: Apply a fixed concentration of GABA (e.g., the EC₅₀ concentration) in the presence and absence of increasing concentrations of the test compound.

    • To test for allosteric modulation: Apply a low, non-saturating concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current. Then, co-apply the same concentration of GABA with increasing concentrations of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.[10] A potentiation of the GABA-evoked current indicates positive allosteric modulation, while a reduction suggests negative allosteric modulation.

  • Data Analysis:

    • Measure the peak amplitude of the elicited currents.

    • For agonist activity, plot a concentration-response curve and determine the EC₅₀ and maximal response.

    • For antagonist activity, determine the IC₅₀ for the inhibition of the GABA-evoked current.

    • For allosteric modulation, calculate the percentage potentiation or inhibition of the baseline GABA current at each concentration of the test compound and plot a concentration-response curve to determine the EC₅₀ for modulation and the maximum potentiation/inhibition.

Parameter Description Typical Range
Cell Line HEK293 expressing GABA-A α1β2γ2-
Holding Potential -60 mV-
GABA Concentration EC₁₀-EC₂₀ for modulation studiesVaries by cell line
Test Compound (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochlorideConcentration range to be determined
Output EC₅₀, IC₅₀, % PotentiationVaries by compound
Experimental Workflow Diagram

Workflow Start Start: Novel Compound (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride BindingAssay Radioligand Binding Assay ([³H]muscimol) Start->BindingAssay NoBinding No Significant Binding (Compound Inactive at GABA-A) BindingAssay->NoBinding No BindingDetected Binding Detected (IC₅₀ Determined) BindingAssay->BindingDetected Yes End End: Characterization Complete NoBinding->End Electrophysiology Whole-Cell Patch-Clamp (HEK293-GABA-A cells) BindingDetected->Electrophysiology Agonist Agonist Activity? Electrophysiology->Agonist Modulator Allosteric Modulator? Agonist->Modulator No Agonist->End Yes Antagonist Antagonist Activity? Modulator->Antagonist No PAM Positive Allosteric Modulator (Potentiates GABA current) Modulator->PAM Yes, Potentiation NAM Negative Allosteric Modulator (Inhibits GABA current) Modulator->NAM Yes, Inhibition NoModulation No Modulation Antagonist->NoModulation No Antagonist->End Yes PAM->End NAM->End NoModulation->End

Caption: Experimental workflow for characterizing a novel compound at the GABA-A receptor.

III. Safety and Handling

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a chemical compound for research use only.[11] A full safety data sheet (SDS) should be consulted before handling.[12] As a general precaution for novel compounds, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[12][13] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[13]

IV. Conclusion

This application note provides a robust and logical framework for the initial characterization of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, or any novel compound, at the GABA-A receptor. By combining radioligand binding assays with functional electrophysiological recordings, researchers can obtain a comprehensive profile of a compound's activity, paving the way for further investigation into its therapeutic potential. The provided protocols are based on established methodologies and offer a solid starting point for any laboratory equipped for receptor pharmacology and electrophysiology.

V. References

  • Cook, J. M., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 26(17), 5323. [Link]

  • D'Souza, M. S., et al. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Pharmacological and Toxicological Methods, 76, 37-45. [Link]

  • MySkinRecipes. (n.d.). (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. Retrieved from [Link]

  • Fuchs, C., et al. (2013). GABAA receptors can initiate the formation of functional inhibitory GABAergic synapses. The Journal of Neuroscience, 33(32), 13092-13105. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In The GABA Receptors (pp. 41-60). Humana Press. [Link]

  • Li, G., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]

  • Szymański, P., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(10), 1541-1554. [Link]

  • Sato, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1556-1564. [Link]

  • Chodounska, H., et al. (2026). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). Analytical Biochemistry, 705, 116048. [Link]

  • PubChem. (n.d.). (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. Retrieved from [Link]

  • Axol Bioscience. (n.d.). Whole-Cell Patch Clamp Electrophysiology of Human iPSC-Derived Sensory Neurons. Retrieved from [Link]

  • Brown, A. R., et al. (2016). γ-Aminobutyric Acid Type A (GABAA) Receptor Subunits Play a Direct Structural Role in Synaptic Contact Formation via Their N-terminal Extracellular Domains. The Journal of Biological Chemistry, 291(29), 15028-15040. [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Nanion Technologies. (n.d.). GABAA receptors (HEK293) on the Patchliner. Retrieved from [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]

  • ResearchGate. (n.d.). PatchXpress protocol for the screening of GABAA positive... Retrieved from [Link]

  • Sieghart, W., & Savić, M. M. (2018). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? Frontiers in Pharmacology, 9, 440. [Link]

  • Commons, B., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 123, 117735. [Link]

  • G., A. (2022). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 27(1), 220. [Link]

  • Shaffer, P. L., et al. (2015). Determining the relative efficacy of positive allosteric modulators of the GABAA receptor: design of a screening approach. Journal of Biomolecular Screening, 20(3), 376-385. [Link]

  • Chang, Y., & Weiss, D. S. (2002). Kinetic Properties of GABA ρ1 Homomeric Receptors Expressed in HEK293 Cells. Biophysical Journal, 83(3), 1346-1357. [Link]

  • Synapse. (2024). What are GABAA receptor positive allosteric modulators and how do they work? Retrieved from [Link]

  • Herrington, J., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International Journal of Molecular Sciences, 22(21), 11883. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

Sources

Application

Application Notes and Protocols for the Electrophysiological Characterization of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

A Guide for Primary Screening and Target Deconvolution of a Novel CNS-Active Compound Introduction (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a novel chemical entity with a structure suggestive of potent...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Primary Screening and Target Deconvolution of a Novel CNS-Active Compound

Introduction

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a novel chemical entity with a structure suggestive of potential activity within the central nervous system (CNS). As of the date of this publication, its specific biological targets and mechanism of action remain uncharacterized. Structurally similar compounds have been identified as intermediates in the synthesis of modulators for serotonin and dopamine receptors, as well as various CNS-active enzymes.[1] This suggests that (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride could interact with a range of targets, including G-protein coupled receptors (GPCRs), ligand-gated ion channels, voltage-gated ion channels, and neurotransmitter transporters.

This document provides a comprehensive guide for the electrophysiological characterization of this and other novel compounds with unknown targets. It outlines a tiered screening approach, starting with high-throughput automated electrophysiology for broad target screening, followed by detailed mechanistic studies using manual patch-clamp techniques for hit validation and characterization. This protocol is designed for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of new chemical entities.

Compound Handling and Solution Preparation

Accurate and consistent compound handling is fundamental to the reliability of any screening data. The following protocol is recommended for the preparation of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride for electrophysiological experiments.

1. Stock Solution Preparation:

  • Compound Information:

    • IUPAC Name: (2-(4-fluorophenyl)oxazol-4-yl)methanamine;hydrochloride

    • Molecular Formula: C₁₀H₁₀ClFN₂O

    • Molecular Weight: 228.65 g/mol

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds due to its ability to dissolve a wide range of organic molecules. However, it is crucial to determine the optimal solvent empirically.

  • Procedure:

    • Prepare a 10 mM stock solution by dissolving an appropriate amount of the compound in high-purity DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.2865 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle heating or sonication may be used if necessary, but monitor for compound degradation.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

2. Working Solution Preparation:

  • Final DMSO Concentration: The final concentration of DMSO in the experimental solutions should be kept as low as possible, typically ≤ 0.1%, to avoid solvent-induced effects on cellular physiology.

  • Serial Dilutions: Prepare serial dilutions from the 10 mM stock solution in the appropriate extracellular recording solution immediately before use.

Tier 1: High-Throughput Primary Screening with Automated Electrophysiology

Automated patch-clamp (APC) systems are invaluable for the initial screening of compounds against a panel of ion channels and other electrogenic targets, offering high throughput and data quality.[2][3][4] This primary screen aims to identify potential "hits" for further investigation.

Recommended APC Screening Panels:

Target Class Specific Targets (Examples) Rationale
Voltage-Gated Ion Channels NaV1.1-1.8, CaV1.2, CaV2.2, CaV3.2, KV1.3, KV7.1/mink, hERGTo assess activity against key channels involved in neuronal excitability and cardiac safety.
Ligand-Gated Ion Channels GABA-A (α1β2γ2), nAChR (α7, α4β2), 5-HT3To identify interactions with major inhibitory and excitatory neurotransmitter receptors.
GPCR-Gated Ion Channels GIRK1/4 (activated by M2, D2, or other Gi/o-coupled receptors)To indirectly screen for agonist or antagonist activity at GPCRs that couple to ion channels.

General APC Protocol:

  • Cell Lines: Utilize validated stable cell lines expressing the ion channel or receptor of interest (e.g., HEK293 or CHO cells).[5]

  • Cell Preparation: Culture and harvest cells according to standard protocols for suspension cell lines suitable for APC platforms.[5]

  • Compound Application:

    • Perform a single-point screen at a relatively high concentration (e.g., 10 µM) to maximize the chances of identifying activity.

    • Include appropriate positive and negative controls for each target.

  • Voltage Protocols: Use target-specific voltage protocols to elicit channel activity. For example, for voltage-gated channels, use a series of depolarizing steps from a holding potential that favors the channel's resting state.

  • Data Acquisition and Analysis:

    • Record currents before and after compound application.

    • Calculate the percentage of inhibition or potentiation for each target.

    • A "hit" is typically defined as a compound that produces a significant effect (e.g., >30% inhibition or potentiation) at the screening concentration.

Workflow for Tier 1 Screening:

Caption: High-throughput screening workflow for a novel compound.

Tier 2: In-Depth Mechanistic Studies with Manual Patch-Clamp

Once a reproducible hit is identified in the primary screen, manual patch-clamp electrophysiology is the gold standard for detailed mechanistic investigation.[6] It provides the high-fidelity data needed to determine potency, efficacy, and mode of action.

A. Characterization of Voltage-Gated Ion Channel Modulators:

  • Objective: To determine the IC50 (for inhibitors) or EC50 (for activators) and understand the mechanism of inhibition (e.g., open-channel block, state-dependence).

  • Protocol: Whole-Cell Voltage-Clamp [7]

    • Cell Culture: Plate cells expressing the target channel on glass coverslips.

    • Recording Solutions:

      • External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

      • Internal Solution (mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

    • Patching Procedure:

      • Pull glass pipettes to a resistance of 3-5 MΩ.

      • Approach a cell and form a gigaohm seal (>1 GΩ).[8]

      • Rupture the membrane to achieve the whole-cell configuration.[7]

    • Dose-Response:

      • Apply increasing concentrations of the compound (e.g., 0.01, 0.1, 1, 10, 100 µM).

      • At each concentration, apply a voltage step protocol to elicit the maximal current.

      • Measure the peak current amplitude at each concentration and normalize to the control (pre-drug) current.

      • Fit the data to the Hill equation to determine the IC50/EC50.

    • State-Dependence (for inhibitors):

      • Resting-State Inhibition: Apply the compound at a hyperpolarized holding potential where most channels are in the closed/resting state.

      • Inactivated-State Inhibition: Apply the compound at a depolarized holding potential that promotes entry into the inactivated state. A more potent block at depolarized potentials suggests preferential binding to the inactivated state.

B. Characterization of Ligand-Gated Ion Channel Modulators:

  • Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator.

  • Protocol: Whole-Cell Voltage-Clamp

    • Recording Setup: Similar to the voltage-gated channel protocol.

    • Agonist Mode: Apply the compound alone at various concentrations to see if it directly activates the channel.

    • Antagonist Mode:

      • Apply a known agonist for the channel at its EC50 concentration to elicit a control current.

      • Co-apply the agonist with increasing concentrations of the test compound to determine if it inhibits the agonist-evoked current (competitive or non-competitive antagonism).

    • Allosteric Modulator Mode:

      • Apply a sub-maximal concentration of the agonist (e.g., EC10-EC20).

      • Co-apply the test compound to see if it potentiates (Positive Allosteric Modulator - PAM) or inhibits (Negative Allosteric Modulator - NAM) the agonist response.

C. Characterization of Neurotransmitter Transporter Modulators:

  • Objective: To determine if the compound inhibits or enhances transporter activity. The structural similarity to dopamine and serotonin modulators makes this a plausible hypothesis.[1][9]

  • Protocol: Simultaneous Voltage-Clamp and Amperometry [10]

    • Cell System: Use cells expressing the transporter of interest (e.g., DAT, SERT, NET).

    • Setup:

      • A whole-cell patch-clamp setup to control the membrane potential and record transporter-associated currents.

      • A carbon fiber electrode placed near the cell, held at an oxidative potential (e.g., +700 mV), to detect the release (efflux) of neurotransmitters like dopamine.[10]

    • Procedure for Measuring Efflux:

      • Load the cell with the neurotransmitter (e.g., dopamine) via the patch pipette.

      • Apply the test compound to the external solution.

      • Use a voltage protocol to drive the transporter. An induced outward current in the whole-cell recording accompanied by an oxidative current at the carbon fiber electrode indicates compound-induced efflux.

    • Procedure for Measuring Uptake Inhibition:

      • Apply the neurotransmitter externally and measure the inward current associated with its uptake.

      • Apply the test compound and assess for a reduction in this uptake current.

Workflow for Tier 2 Characterization:

Caption: Detailed characterization workflow for a confirmed "hit".

Data Presentation and Interpretation

Quantitative Data Summary:

All dose-response data should be tabulated for clear comparison.

Target Assay Type Parameter Value (µM) Hill Slope n (cells)
Hypothetical Hit 1VGIC InhibitionIC501.2 ± 0.31.18
Hypothetical Hit 2LGIC PAMEC505.7 ± 1.10.96
Hypothetical Hit 3Transporter BlockIC500.8 ± 0.21.07

Conclusion

The electrophysiological characterization of a novel compound like (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride requires a systematic and tiered approach. By beginning with broad, high-throughput screening and progressing to detailed, high-fidelity manual patch-clamp experiments, researchers can efficiently identify and validate its biological targets. This structured methodology not only elucidates the compound's primary mechanism of action but also provides critical data on its potency, selectivity, and potential therapeutic applications or off-target liabilities.

References

  • Blakely, R. D., & Bauman, A. L. (2000). Biogenic amine transporters: regulation in flux. Current opinion in neurobiology, 10(3), 328-336. [Link]

  • Dunlop, J., Bowlby, M., Peri, R., Vasilyev, D., & Arias, R. (2008). High-throughput electrophysiology: an emerging paradigm for ion-channel screening and physiology. Nature reviews Drug discovery, 7(4), 358-368. [Link]

  • MySkinRecipes. (n.d.). (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. Retrieved January 26, 2026, from [Link]

  • Schroeder, K., Neagle, B., Trezise, D. J., & Worley, J. (2003). IonWorks--a new high-throughput electrophysiology measurement platform. Journal of biomolecular screening, 8(1), 50-64. [Link]

  • Stamford, J. A., Palij, P., Davidson, C., Jorm, C. M., & Millar, J. (1993). Simultaneous real-time electrochemical and electrophysiological recording in brain slices. Journal of neuroscience methods, 50(2), 279-290. [Link]

  • Abbott, G. W. (2020). Automated patch clamp in academic and industrial research. International Journal of Molecular Sciences, 21(11), 3983. [Link]

  • Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflügers Archiv, 391(2), 85-100. [Link]

Sources

Method

Application Notes and Protocols for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals A Guide to the Cellular Application of a Novel Oxazole Compound Disclaimer: The following application notes provide a comprehensive guide for the initial ha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Guide to the Cellular Application of a Novel Oxazole Compound

Disclaimer: The following application notes provide a comprehensive guide for the initial handling and use of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride in a research setting. Due to the limited publicly available data on this specific molecule, the following protocols are based on fundamental chemical principles, analysis of structurally related compounds, and established best practices for introducing novel small molecules into cell culture. It is imperative for the end-user to perform small-scale validation experiments to determine the optimal conditions for their specific cell lines and assays.

Introduction: Unveiling a Potential Bioactive Scaffold

The (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a small molecule featuring a fluorophenyl-substituted oxazole core. The oxazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a variety of bioactive compounds. The methanamine hydrochloride salt form suggests increased aqueous solubility, a desirable property for biological screening and cell-based assays.

While the specific biological targets of this compound are not yet fully elucidated in public literature, its structural motifs are present in molecules with known neurological and enzymatic activities. Structurally related compounds include positive allosteric modulators of the GABA-A receptor and dopamine transporter (DAT) inhibitors. This suggests that (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride may be a valuable tool for investigating these or other biological pathways.

This guide provides a systematic approach to solubilization, stock solution preparation, and initial cell-based assay design to empower researchers in their exploration of this compound's biological potential.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for its effective use.

Property(2-(4-Fluorophenyl)oxazol-4-YL)methanamine (Free Base)(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride
Molecular Formula C₁₀H₉FN₂O[1]C₁₀H₁₀ClFN₂O
Molecular Weight 192.19 g/mol [1]228.65 g/mol (Calculated)
Appearance Not specified (likely an oil or solid)Solid (typical for hydrochloride salts)
Storage Store at 0-8 °C is recommended for similar oxazole compounds.[2]Store desiccated at room temperature or refrigerated.

Solubility: The Gateway to Cellular Activity

The hydrochloride salt form is intended to improve aqueous solubility. However, the overall solubility is influenced by the organic scaffold. Therefore, empirical determination of solubility in common laboratory solvents is a critical first step.

Rationale for Solvent Selection
  • Sterile, Deionized Water or PBS: As a hydrochloride salt, the compound is expected to have some degree of aqueous solubility. This is the preferred solvent for direct addition to aqueous cell culture media, as it avoids potential solvent-induced artifacts. Amine hydrochlorides are salts formed from the reaction of a basic amine with hydrochloric acid, which generally enhances their water solubility.[3][4][5]

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of organic molecules. It is a common choice for creating high-concentration stock solutions of small molecules for cell culture. However, high concentrations of DMSO can be toxic to cells, so the final concentration in the culture medium should typically be kept below 0.5%.

  • Ethanol: A polar protic solvent that can be an alternative to DMSO. It is also cytotoxic at higher concentrations and can have specific effects on certain cellular processes.

Protocol for Small-Scale Solubility Testing

This protocol is designed to efficiently determine an approximate solubility in a resource-conscious manner.

  • Preparation: Weigh out 1-2 mg of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride into three separate sterile microcentrifuge tubes.

  • Solvent Addition:

    • To the first tube, add the chosen aqueous solvent (e.g., sterile water or PBS) in small, precise increments (e.g., 10 µL).

    • To the second tube, add DMSO in the same manner.

    • To the third tube, add 100% ethanol.

  • Dissolution: After each addition, vortex the tube for 30-60 seconds. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if precipitation occurs.

  • Observation: Visually inspect for complete dissolution (a clear solution with no visible particulates).

  • Calculation: Record the volume of solvent required to completely dissolve the compound. Calculate the approximate solubility in mg/mL and convert to molarity.

Preparation of Stock Solutions for Cell Culture

Once the solubility has been determined, concentrated stock solutions can be prepared. The choice of solvent will depend on the desired stock concentration and the tolerance of the cell line to the solvent.

Caption: Decision workflow for solvent selection in stock solution preparation.

Protocol for Aqueous Stock Solution (e.g., 10 mM in PBS)
  • Calculation: Determine the mass of the compound needed for your desired volume and concentration (e.g., for 10 mL of a 10 mM solution, you would need 22.87 mg).

  • Dissolution: Weigh the compound and add it to a sterile conical tube. Add approximately 8 mL of sterile PBS. Vortex thoroughly. If needed, sonicate briefly in a water bath to aid dissolution.

  • Volume Adjustment: Once fully dissolved, bring the final volume to 10 mL with sterile PBS.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot into sterile, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol for Organic Stock Solution (e.g., 50 mM in DMSO)
  • Calculation: Determine the required mass (e.g., for 1 mL of a 50 mM solution, you would need 11.43 mg).

  • Dissolution: In a sterile, amber glass vial or a polypropylene tube, add the weighed compound. Add the full volume of high-purity, anhydrous DMSO. Vortex until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Storage: Aliquot into small, single-use volumes in tubes suitable for low-temperature storage. Store at -20°C or -80°C, protected from light and moisture. DMSO is hygroscopic, so it is crucial to use anhydrous DMSO and minimize exposure to air.

Application in Cell Culture: From Stock to Experiment

General Guidelines for Use
  • Working Solutions: Prepare fresh dilutions of the stock solution in your complete cell culture medium immediately before treating your cells.

  • Serial Dilutions: Perform serial dilutions to achieve the desired final concentrations for your dose-response experiments.

  • Solvent Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent (e.g., PBS or DMSO) as the highest concentration of the compound used.

  • Concentration Range: For initial screening, a wide concentration range is recommended (e.g., from low nanomolar to high micromolar).

Potential Mechanisms of Action and Assay Design

Based on the chemical structure, two potential mechanisms of action are worth investigating.

Positive allosteric modulators (PAMs) of the GABA-A receptor do not activate the receptor directly but enhance the effect of the endogenous ligand, GABA.[6][7] This leads to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in an inhibitory effect.[6]

  • Suggested Cell Lines: Cell lines endogenously expressing GABA-A receptors (e.g., primary neurons, certain neuroblastoma lines) or recombinant cell lines (e.g., HEK293) stably expressing specific GABA-A receptor subunit combinations.

  • Example Assay: A functional assay measuring changes in intracellular chloride concentration or membrane potential in response to GABA in the presence and absence of the test compound. This can be performed using fluorescent indicators.

DAT inhibitors block the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration of dopamine and prolonging its signaling.

  • Suggested Cell Lines: Cell lines endogenously expressing DAT (e.g., dopaminergic neurons, certain neuroblastoma lines) or recombinant cell lines (e.g., HEK293 or CHO) stably expressing human DAT.

  • Example Assay: A radiolabeled dopamine uptake assay.[8][9][10] Cells are incubated with radiolabeled dopamine in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the cells is then measured to determine the compound's inhibitory potency (IC₅₀).

Caption: A generalized workflow for a cell-based functional or uptake assay.

Safety and Handling

While a specific safety data sheet (SDS) for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is not widely available, related compounds with similar structural motifs are classified with the following hazards.[11][12][13][14] Therefore, it is prudent to handle this compound with appropriate caution.

  • Hazard Statements (Presumed):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12][14]

    • P264: Wash hands and exposed skin thoroughly after handling.[12][14]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][14]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[14]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12][14]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound. Work in a well-ventilated area, preferably in a chemical fume hood.

References

  • PubChem. (1,2-Oxazol-4-yl)methanamine hydrochloride. Available from: [Link]

  • PubChem. (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. Available from: [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. Available from: [Link]

  • Bhat, S., et al. (2019). A Clinically Applicable Positive Allosteric Modulator of GABA Receptors Promotes Human β-Cell Replication and Survival as well as GABA's Ability to Inhibit Inflammatory T Cells. Journal of Diabetes Research, 2019, 8192470. Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Available from: [Link]

  • Ali, F., et al. (2024). GABA Receptor Positive Allosteric Modulators. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • PubChem. 2-(5-(5-((5-Chloropyridin-2-yl)thio)-2-(4-fluorophenyl)oxazol-4-yl)pyridin-2-yl)propan-2-ol. Available from: [Link]

  • National Center for Biotechnology Information. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available from: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Available from: [Link]

  • Hasenhuetl, P. S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680. Available from: [Link]

  • Wikipedia. (2023). GABAA receptor positive allosteric modulator. Available from: [Link]

  • Gifford Bioscience. Cellular Uptake & Cellular Release Assays. Available from: [Link]

  • Sugita, E., et al. (1984). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 73(5), 683–685. Available from: [Link]

  • Creative Biolabs. (2024). What are GABAA receptor positive allosteric modulators and how do they work? Available from: [Link]

  • PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Available from: [Link]

  • SlidePlayer. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available from: [Link]

  • Catalyst University. (2017, October 10). The GABAa Receptor & Positive Allosteric Modulation [Video]. YouTube. Available from: [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Available from: [Link]

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available from: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Available from: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Available from: [Link]

  • The Organic Chemistry Tutor. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. Available from: [Link]

Sources

Application

Protocol for the Dissolution and Handling of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride for Preclinical Research

An Application Guide for Researchers Abstract This document provides a detailed guide and robust protocols for the dissolution of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a compound of interest for resea...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a detailed guide and robust protocols for the dissolution of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a compound of interest for researchers in drug discovery and medicinal chemistry. The oxazole scaffold is a privileged structure in many biologically active molecules, and the fluorophenyl moiety often enhances metabolic stability and binding affinity.[1][2] As a hydrochloride salt, the compound's solubility is significantly enhanced in aqueous media compared to its free base form, a critical attribute for bioavailability and experimental utility.[3] This guide outlines the physicochemical properties of the compound, provides a rationale for solvent selection, and details step-by-step protocols for preparing both aqueous and organic stock solutions suitable for a wide range of in vitro and in vivo experiments.

Compound Profile and Physicochemical Characteristics

Understanding the fundamental properties of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is the cornerstone of its effective use in research. The compound is an amine hydrochloride salt, a formulation strategy explicitly designed to improve the aqueous solubility of a lipophilic parent molecule.[3] The protonated amine group forms an ionic bond with the chloride ion, rendering the molecule more polar and thus more amenable to dissolution in polar solvents like water and physiological buffers.[4]

PropertyValueSource / Rationale
IUPAC Name [2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine hydrochloridePubChem
Parent Compound CAS 885272-89-9PubChem[5]
Molecular Formula C₁₀H₁₀ClFN₂OCalculated from parent
Molecular Weight 228.65 g/mol Calculated (Parent MW 192.19 + HCl MW 36.46)[5]
Appearance Typically a white to off-white crystalline solidGeneral property of similar amine salts[6]
Predicted Solubility High in water and aqueous buffers; Soluble in DMSO and alcohols.Based on its nature as an amine hydrochloride salt.[3][7][8]
Chemical Stability The oxazole ring is generally stable but can be susceptible to strong acids.[9][10] The hydrochloride salt is stable under recommended storage conditions.[11]Literature on oxazole chemistry.

The Causality of Solvent Selection

The choice of solvent is the most critical variable in preparing (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride for an experiment. The primary goal is to achieve complete dissolution while ensuring the compound's stability and compatibility with the downstream application (e.g., cell culture, enzyme assays, animal studies).

Aqueous Solvents (Recommended for Direct Use)
  • Rationale : As a hydrochloride salt, the compound is designed for aqueous solubility.[3] Using an aqueous buffer (like PBS, pH 7.4) is ideal for most biological experiments as it maintains physiological pH and osmolarity.

  • Advantages :

    • Directly compatible with most biological assays.

    • Avoids the cellular toxicity associated with organic solvents like DMSO.

  • Considerations :

    • Solubility may still be limited at very high concentrations.

    • The pH of the final solution can influence solubility. The protonated amine is water-soluble; if the pH becomes too basic, it may convert to the less soluble free base form and precipitate.[12]

Organic Solvents (Recommended for High-Concentration Stocks)
  • Rationale : Organic solvents like Dimethyl Sulfoxide (DMSO) are often used to create high-concentration stock solutions, which can be stored and diluted as needed. This practice minimizes weighing errors and preserves the solid compound. While amine salts can sometimes have lower solubility in non-polar solvents, DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.[7][13] Data from similar amine hydrochloride structures show excellent solubility in DMSO, often aided by sonication.[8]

  • Advantages :

    • Allows for the creation of highly concentrated stock solutions (e.g., 10-100 mM).

    • Facilitates long-term storage.

  • Considerations :

    • Cytotoxicity : DMSO is toxic to cells, typically at concentrations >0.5-1%. It is imperative to ensure the final concentration of DMSO in the experimental medium is well below this toxic threshold.

    • Hygroscopicity : DMSO is hygroscopic and will absorb water from the air, which can affect the concentration of the stock solution over time. Use freshly opened or properly stored anhydrous DMSO.[8]

G cluster_start Decision Point cluster_direct Direct Use in Assay cluster_stock High-Concentration Stock start What is the final application? aqueous Aqueous Buffer (e.g., PBS) start->aqueous In vitro / in vivo biological assay requiring physiological conditions organic Organic Solvent (e.g., DMSO) start->organic Need for high-concentration stock for storage and serial dilution protocol1 Follow Protocol 1 aqueous->protocol1 protocol2 Follow Protocol 2 organic->protocol2

Caption: Decision workflow for solvent selection.

Experimental Dissolution Protocols

Universal Precaution: Always handle the compound in accordance with the Safety Data Sheet (SDS) provided by the supplier. Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of an Aqueous Stock Solution in PBS

This protocol is designed for preparing a solution for direct use in biological assays where an organic co-solvent is undesirable.

  • Objective: To prepare a 1 mg/mL stock solution in Phosphate-Buffered Saline (PBS), pH 7.4.

  • Methodology:

    • Weighing: Accurately weigh 1.0 mg of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride using a calibrated analytical balance. Place the powder into a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

    • Solvent Addition: Add 1.0 mL of sterile PBS (pH 7.4) to the tube. This will yield a final concentration of 1 mg/mL (approximately 4.37 mM).

    • Dissolution:

      • Cap the tube securely and vortex vigorously for 30-60 seconds.

      • Visually inspect the solution for any remaining solid particulates.

      • If particulates remain, place the tube in a bath sonicator for 5-10 minutes.[8] Sonication uses ultrasonic waves to create cavitation, which helps break apart compound aggregates and accelerates dissolution.

      • Optional: If dissolution is still incomplete, gentle warming in a 37°C water bath for 5-10 minutes can be attempted. However, monitor for any signs of compound degradation (e.g., color change).

    • Sterilization & Verification:

      • Once fully dissolved, the solution should be clear and colorless.

      • For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell lines.

      • Self-Validation: Before use, visually inspect the final solution against a light source to confirm the absence of any precipitate.

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution

This is the standard industry practice for creating a stable, high-concentration stock for long-term storage and subsequent dilution.

  • Objective: To prepare a 50 mM stock solution in 100% DMSO.

  • Methodology:

    • Calculation: Based on the molecular weight of 228.65 g/mol , weigh out 11.43 mg of the compound to prepare 1.0 mL of a 50 mM stock.

      • Calculation: 228.65 g/mol * 0.050 mol/L * 0.001 L = 0.01143 g = 11.43 mg

    • Weighing: Accurately weigh the calculated amount and place it into a sterile, amber glass vial or a polypropylene tube to protect from light, if photosensitivity is a concern.

    • Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous, high-purity DMSO to the vial.

    • Dissolution:

      • Cap the vial and vortex for 1-2 minutes.

      • If necessary, sonicate for 10-15 minutes to ensure complete dissolution.[8] High-concentration solutions in DMSO often require this extra energy input.

    • Storage & Verification:

      • Self-Validation: The solution must be perfectly clear. If any solid remains, the solubility limit in DMSO at that concentration may have been reached. Consider preparing a more dilute stock.

      • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

      • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

G cluster_prep Stock Preparation cluster_use Working Solution Preparation weigh 1. Weigh Compound (e.g., 11.43 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL for 50 mM) weigh->add_dmso dissolve 3. Vortex & Sonicate Until Clear add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw Day of Experiment dilute 7. Serially Dilute into Assay Medium (e.g., PBS) thaw->dilute final_check 8. Verify Final DMSO % is low (e.g., <0.1%) dilute->final_check assay 9. Use in Experiment Immediately final_check->assay

Caption: Workflow for preparing a working solution from a DMSO stock.

Best Practices for Solution Stability and Handling

  • Prepare Fresh: For the most reliable and reproducible results, it is always best practice to prepare aqueous solutions fresh on the day of the experiment.

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of stock solutions. The aliquoting step in Protocol 2 is designed specifically to mitigate this issue.

  • pH Monitoring: When diluting a DMSO stock into an unbuffered aqueous solution, the final pH may shift. For pH-sensitive assays, it is crucial to dilute the stock into a robustly buffered medium (e.g., PBS, HEPES, TRIS). Some oxazole derivatives have been shown to be pH-sensitive.[14]

  • Precipitation upon Dilution: When a high-concentration DMSO stock is diluted into an aqueous buffer, the compound may precipitate if its aqueous solubility limit is exceeded. This is a common phenomenon for many drug-like molecules.

    • Mitigation: Perform serial dilutions. Avoid a single, large dilution step. Visually inspect the final solution carefully. If precipitation occurs, the experimental design may need to be altered to use a lower final concentration.

References

  • ResearchGate. (2023). Controlling the optical properties of phenyl oxazole cocrystals through the changes of substituent groups and their positions. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Retrieved January 26, 2026, from [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 26, 2026, from [Link]

  • Google Patents. (1953). Process of preparing a monobasic salt of a secondary amine.
  • National Center for Biotechnology Information. (2019). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Retrieved January 26, 2026, from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved January 26, 2026, from [Link]

  • World Health Organization. (2020). DISSOLUTION TEST FOR SOLID ORAL DOSAGE FORMS. Retrieved January 26, 2026, from [Link]

  • ChEMBL. (2018). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved January 26, 2026, from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved January 26, 2026, from [Link]

  • AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved January 26, 2026, from [Link]

  • Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Small-Scale Assays for Studying Dissolution of Pharmaceutical Cocrystals for Oral Administration. Retrieved January 26, 2026, from [Link]

  • ACS Omega. (2024). Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Retrieved January 26, 2026, from [Link]

  • Reddit. (2023). Does dmso stay soluble in sodium chloride saturated water? Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). (1,2-Oxazol-4-yl)methanamine hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • MySkinRecipes. (n.d.). (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. Retrieved January 26, 2026, from [Link]

  • MDPI. (2018). Naturally Occurring Oxazole-Containing Peptides. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved January 26, 2026, from [Link]

Sources

Method

Application Note: Comprehensive NMR Data Analysis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride for Structural Verification

Abstract This application note provides a detailed guide for the complete Nuclear Magnetic Resonance (NMR) data analysis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a key intermediate in pharmaceutical r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the complete Nuclear Magnetic Resonance (NMR) data analysis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a key intermediate in pharmaceutical research and development. We present optimized protocols for sample preparation and data acquisition using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Furthermore, this guide delves into the interpretation of the spectral data, including predicted chemical shifts and coupling constants, and showcases the utility of two-dimensional (2D) NMR techniques, such as COSY and HSQC, for unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of complex heterocyclic compounds.

Introduction: The Role of NMR in Characterizing Fluorinated Heterocycles

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine is a substituted oxazole derivative that incorporates a fluorophenyl moiety, a common structural motif in medicinal chemistry known to enhance metabolic stability and binding affinity. The hydrochloride salt form is often utilized to improve solubility and handling properties. Accurate structural confirmation of such molecules is paramount in the drug discovery pipeline to ensure the integrity of biological and pharmacological data.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule makes it an indispensable tool. For a molecule like (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a multi-pronged NMR approach is essential. ¹H NMR provides information on the proton framework, ¹³C NMR reveals the carbon backbone, and ¹⁹F NMR offers a sensitive probe into the electronic environment of the fluorine atom.[3][4] The analysis is further enriched by 2D NMR experiments which correlate signals from different nuclei, resolving ambiguities that may arise in 1D spectra.[5][6][7][8]

This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols necessary for a comprehensive NMR analysis of the title compound.

Predicted NMR Data Summary

The following table summarizes the predicted chemical shifts (δ) and key coupling constants (J) for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. These predictions are based on established principles of NMR spectroscopy and data from analogous structural fragments reported in the literature.[9][10][11]

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Coupling Constants (J, Hz)
Oxazole-H5 ~7.8 - 8.2~125 - 135³J(H5-H(CH₂)) ≈ 1-2 Hz
CH₂ (methanamine) ~4.0 - 4.5~35 - 45²J(geminal) ≈ 12-15 Hz
NH₃⁺ ~8.5 - 9.5 (broad)--
Fluorophenyl-H (ortho to F) ~7.1 - 7.4~115 - 118³J(H-F) ≈ 8-10 Hz (doublet of doublets)
Fluorophenyl-H (meta to F) ~8.0 - 8.3~130 - 133⁴J(H-F) ≈ 5-7 Hz (doublet of doublets)
Oxazole-C2 -~160 - 165-
Oxazole-C4 -~140 - 145-
Oxazole-C5 -~125 - 135¹J(C-H) ≈ 180-190 Hz
Fluorophenyl-C (ipso to F) -~162 - 168¹J(C-F) ≈ 240-260 Hz
Fluorophenyl-C (ortho to F) -~115 - 118²J(C-F) ≈ 20-25 Hz
Fluorophenyl-C (meta to F) -~130 - 133³J(C-F) ≈ 7-10 Hz
Fluorophenyl-C (para to F) -~128 - 132⁴J(C-F) ≈ 3-5 Hz
¹⁹F ~ -110 to -120--

Note: Chemical shifts are referenced to TMS (¹H and ¹³C) and are solvent-dependent. The NH₃⁺ signal may be broad and its chemical shift can vary significantly with concentration and temperature.

Experimental Protocols

Sample Preparation

Meticulous sample preparation is the cornerstone of high-quality NMR data.[12] For the hydrochloride salt of an amine, the choice of solvent is critical to ensure complete dissolution and minimize proton exchange with the solvent.

Protocol for NMR Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.[12][13]

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to its high polarity, which aids in dissolving hydrochloride salts, and its high boiling point, which allows for variable temperature experiments if needed.[14] Deuterium oxide (D₂O) can also be used, but will result in the exchange of the NH₃⁺ protons, causing their signal to disappear.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[12]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is essential for optimal spectral resolution.[13]

  • Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm for ¹H and ¹³C). However, modern spectrometers can reference the spectrum to the residual solvent peak.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz spectrometer. These should be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (or more, depending on concentration).

¹⁹F NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: ~50 ppm (centered around -115 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

2D NMR Acquisition (COSY & HSQC):

  • COSY (Correlation Spectroscopy): Use a standard gradient-enhanced COSY pulse sequence (e.g., 'cosygpmf'). Acquire 256-512 increments in the indirect dimension with 8-16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3'). Optimize the spectral widths in both dimensions to cover the expected proton and carbon chemical shift ranges. Acquire 256-512 increments in the indirect dimension with 16-32 scans per increment.

Spectral Data Analysis and Interpretation

¹H NMR Spectrum
  • Aromatic Region (7.0 - 8.5 ppm): This region will contain signals for the single proton on the oxazole ring and the four protons of the fluorophenyl group.

    • The oxazole H5 proton is expected to appear as a singlet or a narrow triplet (due to small coupling to the CH₂ protons) in the downfield region (~7.8 - 8.2 ppm).[11]

    • The fluorophenyl protons will exhibit a characteristic AA'BB' system further complicated by coupling to the fluorine atom. The protons ortho to the fluorine will appear as a doublet of doublets due to coupling with the adjacent meta proton and the fluorine atom. The protons meta to the fluorine will also appear as a doublet of doublets.

  • Aliphatic Region (4.0 - 4.5 ppm): The two protons of the methanamine (CH₂) group are diastereotopic and will appear as a singlet or a slightly broadened singlet.

  • Ammonium Protons (8.5 - 9.5 ppm): The three protons of the ammonium (NH₃⁺) group will likely appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and any residual water in the solvent. In D₂O, this signal will not be observed due to deuterium exchange.

¹³C NMR Spectrum
  • Aromatic and Heteroaromatic Carbons (115 - 170 ppm):

    • The two carbons of the oxazole ring not directly attached to a proton (C2 and C4) will appear as singlets. C2, being adjacent to two heteroatoms, will be the most downfield (~160-165 ppm).[9]

    • The fluorophenyl carbons will show characteristic splitting patterns due to C-F coupling. The carbon directly attached to the fluorine (ipso-carbon) will exhibit a large one-bond coupling constant (¹J(C-F) ≈ 240-260 Hz).[15] The ortho, meta, and para carbons will show smaller two-, three-, and four-bond couplings, respectively.

  • Aliphatic Carbon (35 - 45 ppm): The single carbon of the methanamine (CH₂) group will appear as a singlet in the upfield region of the spectrum.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide a single, clean signal for the fluorine atom on the phenyl ring.[3] This signal is expected to be a triplet due to coupling with the two ortho protons. The chemical shift of this signal is a sensitive indicator of the electronic environment around the fluorine atom.

2D NMR Analysis
  • COSY: This experiment will show correlations between coupled protons. A key correlation will be observed between the ortho and meta protons of the fluorophenyl ring. A weak correlation might be visible between the oxazole H5 proton and the CH₂ protons.

  • HSQC: This experiment correlates protons with their directly attached carbons. It will definitively link the proton signals to their corresponding carbon signals in the table above, confirming the assignments made from the 1D spectra.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive NMR analysis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Output weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR transfer->h1_nmr c13_nmr 13C NMR h1_nmr->c13_nmr assign_1d Assign 1D Spectra h1_nmr->assign_1d f19_nmr 19F NMR c13_nmr->f19_nmr c13_nmr->assign_1d cosy 2D COSY f19_nmr->cosy f19_nmr->assign_1d hsqc 2D HSQC cosy->hsqc correlate_2d Correlate with 2D Data cosy->correlate_2d hsqc->correlate_2d analyze_j Analyze J-Coupling assign_1d->analyze_j analyze_j->correlate_2d structure_confirm Structure Confirmation correlate_2d->structure_confirm report Comprehensive Report structure_confirm->report

Caption: Workflow for NMR analysis of the target compound.

Conclusion

This application note has outlined a comprehensive and systematic approach for the NMR data analysis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation across ¹H, ¹³C, ¹⁹F, and 2D NMR experiments, researchers can achieve unambiguous structural verification of this important pharmaceutical intermediate. The provided predicted data serves as a valuable reference for this analysis. This rigorous analytical workflow ensures the high quality and reliability of data essential for advancing drug discovery and development programs.

References

  • Silva, A. M. S., Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Begtrup, M. (1974). ¹H- and ¹³C-NMR spectra of phenyl-substituted azole derivatives. Part 2, A conformational study. Acta Chemica Scandinavica, B 28, 61-74. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Retrieved from [Link]

  • Google Patents. (n.d.). Method for salt preparation.
  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. Retrieved from [Link]

  • PubChem. (n.d.). (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. Retrieved from [Link]

  • Emsley, J. W., & Phillips, L. (n.d.). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and¹³C NMR study of 2-substituted phenyl methyl sulphides. Retrieved from [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). ¹H chemical shifts in NMR, part 18.
  • Chemistry LibreTexts. (2021). 2D NMR Introduction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 16: Multinuclear NMR. Retrieved from [Link]

  • MDPI. (n.d.). ¹³C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • EGA-Chemicals. (n.d.). (2-Chlorophenyl)(4-fluorophenyl)methanamine hydrochloride. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • YouTube. (2021). S'21 - NMR 14 - J values (coupling constants). Retrieved from [Link]

  • YouTube. (2015). NMR Spectroscopy of N, P and F - atoms (CHE). Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Mass Spectrometric Analysis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride

Introduction (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and drug development.[1] Its structural motifs, including a fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and drug development.[1] Its structural motifs, including a fluorinated phenyl group, an oxazole core, and a primary amine, make it a valuable building block for the synthesis of novel bioactive molecules.[1] The oxazole ring, in particular, is a well-known pharmacophore present in numerous compounds with a wide spectrum of biological activities. The fluorophenyl group can enhance metabolic stability and binding affinity of drug candidates. As a hydrochloride salt, the compound exhibits improved solubility in aqueous media, a crucial property for pharmaceutical formulations.[2]

Accurate and reliable analytical methods are paramount for the characterization and quality control of such pharmaceutical intermediates. Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of small molecules.[3] This application note provides a comprehensive guide to the mass spectrometric analysis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride using electrospray ionization (ESI) tandem mass spectrometry (MS/MS). The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure robust and reproducible results.

Chemical Properties

PropertyValueSource
Chemical Formula C₁₀H₁₀ClFN₂O[4]
Molecular Weight 228.65 g/mol [4]
CAS Number 1187933-51-2[2]
Structure A 4-fluorophenyl group attached to the 2-position of an oxazole ring, with a methanamine hydrochloride group at the 4-position.[2]

Experimental Workflow

The overall workflow for the mass spectrometric analysis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis dissolve Dissolution in Methanol/Water dilute Serial Dilution dissolve->dilute acidify Acidification (optional) with Formic Acid dilute->acidify esi Electrospray Ionization (Positive Mode) ms1 Full Scan MS (MS1) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Tandem MS (MS2) cid->ms2 interpretation Interpretation of Mass Spectra fragmentation Fragmentation Pathway Elucidation interpretation->fragmentation validation Method Validation fragmentation->validation cluster_prep cluster_prep cluster_ms cluster_ms cluster_data cluster_data

Caption: Experimental workflow for the mass spectrometry analysis.

Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra and ensuring the longevity of the instrument. For (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a straightforward dilution protocol is generally sufficient.

Materials:

  • (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride standard

  • HPLC-grade methanol

  • HPLC-grade water

  • 0.1% Formic acid in water (optional)

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a suitable solvent. A mixture of methanol and water (e.g., 50:50 v/v) is a good starting point. Prepare a stock solution of 1 mg/mL.

  • Working Solution Preparation: Perform serial dilutions of the stock solution with the same solvent mixture to achieve a final concentration suitable for your instrument's sensitivity, typically in the range of 1-10 µg/mL.

  • Acidification (Optional): To promote protonation and enhance the signal in positive ion mode, the final solution can be acidified with a small amount of formic acid (e.g., to a final concentration of 0.1%).

  • Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter before transferring it to an autosampler vial.

Mass Spectrometry Analysis

The following parameters are provided as a starting point and may require optimization based on the specific instrument used. Electrospray ionization in the positive ion mode is recommended due to the presence of the basic amine group, which is readily protonated.

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and structural elucidation.

Table of Instrument Parameters:

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe primary amine is easily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for efficient ion generation.
Cone Voltage 20 - 40 VCan be adjusted to control in-source fragmentation. Lower values favor the observation of the precursor ion.
Source Temperature 120 - 150 °CAids in desolvation of the ESI droplets.
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)Facilitates the evaporation of solvent from the droplets.
Desolvation Temperature 350 - 450 °CFurther aids in the desolvation process.
Mass Range (MS1) m/z 50 - 500To encompass the precursor ion and potential low-mass fragments.
Collision Gas Argon or NitrogenInert gas for collision-induced dissociation.
Collision Energy (MS2) 10 - 40 eV (Ramped)A range of collision energies should be explored to obtain a comprehensive fragmentation pattern.

Expected Results and Data Interpretation

Full Scan Mass Spectrum (MS1)

In the full scan MS1 spectrum, the most prominent ion is expected to be the protonated molecule, [M+H]⁺. Given the molecular weight of the free base (C₁₀H₉FN₂O) is approximately 192.07 g/mol , the protonated molecule will have a theoretical m/z of approximately 193.08. The hydrochloride salt will dissociate in solution, and the chloride ion is typically not observed in positive mode ESI-MS.

Tandem Mass Spectrum (MS2) and Fragmentation Pathway

Collision-induced dissociation (CID) of the protonated precursor ion ([M+H]⁺ at m/z ≈ 193.08) will induce fragmentation, providing valuable structural information. The following fragmentation pathway is proposed based on the known fragmentation patterns of similar chemical moieties.

fragmentation cluster_path1 Pathway 1: Benzylic Cleavage cluster_path2 Pathway 2: Oxazole Ring Cleavage cluster_path3 Pathway 3: Fluorophenyl Cation cluster_path4 Pathway 4: Iminium Ion M [M+H]⁺ m/z ≈ 193.08 C₁₀H₁₀FN₂O⁺ F1 Fragment 1 m/z ≈ 163.06 C₉H₆FN₂O⁺ M->F1 - CH₂NH₂ F2 Fragment 2 m/z ≈ 123.03 C₇H₄FO⁺ M->F2 - C₃H₆N₂ F4 Fragment 4 m/z ≈ 30.03 CH₄N⁺ M->F4 - C₉H₅FN₂O F3 Fragment 3 m/z ≈ 95.02 C₆H₄F⁺ F2->F3 - CO

Caption: Proposed fragmentation pathway for protonated (2-(4-Fluorophenyl)oxazol-4-YL)methanamine.

Interpretation of Key Fragments:

  • [M+H]⁺ (m/z ≈ 193.08): This is the protonated molecular ion of the free base.

  • Fragment 1 (m/z ≈ 163.06): This fragment likely arises from the cleavage of the C-C bond between the oxazole ring and the aminomethyl group, a common fragmentation pathway for benzylic amines. The charge is retained on the larger, more stable aromatic system.

  • Fragment 2 (m/z ≈ 123.03): This ion likely corresponds to the 4-fluorobenzoyl cation, resulting from the cleavage of the oxazole ring. The formation of benzoyl-type ions is a characteristic fragmentation of 2-phenyl-substituted oxazoles.[5]

  • Fragment 3 (m/z ≈ 95.02): The 4-fluorophenyl cation can be formed by the loss of carbon monoxide (CO) from the 4-fluorobenzoyl cation (Fragment 2).

  • Fragment 4 (m/z ≈ 30.03): The formation of the methaniminium ion ([CH₂NH₂]⁺) is a characteristic fragmentation of primary amines resulting from alpha-cleavage.

Method Validation

For use in a regulated environment, the analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters, as guided by the International Council for Harmonisation (ICH), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank matrix and a matrix spiked with potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with a series of standards, and the correlation coefficient (r²) should be close to 1.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Signal Improper sample concentration, incorrect ionization mode, instrument malfunction.Prepare a fresh, more concentrated sample. Verify that the instrument is in positive ion mode. Check instrument tuning and calibration.
Poor Peak Shape Incompatible solvent, high salt concentration, column degradation (if using LC-MS).Ensure the sample solvent is compatible with the mobile phase. Desalt the sample if necessary. Replace the LC column.
High Background Noise Contaminated solvent or sample, instrument contamination.Use fresh, high-purity solvents. Clean the ion source. Run a blank to identify the source of contamination.
Unexpected Fragments In-source fragmentation, presence of impurities.Reduce the cone/fragmentor voltage. Analyze a certified reference standard to confirm the fragmentation pattern.

Conclusion

This application note provides a detailed and robust framework for the mass spectrometric analysis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. By following the outlined protocols for sample preparation, instrument setup, and data interpretation, researchers can confidently characterize this important pharmaceutical intermediate. The proposed fragmentation pathway serves as a guide for structural confirmation, and the principles of method validation ensure the reliability of the analytical results.

References

  • Cotter, R. J. (1999). The new time-of-flight mass spectrometry. Analytical Chemistry, 71(13), 445A-451A.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
  • Siuzdak, G. (1994). The emergence of mass spectrometry in biochemical research. Proceedings of the National Academy of Sciences, 91(24), 11290-11297.
  • Smith, R. D., Loo, J. A., Edmonds, C. G., Barinaga, C. J., & Udseth, H. R. (1990). New developments in biochemical mass spectrometry: electrospray ionization. Analytical Chemistry, 62(9), 882-899.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
  • Watson, J. T., & Sparkman, O. D. (2007).
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry.
  • Yinon, J. (Ed.). (1987). Forensic mass spectrometry. CRC press.
  • Zenkevich, I. G. (1997). General regularities of the fragmentation of organic compounds in gas-phase ionization: a statistical approach. Russian Chemical Reviews, 66(4), 285.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • Gavin Publishers. (2017). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). Amine Fragmentation. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling, storage, and use of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride pow...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride powder, a research chemical with potential applications in pharmaceutical and medicinal chemistry.[1][2] Given the compound's structural motifs—a fluorinated phenyl ring, an oxazole core, and a primary amine hydrochloride salt—specific precautions are warranted to ensure its integrity and the safety of laboratory personnel.[1][2] These protocols are grounded in established principles of chemical safety and draw upon data from structurally related compounds to provide a robust framework for its use in a research and development setting.

Chemical and Physical Profile

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a solid powder at room temperature.[3] Its key structural features dictate its chemical behavior and, consequently, the necessary handling and storage procedures.

PropertyInferred Characteristic/ValueRationale and Implications
Molecular Formula C₁₀H₁₀ClFN₂OBased on the structure of the free base (C₁₀H₉FN₂O) and the addition of HCl.[4]
Molecular Weight ~228.65 g/mol Calculated from the molecular formula.
Appearance White to off-white or light yellow crystalline solid/powder.Typical appearance for similar hydrochloride salts.[3]
Hygroscopicity Likely hygroscopic.Amine hydrochloride salts readily absorb moisture from the atmosphere. This can lead to clumping, degradation, and inaccuracies in weighing.[3][5]
Light Sensitivity Potentially light-sensitive.Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.
Solubility Good solubility in water and DMSO is expected.The hydrochloride salt form generally enhances aqueous solubility. Data from similar compounds show high solubility in water and DMSO.[3]
Thermal Stability Stable under recommended storage conditions, but may decompose at elevated temperatures.Amine salts can undergo thermal decomposition.[6][7]

Hazard Identification and Safety Precautions

  • Acute Oral Toxicity (Harmful if swallowed) [8]

  • Skin Corrosion/Irritation (Causes skin irritation) [8]

  • Serious Eye Damage/Irritation (Causes serious eye irritation) [8]

  • Respiratory Irritation (May cause respiratory irritation) [8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical.[9]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.[10]Protects against airborne powder and splashes, which can cause serious eye irritation.[8]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[11]Prevents skin contact, which can lead to irritation.[8]
Body Protection A lab coat that fastens securely.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[10][12]Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of the fine dust, which can cause respiratory irritation.[8][10]

Storage Protocols

The primary objectives for storing (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride are to maintain its chemical purity and prevent accidental exposure. The following protocol is designed to mitigate the risks associated with its likely hygroscopic and light-sensitive nature.

Short-Term and Long-Term Storage of Solid Powder
  • Controlled Environment : Store the compound in a cool, dry, and dark location.[13] A dedicated chemical storage cabinet is recommended. The temperature should be maintained between 15°C and 25°C.[5]

  • Inert Atmosphere : For long-term storage, or if the compound is particularly sensitive, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from atmospheric components.

  • Hygroscopicity Management : The container must be tightly sealed to prevent moisture absorption.[14] Consider placing the primary container inside a secondary container with a desiccant.[15]

  • Light Protection : Use an amber or opaque vial to protect the compound from light.[16] If the original container is clear, store it in a light-blocking secondary container or wrap it in aluminum foil.[16][17]

Storage of Stock Solutions

Once in solution, the stability of the compound may change. Based on data for similar compounds, the following storage conditions are recommended for stock solutions:[3]

  • -80°C : for up to 6 months.

  • -20°C : for up to 1 month.

Causality : Lower temperatures slow down the rate of chemical degradation. Storing solutions in aliquots is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound.

Handling and Experimental Protocols

Weighing and Aliquoting the Powder

Due to its potential to cause respiratory irritation, handling the powder requires a controlled environment.

Caption: Workflow for weighing (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride powder.

Preparation of Stock Solutions

The hydrochloride salt form suggests good solubility in polar solvents like water and DMSO.[3]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Calculate the required mass : For 1 mL of a 10 mM solution, you will need approximately 2.29 mg of the compound (assuming a molecular weight of 228.65 g/mol ).

  • Weigh the compound : Following the protocol in section 4.1, accurately weigh the calculated amount of powder into a sterile, conical tube.

  • Add the solvent : Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Aid dissolution : If the compound does not dissolve immediately, the following techniques can be employed in sequence:[18]

    • Vortexing : Mix the solution vigorously on a vortex mixer.

    • Sonication : Place the tube in a sonication bath for short intervals.

    • Gentle Warming : Gently warm the solution (e.g., in a 37°C water bath) and mix until the solid is fully dissolved.

  • Storage : Once fully dissolved, the stock solution can be aliquoted into smaller volumes and stored as described in section 3.2.

Chemical Reactivity and Incompatibility

Understanding the potential reactions of this compound is crucial for experimental design and safe storage.

  • Strong Bases : Will react with strong bases to deprotonate the amine hydrochloride, liberating the free amine.

  • Strong Oxidizing Agents and Strong Acids : May react exothermically.[8]

  • Oxazole Ring Reactivity : The oxazole ring is generally electron-deficient.[19] The C2 position is the most electron-deficient and susceptible to nucleophilic attack.[19][20] The ring can also participate in Diels-Alder reactions.[21]

  • Fluorophenyl Group : The fluorine atom is generally unreactive under standard laboratory conditions but contributes to the overall electronic properties and metabolic stability of the molecule.[22]

G cluster_Incompatible Incompatible With cluster_Reactive Potential Reactions Compound (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride Bases Strong Bases Compound->Bases Deprotonation Oxidizers Strong Oxidizing Agents Compound->Oxidizers Exothermic Reaction Acids Strong Acids Compound->Acids Exothermic Reaction Nucleophiles Nucleophiles (at Oxazole C2) Compound->Nucleophiles Ring Opening/Substitution Dienes Diels-Alder Reactions Compound->Dienes Cycloaddition

Caption: Chemical incompatibility and reactivity map.

Spill Management and Waste Disposal

Spill Response

In the event of a spill, trained personnel should follow these steps:

  • Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area.

  • Don PPE : Wear the appropriate PPE as outlined in section 2.1.

  • Contain the Spill : For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne.

  • Clean-up : Carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste.

  • Decontaminate : Clean the spill area with an appropriate solvent and then soap and water.

Waste Disposal
  • Solid Waste : Unused powder and any materials contaminated with the powder (e.g., weigh boats, gloves) should be collected in a designated, sealed hazardous waste container.[23]

  • Liquid Waste : Solutions containing the compound should be collected in a labeled, sealed container for liquid hazardous waste.

  • Disposal Route : All waste containing this compound must be disposed of through an approved hazardous waste management program, following all local, state, and federal regulations for fluorinated organic compounds.[23][24]

References

  • MedChemExpress. (2-Chloropyridin-4-yl)methanamine hydrochloride.

  • Proper Storage of Powdered Materials: A Guide to Maintaining Quality and Safety. (2025). [URL: a similar available resource]
  • MedChemExpress. (2-Chloropyridin-4-yl)methanamine hydrochloride Safety Data Sheet.

  • MySkinRecipes. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. [URL: a similar available resource]
  • Chem-Impex. 2-(4-Fluorophenyl)ethylamine hydrochloride.

  • CoatingAI. Best Practices for Powder Storage and Handling. [URL: a similar available resource]
  • Sigma-Aldrich. [2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine.

  • PubChem. (2-(4-Fluorophenyl)oxazol-4-YL)methanamine.

  • ICCVAM. (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [URL: a similar available resource]
  • Palamatic Process. Which equipment to select for handling toxic materials and protecting operators?. [URL: a similar available resource]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [URL: a similar available resource]
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

  • Google Patents. (2016). Method for removing fluorinated organic compounds from contaminated fluids.

  • BenchChem. Safety and handling of fluorinated organic compounds. [URL: a similar available resource]
  • Wikipedia. Oxazole.

  • Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. [URL: a similar available resource]
  • ACS Material. (2020). PPE and Safety for Chemical Handling. [URL: a similar available resource]
  • Google Patents. (1993). Process for recovery of amines and volatile acids from amine salts.

  • Formlabs. (2025). Powder care, storage, and disposal.

  • Thermo Fisher Scientific. Cell Culture Media Preparation from Powder.

  • Lumiprobe. Reagent storage conditions.

  • CHEMM. Personal Protective Equipment (PPE). [URL: a similar available resource]
  • BenchChem. The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. [URL: a similar available resource]
  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [URL: a similar available resource]
  • ResearchGate. (2025). On the thermal stability of some ammonium salts. [URL: a similar available resource]
  • PMC. (2022). Impact of Solvent on the Thermal Stability of Amines. [URL: a similar available resource]
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.

  • PMC. (2023). Isolation, Identification, and Characterization of Phosphate-Solubilizing Bacteria from Tunisian Soils. [URL: a similar available resource]
  • University of Oxford. (2025). A new method to recycle fluoride from long-lived PFAS chemicals.

  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents.

  • Cayman Chemical. (2023). Product Information: 2'-fluoro, ortho-fluoro (±)-cis-3-methyl Fentanyl (hydrochloride). [URL: a similar available resource]
  • YouTube. (2021). "Basics" of Acidic Heat Stable Amine Salts: Part 1.

  • The Exceptional Solubility of Cyclic Trimetaphosphate in the Presence of Mg2+ and Ca2+. (2026). [URL: a similar available resource]
  • Powder Coating Storage: Best Practices for Longevity and Performance. (2025). [URL: a similar available resource]
  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [URL: a similar available resource]
  • New chemistry of oxazoles. (1993). [URL: a similar available resource]
  • PMC. Management of Solid Waste Containing Fluoride—A Review. [URL: a similar available resource]
  • Wikipedia. Solubility.

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). [URL: a similar available resource]
  • Sigma-Aldrich. (2024). Aldrich 775215 - Safety Data Sheet. [URL: a similar available resource]
  • Powder Coating Safety and Regulations. (2022). [URL: a similar available resource]
  • NIH. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template... [URL: a similar available resource]

Sources

Application

Comprehensive Guide to Ligand Binding Studies of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed framework for conducting ligand binding studies on (2-(4-Fluorophenyl)oxazol-4-YL)methanamine...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for conducting ligand binding studies on (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a novel small molecule with potential pharmacological activity. Recognizing that the specific biological target(s) of this compound may be under investigation, this guide is structured not as a rigid protocol for a single target, but as a strategic manual for researchers. It outlines the foundational principles, experimental design considerations, and detailed protocols for a suite of essential biophysical and pharmacological assays. By explaining the causality behind methodological choices, this note empowers scientists to design and execute robust experiments to elucidate the binding affinity, kinetics, and thermodynamics of this and other novel chemical entities. Methodologies covered include traditional radioligand binding assays, as well as label-free and fluorescence-based techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Compound Profile and Handling

Chemical Identity

Before initiating any study, a thorough understanding of the test article is paramount. (2-(4-Fluorophenyl)oxazol-4-YL)methanamine is a small molecule featuring a fluorophenyl group attached to an oxazole ring, which is further substituted with a methanamine group. The hydrochloride salt form is typically used to improve solubility and stability.

PropertyValueSource
Molecular Formula C₁₀H₉FN₂O[1]
Molecular Weight 192.19 g/mol [1]
IUPAC Name [2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine[1]
Form Hydrochloride SaltTopic
Rationale for Fluorine Substitution

The presence of a fluorine atom is a common strategy in medicinal chemistry. The fluorophenyl group can enhance metabolic stability and binding affinity for target proteins.[2][3] This structural feature suggests the compound has been optimized for potential drug-like properties, making rigorous binding analysis essential.

Storage and Preparation of Stock Solutions

Proper handling is critical for reproducibility.

  • Storage: The hydrochloride salt should be stored in a tightly sealed container in a cool, dry place, often at -20°C for long-term stability.[4]

  • Stock Solution: For initial experiments, prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent like DMSO or water. Note that if water is used as the solvent for the stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[4] Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation, especially for hydrophobic compounds. The final concentration of the organic solvent (like DMSO) in the assay should be kept constant across all conditions and ideally below 1% to minimize effects on protein structure and function.

Strategic Workflow for Characterizing a Novel Ligand

The characterization of a novel ligand is a multi-step process. The initial goal is to identify its binding target(s) and then quantify the interaction in detail. This workflow provides a logical progression from initial screening to in-depth biophysical analysis.

G cluster_0 Phase 1: Target Hypothesis & Screening cluster_1 Phase 2: Affinity & Selectivity cluster_2 Phase 3: Biophysical Characterization cluster_3 Phase 4: Data Integration Target_ID Target Identification (e.g., Phenotypic screen, Affinity chromatography) Screening Primary Screening (e.g., High-throughput screen against a panel of receptors) Target_ID->Screening Identifies potential targets Comp_Binding Competition Binding Assay (Radioligand or Fluorescent) Determines Ki Screening->Comp_Binding Validates hits Selectivity Selectivity Profiling (Test against related targets) Comp_Binding->Selectivity Quantifies affinity SPR Surface Plasmon Resonance (SPR) Determines ka, kd, KD Selectivity->SPR Prioritizes lead compound ITC Isothermal Titration Calorimetry (ITC) Determines KD, ΔH, ΔS, Stoichiometry (n) SAR Structure-Activity Relationship (SAR) Informs medicinal chemistry ITC->SAR Provides full thermodynamic profile Mechanism Mechanism of Action (e.g., Agonist vs. Antagonist) G cluster_0 SPR Workflow Prep Immobilize Target Protein on Chip Inject Inject Analyte (Test Compound) Prep->Inject Assoc Association Phase (Analyte Binds) Inject->Assoc Dissoc Dissociation Phase (Buffer Flow) Assoc->Dissoc Regen Regeneration (Remove Analyte) Dissoc->Regen Regen->Inject Next Cycle Analysis Data Analysis (Fit Sensorgram) Regen->Analysis Kinetics Determine ka, kd, KD Analysis->Kinetics

Caption: General workflow for an SPR experiment.
Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single experiment, including the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy (ΔH). [5]From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.

Causality Behind the Method: Any binding event is associated with a change in enthalpy. ITC uses a highly sensitive calorimeter to measure these minute heat changes as one binding partner (the "ligand," in the syringe) is titrated into a solution containing the other binding partner (the "macromolecule," in the cell).

Protocol: Thermodynamic Analysis

  • Sample Preparation:

    • Prepare the purified target protein (in the cell) and (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride (in the syringe) in the exact same buffer to minimize heats of dilution. Dialysis is highly recommended.

    • Concentrations must be chosen carefully based on the expected Kₔ. The "c-window" (c = n * [Macromolecule] / Kₔ) should ideally be between 10 and 1000 for a well-defined binding isotherm. [6]2. Titration:

    • Load the protein into the sample cell and the test compound into the injection syringe.

    • Allow the system to equilibrate thermally.

    • Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the test compound into the protein solution.

  • Data Acquisition: The instrument records the power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-flow peak.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one set of sites) to extract Kₐ, n, and ΔH.

ParameterDescriptionHow It's Determined
Kₔ (Kₐ) Dissociation/Affinity Constant: Measures the strength of the interaction.From the curvature of the binding isotherm.
n Stoichiometry: The molar ratio of ligand to protein in the complex.From the equivalence point of the titration curve.
ΔH Enthalpy Change: The heat released or absorbed upon binding.From the overall vertical displacement of the isotherm.
ΔS Entropy Change: The change in disorder of the system upon binding.Calculated: ΔG = ΔH - TΔS (where ΔG = -RTlnKₐ).
Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique used to measure molecular interactions. It is an excellent alternative to radioligand assays and is well-suited for high-throughput screening. [7][8] Causality Behind the Method: The technique relies on measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. [8]A small, fluorescently labeled ligand (the "tracer") tumbles rapidly in solution and thus depolarizes emitted light. When it binds to a much larger protein, its tumbling slows dramatically, and the emitted light remains more polarized. An unlabeled test compound can compete with the tracer, displacing it and causing a decrease in polarization.

Protocol: Competition Assay

  • Reagent Selection: Requires a fluorescently labeled version of a known ligand for the target (a "tracer"). The size difference between the free tracer and the protein-bound tracer must be significant.

  • Assay Setup: In a microplate (typically black to minimize background), combine:

    • Target Protein at a fixed concentration.

    • Fluorescent Tracer at a low, fixed concentration (e.g., 1-10 nM).

    • (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride at various concentrations.

  • Incubation: Incubate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the change in millipolarization (mP) units against the log concentration of the test compound. Fit the data to determine the IC₅₀, which can then be converted to Kᵢ using the Cheng-Prusoff equation, similar to the radioligand assay.

Data Interpretation and Validation

Obtaining reliable data requires careful analysis and an understanding of potential artifacts.

Non-linear Regression vs. Scatchard Plots

For saturation and competition binding data, non-linear regression fitting (e.g., using software like GraphPad Prism) is the modern standard. [9]It provides the most accurate parameter estimates by fitting the raw data directly.

Historically, Scatchard plots (Bound/Free vs. Bound) were used to linearize saturation binding data to determine Kₔ and Bₘₐₓ. [9][10]While visually intuitive, this transformation can distort experimental error and is no longer recommended for parameter estimation. [11][12]However, a Scatchard plot can still be a useful diagnostic tool: a linear plot suggests a single class of non-cooperative binding sites, whereas a curved plot may indicate multiple sites or cooperative binding. [9]

G cluster_0 Data Analysis Pathway RawData Raw Data (e.g., CPM, RU, µcal/sec) Processed Processed Data (% Inhibition, Corrected Sensorgram, Integrated Heat) RawData->Processed ModelFit Non-Linear Regression Fitting Processed->ModelFit Params Binding Parameters (IC50, ka, kd, KD, n, ΔH) ModelFit->Params FinalKi Final Affinity Constant (Ki) Params->FinalKi Cheng-Prusoff (if applicable)

Caption: From raw data to final affinity constants.
Ensuring Trustworthiness

To ensure the integrity of your results, every experiment should be a self-validating system.

  • Appropriate Controls: Always include positive and negative controls. Use a known reference compound to validate the assay's performance on a given day.

  • Replicates: Perform experiments with sufficient biological and technical replicates to assess variability and statistical significance.

  • Orthogonal Methods: If possible, confirm key findings with a different, independent technique (e.g., confirm a Kᵢ from a radioligand assay with a Kₔ from SPR). This provides strong evidence for the interaction.

Safety Precautions

All laboratory work should be conducted following standard safety protocols.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. [13]* Handle the compound in a well-ventilated area. Avoid inhalation of dust or direct contact with skin and eyes. [13][14]* Consult the specific Safety Data Sheet (SDS) for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride for detailed hazard information.

  • If using radioligands, follow all institutional guidelines for the safe handling and disposal of radioactive materials.

References

  • Ligand binding assay - Wikipedia. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • Creative Bioarray. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]

  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061–4067. [Link]

  • Rebeccah, B. et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. RSC Medicinal Chemistry. [Link]

  • Gee, C. (2023). A beginner’s guide to surface plasmon resonance. The Biochemist. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Ciubotaru, M., & Ghiciuc, C. M. (2014). Isothermal titration calorimetry for studying protein-ligand interactions. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 118(1), 223–227. [Link]

  • BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. [Link]

  • PubChem. (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. [Link]

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et biophysica acta, 1838(1 Pt A), 43–55. [Link]

  • GraphPad Software. (2003). Saturation Binding Curves and Scatchard Plots. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 265(3), 1045–1051. [Link]

  • Moerke, N. J. (2009). Analysis of protein-ligand interactions by fluorescence polarization. Current protocols in chemical biology, 1(1), 1–15. [Link]

  • ResearchGate. (2019). How to choose the concentration of protein and ligand for ITC experiment? [Link]

  • Emery Pharma. Ligand Binding Assays. [Link]

  • BMG LABTECH. (2023). Binding Assays. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • deNOVO Biolabs. (2023). How does SPR work in Drug Discovery? [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Creative Bioarray. Fluorescent Ligand Binding Assay. [Link]

  • SlideShare. (2017). The Scatchard Plot. [Link]

  • Bioanalysis Zone. Ligand binding assays. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • MySkinRecipes. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. [Link]

  • Munson, P. J., & Rodbard, D. (1983). Statistical limits in Scatchard analysis. Endocrinology, 113(5), 1897–1899. [Link]

  • Allen, P. B. (2016). Fluorescence polarization binding assays. Dr. Peter B Allen – Lab Blog. [Link]

  • Charnwood Discovery. Surface Plasmon Resonance (SPR). [Link]

  • Spallarossa, A. et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]

  • Chemistry Stack Exchange. (2020). Understanding Scatchard Plots. [Link]

  • Chemistry For Everyone. (2023). How Is Surface Plasmon Resonance Used In Drug Discovery? YouTube. [Link]

  • Tran, P. et al. (2024). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2022). B1. Binding of a Single Ligand. [Link]

  • Stark, H. et al. (2018). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules. [Link]

  • Li, D. et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols for In Vivo Administration of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, formulation, and in vivo administration of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride (hereafter referred to as Cpd-X). While specific in vivo data for Cpd-X is not publicly available, this document synthesizes established methodologies for small molecule drug candidates with similar structural motifs, namely the fluorophenyl group and the oxazole core. The protocols outlined herein are grounded in principles of preclinical pharmacology, toxicology, and bioanalysis to ensure data integrity and animal welfare. This guide covers key aspects from formulation development for poorly soluble compounds to administration routes, pharmacokinetic study design, and critical safety considerations related to fluorinated compounds.

Introduction and Scientific Background

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine is a small molecule featuring a fluorinated phenyl ring attached to an oxazole core, with a methanamine substituent. The hydrochloride salt form is typically used to improve solubility and stability.

Structural Features and Therapeutic Hypothesis:

  • Oxazole Core: The oxazole ring is a five-membered heterocycle present in numerous biologically active compounds and pharmaceuticals. It serves as a versatile scaffold that can engage with various biological targets through non-covalent interactions.[1][2]

  • Fluorophenyl Group: The incorporation of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3] The strong carbon-fluorine bond can block sites of metabolism, potentially increasing the compound's half-life.

  • Methanamine Group: The primary amine provides a key interaction point and influences the compound's polarity and basicity.

  • Therapeutic Potential: Structurally related oxazole and aminomethyl compounds have been investigated as modulators of central nervous system (CNS) targets. Specifically, molecules with similar scaffolds have been explored as positive allosteric modulators (PAMs) of the GABA-A receptor.[4][5][6] GABA-A PAMs enhance the effect of the inhibitory neurotransmitter GABA, leading to sedative and anxiolytic effects.[6] Therefore, a primary hypothesis for Cpd-X could be its potential activity in CNS disorders such as anxiety, epilepsy, or insomnia.[7]

Core Scientific Objective: The primary goal of initial in vivo studies with a novel compound like Cpd-X is to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) profile.[8] This involves understanding how the animal body affects the drug (PK: Absorption, Distribution, Metabolism, Excretion - ADME) and how the drug affects the body (PD: therapeutic and toxic effects).[8]

Physicochemical Properties and Formulation Development

The hydrochloride salt of Cpd-X is anticipated to have higher aqueous solubility than the free base. However, like many small molecules developed in modern drug discovery, it may still be classified as poorly soluble.[9] Proper formulation is critical for achieving adequate systemic exposure and generating reliable in vivo data.[10]

Table 1: Recommended Vehicle Screening for Cpd-X

Vehicle ClassExample FormulationsSuitability & RationaleKey Considerations
Aqueous Solution Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4Ideal for IV. Suitable for PO/IP if solubility is sufficient (>1 mg/mL). The hydrochloride salt form increases the likelihood of aqueous solubility.Test solubility at the highest required concentration. Ensure pH compatibility with the compound's stability.
Aqueous Suspension 0.5% - 1% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterMost common for PO. For compounds with low aqueous solubility. Provides uniform dosing if properly prepared.[11][12]Requires particle size reduction (micronization) for homogeneity. Stability of the suspension must be confirmed (e.g., no settling for the duration of the dosing period).
Co-Solvent System 10% DMSO, 40% PEG 400, 50% SalineFor IV, IP, or PO. Solubilizes highly insoluble compounds.Potential for vehicle-induced toxicity (e.g., hemolysis for IV, local irritation for IP/SC). Minimize organic solvent concentration.[13]
Cyclodextrin Solution 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterFor IV or PO. Forms inclusion complexes to enhance solubility of lipophilic compounds.[14]Can have its own physiological effects (e.g., gastrointestinal issues) and may affect drug clearance.[15]
Protocol 1: Preparation of a Suspension for Oral Gavage

Objective: To prepare a uniform and stable suspension of Cpd-X for oral (PO) administration in rodents.

Rationale: Oral gavage is a common and convenient route for preclinical studies.[16] For a poorly soluble compound, a suspension ensures that the total required dose can be administered in a reasonable volume.[12]

Materials:

  • Cpd-X

  • Micronizing equipment (e.g., mortar and pestle, ball mill)

  • Vehicle: 0.5% (w/v) Methylcellulose (low viscosity) in sterile water

  • Stir plate and magnetic stir bar

  • Analytical balance and weigh boats

  • Graduated cylinders and volumetric flasks

Procedure:

  • Vehicle Preparation: Add 0.5 g of methylcellulose to 100 mL of sterile water. Heat to ~60°C while stirring to aid dissolution, then cool to room temperature.

  • Micronization: If starting with a coarse powder, gently grind Cpd-X using a mortar and pestle to a fine, consistent powder. This increases the surface area for better dispersion.

  • Pre-wetting the Compound: In a suitable container, add a small amount of the vehicle (~1-2 mL) to the accurately weighed Cpd-X powder. Mix to form a uniform paste. This step is critical to prevent clumping.

  • Suspension Formulation: Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stir bar.

  • Homogenization: Continue stirring for at least 30-60 minutes. Visually inspect for any clumps or settling. For more robust homogenization, use of a tissue homogenizer may be beneficial.

  • Final Concentration Check: The final concentration is determined by the required dose in mg/kg and the dosing volume (typically 5-10 mL/kg for mice/rats).[13]

    • Calculation Example: For a 10 mg/kg dose in a mouse with a dosing volume of 10 mL/kg, the required concentration is 1 mg/mL.

  • Storage and Use: Store the suspension at 2-8°C. Before each use, bring to room temperature and stir continuously to ensure homogeneity.

In Vivo Administration Protocols

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in compliance with ethical guidelines.

Workflow Diagram: Preclinical In Vivo Study

G cluster_0 Phase 1: Formulation & Dose Preparation cluster_1 Phase 2: Animal Dosing cluster_2 Phase 3: Sample Collection & Analysis cluster_3 Phase 4: Data Interpretation Formulation Formulation Development (Solution vs. Suspension) DoseCalc Dose Calculation (mg/kg -> mg/mL) Formulation->DoseCalc QC Quality Control (Homogeneity, Stability) DoseCalc->QC AnimalPrep Animal Acclimation & Group Assignment QC->AnimalPrep Dosing Administration (PO, IV, or IP) AnimalPrep->Dosing Observation Clinical Observation (Toxicity Signs) Dosing->Observation Blood Blood/Tissue Collection (Timed Intervals) Observation->Blood Processing Sample Processing (Plasma/Serum Prep) Blood->Processing Bioanalysis LC-MS/MS Quantification Processing->Bioanalysis PK_Analysis PK Parameter Calculation (AUC, Cmax, T1/2) Bioanalysis->PK_Analysis PK_PD PK/PD Modeling PK_Analysis->PK_PD PD_Analysis PD/Efficacy Endpoint (Behavioral, Biomarker) PD_Analysis->PK_PD

Caption: A generalized workflow for a preclinical in vivo study.

Protocol 2: Intravenous (IV) Administration in Rats

Objective: To administer Cpd-X directly into the systemic circulation for determining absolute bioavailability and intrinsic pharmacokinetic parameters.

Rationale: IV administration bypasses absorption barriers, providing 100% bioavailability.[17] It is the gold standard for assessing parameters like clearance and volume of distribution. The lateral tail vein is the most common and accessible site in rats.[15][17]

Materials:

  • Rat restrainer

  • Heat lamp or warm water bath

  • 27-30 gauge needles with tuberculin syringes

  • Sterile formulation of Cpd-X (must be a clear solution)

  • 70% Isopropyl alcohol wipes

Procedure:

  • Animal Preparation: Place the rat in a suitable restrainer.

  • Vasodilation: Warm the tail using a heat lamp or by immersing it in warm water (30-35°C) for 1-2 minutes to dilate the lateral tail veins.[18]

  • Site Preparation: Wipe the tail with 70% alcohol.

  • Injection: Align the needle parallel to the vein with the bevel facing up. Insert the needle at a shallow angle (~30°) into one of the lateral veins, starting distally (towards the tip).[17]

  • Confirmation: A successful cannulation may result in a small "flash" of blood in the needle hub. Gently aspirate to confirm.

  • Administration: Inject the solution slowly and steadily. The vein should blanch as the solution flows. If swelling occurs, the needle is not in the vein; withdraw immediately and select a more proximal site.[17]

  • Post-Injection: Withdraw the needle and apply gentle pressure with sterile gauze to prevent bleeding.

  • Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.

Pharmacokinetic (PK) Study Design

A well-designed PK study is essential to understand the ADME properties of Cpd-X.[8][19]

Table 2: Sample Design for a Single-Dose PK Study in Rats

ParameterDescription
Animal Model Male Sprague-Dawley rats (n=3-4 per group/timepoint)
Groups 1. IV Administration: 1-2 mg/kg (in a solution, e.g., HP-β-CD) 2. PO Administration: 5-10 mg/kg (in a suspension, e.g., 0.5% MC)
Blood Sampling IV Group: 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hr post-dose PO Group: 15, 30 min; 1, 2, 4, 8, 24 hr post-dose
Sample Collection ~200 µL of whole blood collected from tail vein or saphenous vein into K2EDTA-coated tubes at each timepoint.
Sample Processing Centrifuge at 2000 x g for 10 min at 4°C to separate plasma. Store plasma at -80°C until analysis.
Bioanalysis Quantification of Cpd-X in plasma using a validated LC-MS/MS method.[20][21]
Key Parameters Cmax, Tmax, AUC, Half-life (t½), Clearance (CL), Volume of distribution (Vd), Oral Bioavailability (%F).[22]

Bioanalytical Protocol: LC-MS/MS Quantification

Objective: To accurately quantify the concentration of Cpd-X in plasma samples.

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and robustness.[21][23]

Procedure Outline:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of Cpd-X).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis. This method is effective at removing the majority of proteins and phospholipids that can interfere with analysis.[20]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column to separate Cpd-X from endogenous matrix components. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typical.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) for quantification, monitoring a specific precursor ion to product ion transition for both Cpd-X and its internal standard.

  • Method Validation: The assay must be validated according to regulatory guidelines (e.g., ICH M10) for accuracy, precision, selectivity, sensitivity (LLOQ), and stability before analyzing study samples.[24]

Safety and Toxicology Considerations

Expertise-Driven Insight: The chemical structure of Cpd-X warrants specific safety considerations.

Diagram: Potential Metabolic Liabilities

G cluster_F Fluorophenyl Moiety Metabolism cluster_O Oxazole Ring Metabolism Cpd_X (2-(4-Fluorophenyl)oxazol-4-YL)methanamine (Cpd-X) Defluorination Metabolic Defluorination Cpd_X->Defluorination RingCleavage Oxidative Ring Cleavage Cpd_X->RingCleavage Fluoroacetate Fluoroacetic Acid (Toxic Metabolite) Defluorination->Fluoroacetate Krebs Krebs Cycle Inhibition Fluoroacetate->Krebs ReactiveMetabolites Reactive Metabolites RingCleavage->ReactiveMetabolites

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride

Welcome to the dedicated technical support resource for the synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis, ensuring the integrity and success of your experimental outcomes.

Introduction to the Synthetic Challenge

The synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core of this molecule is the 2,4-disubstituted oxazole ring, a common scaffold in medicinal chemistry. The challenges in this synthesis often lie in the formation of the oxazole ring, the introduction of the aminomethyl group, and the final purification of the hydrochloride salt. This guide will break down the synthesis into its likely key stages and address potential issues at each step.

General Synthetic Pathway

A plausible and common synthetic route is illustrated below. This guide will focus on troubleshooting issues that may arise during these key transformations.

Synthetic_Pathway A 4-Fluorobenzamide C 2-(4-Fluorophenyl)oxazole-4-carboxylic acid ethyl ester A->C Hantzsch oxazole synthesis B Ethyl 3-bromo-2-oxopropanoate B->C D 2-(4-Fluorophenyl)oxazole-4-carboxamide C->D Ammonolysis E 2-(4-Fluorophenyl)oxazole-4-carbonitrile D->E Dehydration F (2-(4-Fluorophenyl)oxazol-4-YL)methanamine E->F Reduction G (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride F->G Salt formation (HCl)

Caption: A potential synthetic route to (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

Troubleshooting Guide

This section is organized by the key stages of the synthesis. Each stage includes common problems, their potential causes, and recommended solutions.

Stage 1: Oxazole Ring Formation (e.g., Hantzsch Synthesis)

The formation of the 2-(4-fluorophenyl)oxazole-4-carboxylate is a critical step. A common method is the Hantzsch oxazole synthesis, involving the reaction of an α-haloketone with an amide.

Q1: Low yield of the oxazole ester.

  • Potential Cause 1: Incomplete reaction. The reaction may not have gone to completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present, consider extending the reaction time or cautiously increasing the temperature.

  • Potential Cause 2: Side reactions. The α-haloketone is susceptible to self-condensation or reaction with the solvent.

    • Solution: Ensure that the amide is present in a slight excess. The choice of solvent is also critical; aprotic solvents like dioxane or acetonitrile are generally preferred.

  • Potential Cause 3: Decomposition of starting materials or product. The reaction conditions might be too harsh.

    • Solution: If decomposition is observed (e.g., charring or multiple spots on TLC), consider using a milder base or a lower reaction temperature.

Q2: Difficulty in purifying the oxazole ester.

  • Potential Cause: Presence of unreacted starting materials and byproducts.

    • Solution: Column chromatography is typically effective for purification. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. Recrystallization can also be an effective purification method if a suitable solvent system is found.

Stage 2: Amide Formation and Dehydration to Nitrile

This stage involves the conversion of the ester to a primary amide, followed by dehydration to the nitrile.

Q1: Incomplete conversion of the ester to the amide.

  • Potential Cause: Insufficient ammonolysis. The reaction of the ester with ammonia may be slow.

    • Solution: Ensure a sufficient excess of ammonia is used. The reaction can be carried out in a sealed vessel to maintain a high concentration of ammonia. Using a solution of ammonia in methanol at elevated temperatures can also drive the reaction to completion.

Q2: Low yield during the dehydration of the amide to the nitrile.

  • Potential Cause: Inappropriate dehydrating agent or harsh reaction conditions.

    • Solution: Common dehydrating agents include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent. The choice of reagent and reaction conditions (temperature, solvent) should be optimized. Start with milder conditions and gradually increase the temperature if the reaction is slow. Overheating can lead to decomposition.

Stage 3: Reduction of the Nitrile to the Primary Amine

The reduction of the oxazole-4-carbonitrile to the corresponding primary amine is a key step.

Q1: Incomplete reduction of the nitrile.

  • Potential Cause: Inactive catalyst or insufficient reducing agent.

    • Solution: For catalytic hydrogenation (e.g., using H₂ with Raney Nickel or Palladium on carbon), ensure the catalyst is active and not poisoned. The reaction may require elevated pressure and temperature. For chemical reductions (e.g., with Lithium Aluminum Hydride - LAH), ensure the LAH is fresh and used in a sufficient molar excess in an anhydrous solvent like THF.

Q2: Formation of side products during reduction.

  • Potential Cause 1: Over-reduction or side reactions with the oxazole ring.

    • Solution: Careful control of the reaction conditions is crucial. With LAH, the reaction should be performed at low temperatures (e.g., 0 °C) and quenched carefully once the starting material is consumed. Catalytic hydrogenation is often a milder alternative.

  • Potential Cause 2: Formation of secondary amines.

    • Solution: This can sometimes occur, especially with certain reducing agents. Using a large excess of the reducing agent and maintaining a low reaction temperature can help minimize this side reaction.

Stage 4: Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt.

Q1: The hydrochloride salt does not precipitate or forms an oil.

  • Potential Cause 1: The solution is too dilute.

    • Solution: Concentrate the solution of the free base before adding the hydrochloric acid solution.

  • Potential Cause 2: The wrong solvent is used.

    • Solution: The choice of solvent is critical for crystallization. A common method is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether. Then, a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise.

  • Potential Cause 3: Impurities are inhibiting crystallization.

    • Solution: Ensure the free base is of high purity before attempting salt formation. If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. It may also be necessary to re-purify the free base.

Q2: The hydrochloride salt is hygroscopic or difficult to handle.

  • Potential Cause: Inherent property of the salt or residual solvent.

    • Solution: Dry the salt thoroughly under high vacuum. If it remains hygroscopic, storage in a desiccator over a strong drying agent is recommended.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions to take during this synthesis?

A: Several reagents used in this synthesis are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Specifically:

  • α-haloketones: are lachrymatory and skin irritants.

  • Dehydrating agents (e.g., POCl₃): are corrosive and react violently with water.

  • Reducing agents (e.g., LAH): are highly reactive with water and can ignite in moist air. Handle under an inert atmosphere (nitrogen or argon).

  • Hydrochloric acid: is corrosive.

Q: How can I monitor the progress of the reactions?

A: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring most of the steps. Use an appropriate solvent system to achieve good separation of the starting material and product. Staining with potassium permanganate or visualization under UV light can be helpful. For more quantitative analysis and confirmation of product identity, LC-MS is recommended.

Q: What are some common impurities that I should look out for?

A: Common impurities can include unreacted starting materials from each step. In the final product, you might find residual starting materials from the reduction step or byproducts from side reactions. For instance, in a Gabriel synthesis approach to the amine, incomplete removal of the phthalhydrazide byproduct can be an issue.[1][2]

Q: What analytical techniques are recommended for characterizing the final product?

A: For full characterization of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a combination of techniques is recommended:

  • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: To assess purity.

  • Elemental Analysis: To confirm the elemental composition.

Experimental Protocols

Protocol 1: General Procedure for the Gabriel Synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine

This protocol outlines a general approach for the amination step, assuming the synthesis of 4-(bromomethyl)-2-(4-fluorophenyl)oxazole as an intermediate.

  • Reaction Setup: To a solution of 4-(bromomethyl)-2-(4-fluorophenyl)oxazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).[3]

  • Reaction: Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Filter the resulting precipitate and wash with water.

  • Deprotection: Suspend the crude phthalimide derivative in ethanol. Add hydrazine hydrate (2.0 eq) and reflux the mixture for 2-4 hours.[2]

  • Isolation: Cool the reaction mixture, and filter off the phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium carbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude free base.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified (2-(4-Fluorophenyl)oxazol-4-YL)methanamine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or isopropanol dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cool the mixture in an ice bath and scratch the inside of the flask.

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under high vacuum to a constant weight.

Data Summary Table

StepKey ReagentsTypical SolventsCommon Issues
Oxazole Formation 4-Fluorobenzamide, α-haloketoneDioxane, AcetonitrileLow yield, side reactions
Amide to Nitrile Oxazole-4-carboxamide, POCl₃/TFAADichloromethane, TolueneIncomplete dehydration
Nitrile Reduction Oxazole-4-carbonitrile, LAH/H₂-Cat.THF, Ethanol, MethanolIncomplete reduction, over-reduction
Salt Formation Free base, HClDiethyl ether, Ethyl acetateOiling out, poor precipitation

Logical Relationships in Troubleshooting

Troubleshooting_Logic A Low Yield in Synthesis Step B Incomplete Reaction A->B C Side Reactions Occurring A->C D Product Decomposition A->D E Monitor with TLC/LC-MS B->E Identify Cause F Adjust Stoichiometry/Solvent C->F Solution G Optimize Temperature/Catalyst D->G Solution

Caption: A logical workflow for troubleshooting low-yield issues.

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.
  • ResearchGate. (n.d.). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Retrieved from [Link]

  • MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone help me with a Gabriel synthesis for making primary amine?. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. Retrieved from [Link]

Sources

Optimization

Improving yield of C-[2-(4-FLUORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE hydrochloride

An invaluable resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the synthesis and improve the yield of C-[2-(4-FLUORO...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the synthesis and improve the yield of C-[2-(4-FLUORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE hydrochloride. As Senior Application Scientists, we have compiled field-proven insights and evidence-based protocols to address common challenges encountered during this multi-step synthesis.

Overview of the Synthetic Pathway

The synthesis of C-[2-(4-FLUORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE hydrochloride is typically a multi-step process. A common and effective strategy involves the initial formation of the 2-aryl-oxazole core, followed by functionalization at the C4 position to introduce the methylamine side-chain, and concluding with the formation of the hydrochloride salt. Understanding the critical parameters of each step is paramount to achieving high overall yield and purity.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation A 2-Amino-1-(4-fluorophenyl)ethanone C 2-(4-Fluorophenyl)oxazole-4-carbaldehyde or related intermediate A->C Cyclodehydration (e.g., Robinson-Gabriel Synthesis) B Acylating Agent (e.g., Formic Acid derivative) B->C E C-[2-(4-Fluorophenyl)oxazol-4-yl]-methylamine (Free Base) C->E Imine Formation & Reduction D Methylamine (CH₃NH₂) D->E G C-[2-(4-Fluorophenyl)oxazol-4-yl]-methylamine hydrochloride (Final Product) E->G F Hydrochloric Acid (HCl) F->G

Caption: General Synthetic Pathway for C-[2-(4-FLUORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE hydrochloride.

Troubleshooting Guide & Optimization Protocols

This section addresses specific issues that may arise during synthesis, providing root cause analysis and actionable solutions.

Part 1: Oxazole Ring Formation Issues

Question: My yield for the initial 2-(4-fluorophenyl)oxazole intermediate is consistently low (<40%). What are the most probable causes and how can I improve it?

Answer: Low yields in oxazole synthesis, particularly via methods like the Robinson-Gabriel synthesis, are a frequent challenge. The root cause often lies in one of three areas: the choice of cyclodehydrating agent, incomplete reaction, or competing side reactions.[1]

Causality & Scientific Rationale:

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone. The efficiency of this step is critically dependent on the power of the dehydrating agent. While historically strong acids like concentrated sulfuric acid were used, they can often lead to charring and undesired side products, thus lowering the yield.[1] Milder, more modern reagents can significantly improve outcomes by promoting the desired intramolecular cyclization without degrading the starting material or product.

Troubleshooting Steps & Optimization Protocol:

  • Evaluate Your Dehydrating Agent: If you are using a harsh reagent like H₂SO₄, PCl₅, or P₂O₅, consider switching to a milder and often more effective alternative.[1] Polyphosphoric acid (PPA) is a well-regarded choice that can improve yields substantially.[1]

  • Ensure Anhydrous Conditions: Water is the byproduct of this reaction. Its presence can shift the equilibrium back towards the starting materials. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

  • Monitor Reaction Temperature and Time: Overly high temperatures or prolonged reaction times can lead to decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.

Optimized Protocol (Robinson-Gabriel Synthesis):

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-acylamino-1-(4-fluorophenyl)ethanone starting material (1.0 eq).

  • Add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the starting material).

  • Heat the mixture with stirring to 130-150°C. The mixture will become homogeneous.

  • Monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) every 30 minutes.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to approximately 80°C.

  • Carefully pour the warm mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until pH 7-8 is reached.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude oxazole intermediate.

Dehydrating AgentTypical IssuesRecommended ActionExpected Yield Improvement
Conc. H₂SO₄Charring, low yieldSwitch to PPA or Dess-Martin periodinaneCan increase from <30% to 50-70%
POCl₃, PCl₅Harsh, potential for chlorinated byproductsSwitch to PPACan increase yield and purity
Polyphosphoric Acid (PPA)Viscous, difficult workupPour warm into ice, diligent neutralizationA reliable agent, often providing 50-70% yield
Part 2: Reductive Amination Inefficiencies

Question: During the reductive amination step with methylamine, I'm observing significant amounts of the corresponding alcohol byproduct and unreacted aldehyde. How can I enhance the selectivity and drive the reaction to completion?

Answer: This is a classic challenge in reductive amination. The formation of an alcohol byproduct indicates that the reducing agent is reducing the starting aldehyde/ketone faster than the imine intermediate.[2] The presence of unreacted starting material suggests that either the imine formation is too slow or the overall reaction conditions are not optimal.

Causality & Scientific Rationale:

Reductive amination is a two-step process occurring in one pot: (1) nucleophilic attack of the amine on the carbonyl to form an imine, and (2) reduction of the imine to the desired amine. The key to high yield is to use a reducing agent that is selective for the imine over the carbonyl.[3] Standard borohydrides like NaBH₄ can readily reduce aldehydes and ketones.[2] Furthermore, the pH of the reaction is critical; mildly acidic conditions (pH 4-5) favor imine formation, but if the pH is too low, the amine nucleophile becomes protonated and non-reactive.[2]

Troubleshooting Steps & Optimization Protocol:

  • Select a pH-Sensitive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is an excellent choice because its reducing power is attenuated at neutral or slightly acidic pH, making it highly selective for the protonated imine intermediate over the carbonyl starting material.[3][4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective, milder alternative that often gives high yields.[4]

  • Control the pH: Buffer the reaction medium or add a mild acid like acetic acid to maintain a pH of ~5-6. This accelerates imine formation without deactivating the amine.

  • Allow for Imine Formation: Before adding the reducing agent, allow the aldehyde/ketone intermediate and methylamine to stir together for a period (e.g., 30-60 minutes) to allow the imine equilibrium to be established.[2]

Optimized Protocol (Reductive Amination):

  • Dissolve the 2-(4-fluorophenyl)oxazole-4-carbaldehyde intermediate (1.0 eq) in a suitable solvent like methanol (MeOH) or dichloromethane (DCM).

  • Add a solution of methylamine (1.5-2.0 eq, e.g., 40% in H₂O or 2.0 M in THF).

  • Add acetic acid (1.1 eq) to catalyze imine formation and stir at room temperature for 1 hour.

  • In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in the same solvent.

  • Slowly add the NaBH₃CN solution to the reaction mixture, maintaining the temperature below 25°C.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding an aqueous solution of HCl (1M) until the pH is acidic (to decompose any remaining NaBH₃CN).

  • Make the solution basic (pH > 10) with NaOH and extract the free base product with DCM or ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude free base amine.

Reducing AgentSelectivity for Imine vs. AldehydeOptimal pHKey Considerations
NaBH₄Low7-9Can prematurely reduce aldehyde; add after imine formation.[2]
NaBH₃CN High 4-6 Highly selective but toxic (releases HCN on acidic workup). [3][4]
NaBH(OAc)₃High5-7Milder, less toxic, and often the reagent of choice.
H₂/Pd-CHighN/AGreen chemistry approach, requires hydrogenation equipment.
Part 3: Purification and Salt Formation

Question: My final product, the hydrochloride salt, is an oily substance and fails to crystallize, or the purity is low after isolation. What are the best practices for purification and crystallization?

Answer: The inability to obtain a clean, crystalline hydrochloride salt often points to impurities in the free base or suboptimal conditions during salt formation and crystallization.

Causality & Scientific Rationale:

Impurities, such as unreacted starting materials or byproducts from previous steps, can act as crystallization inhibitors. Oily products often contain residual solvent or are simply impure. The choice of solvent for the salt formation is critical; the free base should be soluble, while the resulting hydrochloride salt should be sparingly soluble to promote precipitation.

Troubleshooting Steps & Optimization Protocol:

  • Purify the Free Base: Before attempting salt formation, ensure the C-[2-(4-FLUORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE free base is pure. Use flash column chromatography on silica gel if necessary.[5]

  • Select an Appropriate Solvent System: For salt formation, dissolve the purified free base in a solvent in which it is soluble, such as isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether (Et₂O).

  • Controlled Addition of HCl: Use a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, HCl in diethyl ether). Add the HCl solution dropwise to the stirred solution of the free base at 0-5°C. Adding it too quickly can cause the product to "oil out."

  • Promote Crystallization: After adding HCl, if a solid does not immediately form, try scratching the inside of the flask with a glass rod, seeding with a previously obtained crystal, or adding a small amount of an anti-solvent (a solvent in which the salt is insoluble, like hexane).[6]

  • Recrystallization: If the initial solid is impure, recrystallize it from a suitable solvent system, such as methanol/isopropanol or ethanol/ether.[6]

Optimized Protocol (Salt Formation & Crystallization):

  • Purify the crude free base amine via flash chromatography (if needed).

  • Dissolve the pure free base (1.0 eq) in a minimal amount of cold (0°C) isopropanol.

  • Slowly add a 2M solution of HCl in isopropanol (1.05 eq) dropwise with vigorous stirring, keeping the temperature at 0-5°C.

  • A white precipitate should form. Continue stirring at 0°C for 1-2 hours to maximize precipitation.

  • Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold isopropanol, followed by cold diethyl ether.

  • Dry the solid under vacuum at 40-50°C to a constant weight to yield the pure hydrochloride salt.

G Start Low Overall Yield Detected Step1 Problem in Step 1? (Oxazole Formation) Start->Step1 Step2 Problem in Step 2? (Reductive Amination) Step1->Step2 No Sol1 Change Dehydrating Agent to PPA Ensure Anhydrous Conditions Step1->Sol1 Yes Step3 Problem in Step 3? (Purification/Salt Formation) Step2->Step3 No Sol2 Use Selective Reducing Agent (NaBH₃CN) Control pH to 4-6 Step2->Sol2 Yes Sol3 Purify Free Base via Chromatography Optimize Crystallization Solvent Step3->Sol3 Yes

Caption: Troubleshooting Decision Tree for Low Yield Synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials? A1: The purity of your initial starting materials, such as 2-amino-1-(4-fluorophenyl)ethanone and the acylating agent, is crucial. Impurities can interfere with the cyclization reaction, leading to difficult-to-remove byproducts. Always use reagents of >98% purity and consider recrystallizing or purifying starting materials if you suspect quality issues.

Q2: Are there alternative synthetic routes to consider for the oxazole core? A2: Yes, besides the Robinson-Gabriel method, other named reactions like the Fischer Oxazole Synthesis (from cyanohydrins and aldehydes) and the Van Leusen Oxazole Synthesis (from aldehydes and TosMIC) are powerful alternatives.[1][7] The best choice depends on the availability and cost of the required starting materials for your specific target.

Q3: How can I effectively monitor the reaction progress to avoid over-running or stopping too early? A3: Thin Layer Chromatography (TLC) is a rapid and cost-effective method for qualitative monitoring. For more quantitative and accurate tracking, especially during optimization, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Develop a suitable method to separate the starting material, intermediates, and the final product.

Q4: My reaction seems to stall before reaching completion in the reductive amination step. What should I do? A4: If the reaction stalls, it could be due to the degradation of the reducing agent or a shift in pH. Consider adding a second, smaller portion of the reducing agent (e.g., 0.3-0.5 eq) after 12 hours. Also, re-check the pH of the reaction mixture and adjust with a small amount of acetic acid if it has drifted towards neutral or basic.

References

  • (2-Phenyl-oxazol-4-yl)methylamine hydrochloride - Chem-Impex. (n.d.). Retrieved January 26, 2026, from [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). Organic Letters. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (n.d.). Molecules. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-oxazolines - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2021). Molecules. Retrieved January 26, 2026, from [Link]

  • CN111233835A - Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde. (n.d.). Google Patents.
  • US4283254A - Methylamines purification by distillation and purge. (n.d.). Google Patents.
  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods. (n.d.). Google Patents.
  • Oxazol-4-yl-methylamine hydrochloride - Chem-Impex. (n.d.). Retrieved January 26, 2026, from [Link]

  • METHOD FOR PREPARING LINEZOLID INTERMEDIATE. (2014). EPO Patent 2816039. Retrieved January 26, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. (2014). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. Retrieved January 26, 2026, from [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (2017). ACG Publications. Retrieved January 26, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 26, 2026, from [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. Retrieved January 26, 2026, from [Link]

  • The Chemistry of the Oxazoles. (1974). Chemical Reviews. Retrieved January 26, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Cogent Chemistry. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of (2-(4-Fluorophenyl)oxaz...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. As a critical intermediate in medicinal chemistry, achieving high purity is paramount for reliable downstream applications and regulatory compliance.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Troubleshooting Guide for Recrystallization

Recrystallization is the most effective method for purifying solid active pharmaceutical ingredients (APIs) like the target compound.[3][4] It leverages differences in solubility between the desired compound and impurities.[5][6] However, the process can be fraught with challenges. This section addresses specific issues you may encounter.

Q1: My final yield is significantly lower than expected after recrystallization. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several potential missteps in the recrystallization process. The primary causes include:

  • Excessive Solvent Use: The most common error is adding too much solvent to dissolve the crude product. While the goal is complete dissolution at an elevated temperature, an excessive volume will retain a significant amount of your product in the mother liquor upon cooling, drastically reducing the isolated yield.

    • Causality: The principle of recrystallization relies on the compound being poorly soluble at low temperatures.[4] By minimizing the hot solvent to the amount just necessary for dissolution, you maximize the supersaturation and subsequent precipitation upon cooling.

    • Solution: Add the heated solvent in small portions to the crude solid, waiting for each portion to fully interact before adding the next, until dissolution is just complete.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), the product will crystallize prematurely on the filter paper or in the funnel, leading to product loss.

    • Solution: Ensure your filtration apparatus (funnel, filter flask) is pre-heated before use. Use a stemless funnel to prevent crystallization in the stem. Perform the filtration as quickly as possible.

  • Incomplete Precipitation: The cooling process may not have been sufficient to precipitate the maximum amount of product.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for an additional 30-60 minutes to further decrease the solubility of the amine salt and encourage more complete crystallization.

  • Incorrect Solvent Choice: The chosen solvent may have too high a solubility for the compound even at low temperatures.

    • Solution: Re-evaluate your solvent system. Refer to the solvent selection guide in Section 4.

Q2: The product is "oiling out" as a liquid instead of forming solid crystals. What causes this and how can I resolve it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated to a point where the solute comes out of solution above its melting point or as a liquid amorphous phase.

  • Causality: The melting point of the impure compound is depressed below the temperature of the solution. As the solution cools, it reaches a point of supersaturation while the temperature is still high enough for the solute to exist as a liquid.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the mixture until the oil completely redissolves. Then, add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.

    • Lower the Solution Temperature: Use a solvent with a lower boiling point. This ensures that the solution cools to a temperature below the compound's melting point before saturation is reached.

    • Promote Slow Cooling: Insulate the flask to ensure a very gradual temperature drop. Slow cooling encourages the orderly arrangement of molecules into a crystal lattice rather than a disordered liquid phase.

    • Vigorous Agitation: As the solution cools, stir it vigorously at the temperature where it begins to oil out. This can sometimes break up the oil and induce crystallization.

Q3: My final product has a persistent color, but the literature suggests it should be a white or off-white solid. How do I remove colored impurities?

A3: Colored impurities are common in organic synthesis and are often highly conjugated molecules present in trace amounts.

  • Causality: These impurities have high molar absorptivity and can become trapped in the crystal lattice of your product during crystallization.

  • Solution: Activated Carbon Treatment.

    • Dissolve the crude, colored compound in the minimum amount of appropriate hot solvent.

    • Remove the solution from the heat source and add a very small amount of activated carbon (charcoal) – typically 1-2% of the solute's weight. Adding it to a boiling solution can cause violent bumping.

    • Gently heat the mixture with swirling for 5-10 minutes. The activated carbon will adsorb the large, colored impurity molecules onto its surface.

    • Perform a hot gravity filtration to remove the activated carbon.

    • Allow the now-decolorized filtrate to cool and crystallize as usual.[6]

Q4: I'm struggling to initiate crystallization. The solution is at room temperature (or colder) and remains clear. What can I do?

A4: Sometimes a supersaturated solution can be stable and resistant to crystallization. Several techniques can be used to induce nucleation, the initial step of crystal formation.

  • Solutions:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[6] The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.

    • Seeding: If you have a small crystal of the pure product, add it to the cold solution.[6] This "seed crystal" acts as a template onto which other molecules can deposit, initiating crystallization throughout the solution.

    • Flash Freezing: Cool the flask in a dry ice/acetone bath for a short period to freeze a small amount of the solvent to the flask wall. As this layer thaws, it often forms a concentrated band where crystallization can begin.

    • Reduce Solvent Volume: If the solution is simply not saturated enough, you can gently heat it to boil off a portion of the solvent and then attempt to cool and crystallize it again.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best approach to select a solvent system for the recrystallization of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride?

A1: Selecting the right solvent is the most critical step for successful recrystallization.[5] For amine hydrochlorides, which are salts, solubility can be challenging in common non-polar organic solvents. A mixed-solvent system is often the most effective approach.[4][7]

  • The Principle: The ideal system consists of two miscible solvents:

    • A "solvent" in which the compound is soluble (e.g., methanol, ethanol, water).

    • An "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, ethyl acetate, hexane).[7]

  • Screening Protocol:

    • Place a small amount of your crude product into several test tubes.

    • Add potential "solvents" dropwise at room temperature to find one that dissolves the compound sparingly or not at all. Then, heat the tube to see if solubility increases significantly. This is a good primary solvent.

    • To find an anti-solvent, dissolve the compound in a small amount of the chosen primary solvent. Then, add potential anti-solvents dropwise until the solution becomes cloudy (precipitation begins).

  • Commonly Successful Systems: For amine hydrochlorides, alcohol/ether combinations are a classic choice.[4] For example, dissolving the compound in a minimal amount of hot methanol or ethanol, followed by the slow addition of diethyl ether until persistent cloudiness appears, is a highly effective method.[4]

Q2: Why is this compound isolated and purified as a hydrochloride salt instead of the free amine?

A2: Amines are characteristically basic and are often converted to their hydrochloride salts for several practical reasons:[8]

  • Enhanced Stability: The free amine can be susceptible to air oxidation, especially over long-term storage. The salt form is generally more stable and less reactive.

  • Improved Handling: Free amines are often oils or low-melting solids, which can be difficult to handle and weigh accurately. The corresponding hydrochloride salts are typically crystalline, free-flowing solids with higher melting points, making them much easier to manage in a laboratory setting.[9]

  • Increased Solubility in Polar Solvents: While seemingly counterintuitive, the salt form is often more soluble in polar protic solvents like water or alcohols, which can be advantageous for certain purification or formulation steps.[10]

Q3: Are there any stability concerns with the oxazole ring during purification?

A3: The oxazole ring is generally a stable aromatic heterocycle.[11] However, it is not completely inert.

  • pH Sensitivity: While stable to mild acids (hence the viability of the HCl salt), strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolytic ring cleavage. Some substituted oxazoles have been shown to be unstable towards hydrolysis.[12] It is crucial to maintain a pH near neutral or slightly acidic during workup and purification.

  • Oxidizing Agents: The oxazole ring can be opened by strong oxidizing agents like potassium permanganate or chromic acid.[13] These should be avoided in any cleaning or purification steps. The ring is generally stable to milder oxidizing agents like hydrogen peroxide.[13]

Q4: What are the recommended storage conditions for the purified (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride?

A4: Proper storage is essential to maintain the purity and integrity of the compound. Based on the properties of similar amine hydrochlorides, the following conditions are recommended:

  • Temperature: Store at 4°C for long-term stability.[10]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.

  • Moisture: The hydrochloride salt can be hygroscopic. It is critical to store it in a desiccator or a dry, controlled environment to prevent water absorption.[10]

Q5: Which analytical techniques are best for assessing the final purity of the compound?

A5: A combination of methods should be used to confirm both the identity and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.[9]

  • Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the compound's identity.[9]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. Using a suitable column and mobile phase, HPLC can separate the main compound from trace impurities and degradation products, allowing for precise purity determination (e.g., >99%).

  • Elemental Analysis (CHN Analysis): Determines the percentage of carbon, hydrogen, and nitrogen in the compound. The experimental values should match the theoretical values for the pure hydrochloride salt, providing a strong indication of purity and correct salt formation.

Section 3: Standard Operating Procedure (SOP)

Protocol: Recrystallization of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride using a Mixed-Solvent System (Methanol/Diethyl Ether)

This protocol describes a general procedure for purifying the title compound. The exact solvent volumes will need to be optimized based on the scale and initial purity of the crude material.

1. Dissolution: a. Place the crude (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. b. In a separate beaker, gently heat the primary solvent (methanol). c. Add the hot methanol to the flask in small portions while stirring, until the solid has just completely dissolved. Use the minimum volume necessary.

2. Decolorization (if necessary): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated carbon (1-2% w/w) and gently swirl the flask for 5-10 minutes, heating occasionally. c. Set up a hot gravity filtration apparatus (pre-heated funnel and filter flask). Filter the hot solution to remove the carbon.

3. Crystallization: a. Allow the clear filtrate to cool slowly to room temperature. b. Once at room temperature, begin adding the anti-solvent (diethyl ether) slowly, with constant swirling, until the solution becomes persistently cloudy (turbid). c. Stopper the flask and allow it to stand undisturbed at room temperature for at least one hour to allow for slow crystal growth. d. For maximum yield, place the flask in an ice-water bath for an additional 30-60 minutes.

4. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the collected crystals (the "filter cake") with a small amount of ice-cold diethyl ether to remove any residual mother liquor. This wash solvent should be one in which the product is insoluble. c. Break the vacuum and gently press the crystals with a clean spatula or stopper to remove excess solvent.

5. Drying: a. Transfer the crystals to a watch glass and allow them to air dry to remove the bulk of the solvent. b. For complete drying, place the crystals in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Section 4: Data & Visualizations

Table 1: Solvent/Anti-Solvent Systems for Amine Hydrochloride Recrystallization
"Solvent" (Good Solubility)"Anti-Solvent" (Poor Solubility)Notes
MethanolDiethyl EtherA very common and effective system for polar salts.[4]
EthanolEthyl AcetateA slightly less polar combination, good for moderately polar impurities.
WaterAcetone / IsopropanolUse with caution due to potential hydrolysis, but can be effective.[12]
IsopropanolHexanes / HeptaneGood for removing non-polar, greasy impurities.
Table 2: Common Impurities and Removal Strategies
Impurity TypePotential SourceRecommended Removal Strategy
Unreacted Starting MaterialsIncomplete reactionRecrystallization. The difference in polarity and structure should allow for efficient separation.
Reaction By-productsSide reactions during synthesisRecrystallization. If structurally very similar, multiple recrystallizations or chromatography may be needed.[9]
Colored/Tarry MaterialsDegradation or polymerizationTreat the hot solution with activated carbon before crystallization.[6]
Inorganic SaltsWorkup or synthesis stepsA pre-wash with an organic solvent in which the desired compound is insoluble but the inorganic salts are also insoluble might be ineffective. Recrystallization is key.
Diagram: Troubleshooting Recrystallization Workflow

This flowchart provides a logical decision-making process for addressing common purification challenges.

G start Start Recrystallization dissolve Dissolve Crude Solid in Min. Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling Product Oils Out? crystals->oiling No no_xtal Induce Crystallization: - Scratch Glass - Seed Crystal - Further Cooling crystals->no_xtal Yes, but no crystals yield Check Yield & Purity crystals->yield Yes, crystals form reheat Re-heat, Add More Solvent, Cool Slowly oiling->reheat Yes oiling->yield No reheat->cool no_xtal->yield low_yield Yield Too Low? yield->low_yield concentrate Concentrate Mother Liquor & Recool / Re-crystallize low_yield->concentrate Yes low_purity Purity Not Met? low_yield->low_purity No concentrate->yield rerex Perform Second Recrystallization low_purity->rerex Yes end_ok Purification Complete low_purity->end_ok No rerex->start

Caption: A decision tree for troubleshooting common recrystallization issues.

Section 5: References

  • Wikipedia. (n.d.). Oxazole. Retrieved from Wikipedia.

  • MedChemExpress. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride. Retrieved from MedChemExpress.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from Pharmaguideline.

  • Tomečková, A., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 22(11), 1937. [Link]

  • Aitipamula, S., et al. (2003). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 125(48), 14838–14847. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo.

  • Choudhary, A. (n.d.). Resolving API Impurity Issues in Drug Development. Pharmaguideline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from Organic Chemistry Portal.

  • Li, Y., et al. (2017). Determination of aliphatic amines in aquatic products by capillary electrophoresis with ultraviolet detection after derivatization using 9-fluorenylmethoxycarbonyl chloride and ultrasound-assisted dispersive liquid–liquid microextraction. Analytical Methods, 9(3), 443-449. [Link]

  • Toure, A., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 80, 153347. [Link]

  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate.

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from PraxiLabs.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28287570, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. Retrieved from PubChem.

  • Singh, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology, 15(7), 3295-3303. [Link]

  • Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from Tayana.

  • BenchChem. (n.d.). A Technical Guide to 2-Chloro-4-phenyloxazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from BenchChem.

  • Critchfield, F. E., & Johnson, J. B. (1956). Titration of Primary and Secondary Amines in the Presence of Tertiary Amines. Analytical Chemistry, 28(4), 430–436. [Link]

  • Williams, D. R., & Lowder, P. D. (2003). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Organic Letters, 5(13), 2331–2334. [Link]

  • European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1). Retrieved from Google Patents.

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from SciSpace.

  • ResearchGate. (n.d.). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Retrieved from ResearchGate.

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from The Pharma Master.

  • Chen, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1607. [Link]

  • Agilent. (n.d.). API Manufacturing - Key Challenges in API Characterisation and its Impacts. Retrieved from Agilent.

  • The Organic Chemistry Tutor. (2022, June 6). Amine and HCl - salt formation reaction [Video]. YouTube.

  • ResearchGate. (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Retrieved from ResearchGate.

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from Chemistry LibreTexts.

  • APIsec. (2025, October 21). Troubleshooting Guide for API Failure: Common Causes & Solutions. Retrieved from APIsec.

  • Wang, Y., et al. (2025). Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction. RSC Advances, 15(1), 1-5. [Link]

  • Industrial & Engineering Chemistry Research. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Retrieved from ACS Publications.

  • Google Patents. (n.d.). Process for the purification of amines (US3337630A). Retrieved from Google Patents.

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from Bryan Research & Engineering, LLC.

  • MedChemExpress. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS. Retrieved from MedChemExpress.

  • CKT College. (n.d.). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. Retrieved from CKT College.

  • MySkinRecipes. (n.d.). (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. Retrieved from MySkinRecipes.

  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from Slideshare.

  • Chem-Impex. (n.d.). 2-(4-Fluorophenyl)ethylamine hydrochloride. Retrieved from Chem-Impex.

  • Abu Thaher, B., et al. (2011). 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2809. [Link]

Sources

Optimization

Technical Support Center: (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

Welcome to the technical support center for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical g...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. Here, we will delve into the stability of this molecule, potential challenges you might encounter, and protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) on Solution Stability

Here are some common questions regarding the handling and stability of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride in solution.

Q1: What are the primary factors that can affect the stability of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride in solution?

The stability of this compound in solution is influenced by several factors, primarily pH, exposure to light (photostability), temperature, and the presence of oxidizing agents. The oxazole ring, while generally aromatic and relatively stable, can be susceptible to hydrolysis under certain pH conditions.[1][2] The methanamine hydrochloride group is a salt of a primary amine, which will exist in a protonated form in acidic to neutral solutions.

Q2: What is the expected pH stability profile of this compound?
  • Acidic Conditions: The oxazole ring is generally more stable in acidic conditions compared to basic conditions.[2] However, strong acidic conditions could potentially lead to the hydrolysis of the oxazole ring over time, breaking it down into an alpha-acylamino ketone or a related structure.[3] The primary amine will be protonated and stable.

  • Neutral Conditions: Near neutral pH, the compound is expected to be reasonably stable for short-term experimental use. For long-term storage, it is advisable to perform a stability study.

  • Basic Conditions: The oxazole ring is more susceptible to nucleophilic attack and degradation under basic conditions. The deprotonated amine may also be more reactive. Therefore, prolonged exposure to basic solutions should be avoided unless experimentally required.

Some oxazole derivatives have been shown to be acid-responsive, which may be a consideration in your experimental design.[4]

Q3: How should I prepare and store stock solutions of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride?

For optimal stability, stock solutions should be prepared in a suitable dry, aprotic organic solvent such as DMSO or anhydrous ethanol. If an aqueous buffer is necessary for your experiment, it is recommended to prepare fresh solutions daily from a concentrated organic stock. For short-term storage of aqueous solutions, use a buffer with a slightly acidic pH (e.g., pH 4-6).

A general recommendation for storing stock solutions of similar amine hydrochloride compounds is at -20°C for up to one month or -80°C for up to six months.[5] It is crucial to seal the container tightly to prevent moisture absorption.

Q4: Is this compound sensitive to light?

Many heterocyclic compounds, including those with aromatic rings like phenyl and oxazole, can exhibit sensitivity to light (photodegradation).[6] It is best practice to protect solutions of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride from light by using amber vials or by wrapping containers in aluminum foil. Photostability should be assessed as part of a comprehensive stability study.[6]

Q5: What are the potential degradation products I should be aware of?

The primary degradation pathways are likely to be hydrolysis of the oxazole ring and oxidation.

  • Hydrolysis: As mentioned, acidic or basic conditions can lead to the cleavage of the oxazole ring to form an alpha-acylamino ketone or similar structures.[3]

  • Oxidation: The methanamine group and the oxazole ring could be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen. Oxidative degradation can lead to a variety of smaller, fragmented molecules.[3][7]

Identifying these degradation products typically requires analytical techniques such as HPLC-MS.[8][9]

Troubleshooting Guide

Issue: I am observing a loss of compound potency or the appearance of unknown peaks in my chromatogram.

This is a common indication of compound degradation. Follow this checklist to troubleshoot the issue:

  • pH of the Solution:

    • Action: Measure the pH of your experimental solution.

    • Rationale: As discussed, the stability of the oxazole ring is pH-dependent. If your solution has become basic, you may be observing base-catalyzed hydrolysis.

  • Age of the Solution:

    • Action: Note when the solution was prepared.

    • Rationale: Even under optimal conditions, solutions may have a limited shelf-life. It is always best to use freshly prepared solutions for sensitive experiments.

  • Storage Conditions:

    • Action: Confirm that the solution was stored at the recommended temperature and protected from light.

    • Rationale: Elevated temperatures can accelerate degradation, and UV light can induce photodegradation.

  • Solvent Quality:

    • Action: Ensure that high-purity, and if necessary, anhydrous solvents were used.

    • Rationale: Impurities in solvents, such as water or peroxides in ethers, can contribute to degradation.

  • Oxygen Exposure:

    • Action: Consider if your experimental setup allows for significant oxygen exposure.

    • Rationale: If oxidation is a suspected degradation pathway, degassing your solvents or running the experiment under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

Experimental Protocols

To definitively determine the stability of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride in your specific experimental conditions, a forced degradation study is recommended.[10][11] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Protocol: Forced Degradation Study in Solution

Objective: To evaluate the stability of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride under various stress conditions.

Materials:

  • (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV or PDA detector[8]

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of approximately 50 µg/mL. Include a control sample stored at -20°C and protected from light.

    • Acid Hydrolysis: Add 0.1 M HCl to the solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the solution. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the solution. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the solution at 60°C for 24 hours, protected from light.

    • Photolytic Degradation: Expose the solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6]

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.[12]

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Data Summary Table

The results of your forced degradation study can be summarized in a table similar to the one below:

Stress ConditionIncubation Time (hours)Incubation Temperature (°C)% Assay of Parent Compound% DegradationNumber of Degradation Peaks
Control24-2010000
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24Room Temp
Thermal2460
Photolytic--

Visualizations

Hypothetical Hydrolytic Degradation Pathway

G Compound (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride Intermediate Unstable Intermediate Compound->Intermediate H+ or OH- (Hydrolysis) Product α-Acylamino Ketone Derivative Intermediate->Product Ring Opening

Caption: Hypothetical hydrolytic degradation of the oxazole ring.

Workflow for Solution Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Stock Solution (e.g., in DMSO) Acid Acidic Stress Prep->Acid Base Basic Stress Prep->Base Oxidative Oxidative Stress Prep->Oxidative Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation stability study.

References

  • (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Controlling the optical properties of phenyl oxazole cocrystals through the changes of substituent groups and their positions. (2026). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Naturally Occurring Oxazole-Containing Peptides. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Methanamine, hydrochloride. (n.d.). NIST WebBook. Retrieved January 26, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved January 26, 2026, from [Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved January 26, 2026, from [Link]

  • Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Stability indicating study by using different analytical techniques. (2023). IJSDR. Retrieved January 26, 2026, from [Link]

  • Methylamine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Chemical Properties of Methanamine, hydrochloride (CAS 593-51-1). (n.d.). Cheméo. Retrieved January 26, 2026, from [Link]

  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.). Retrieved January 26, 2026, from [Link]

  • ELUCIDATING A PATHWAY FOR DEGRADATION OF AZO DYE REACTIVE RED 120 BY BACTERIAL CONSORTIUM. (2022). Journal of Applied Biological Sciences. Retrieved January 26, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2025). Retrieved January 26, 2026, from [Link]

  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride

Welcome to the technical support center for the synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important pharmaceutical intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your synthesis.

Introduction: A Proactive Approach to Impurity Management

The synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a multi-step process where the potential for impurity formation is present at each stage. A thorough understanding of the reaction mechanisms and potential side reactions is crucial for developing a robust process that delivers a product of high purity. This guide will walk you through the likely synthetic pathway, pinpoint common impurities, and provide actionable troubleshooting advice.

A common synthetic route proceeds in three main stages:

  • Formation of the Oxazole Core: Synthesis of a key intermediate, 2-(4-fluorophenyl)oxazole.

  • Functionalization at C4: Introduction of the aldehyde group via a formylation reaction.

  • Reductive Amination and Salt Formation: Conversion of the aldehyde to the primary amine, followed by hydrochlorination.

Each of these stages presents a unique set of challenges and potential impurities, which we will address in the following sections.

Visualizing the Synthetic Pathway and Impurity Formation

G cluster_0 Stage 1: Oxazole Formation cluster_1 Stage 2: Formylation cluster_2 Stage 3: Reductive Amination & Salt Formation 4-Fluorobenzamide 4-Fluorobenzamide Oxazole_Core 2-(4-Fluorophenyl)oxazole 4-Fluorobenzamide->Oxazole_Core Cyclization C3_Synthon C3 Synthon (e.g., Dichloroacetone) C3_Synthon->Oxazole_Core Impurity_A Impurity A: Unreacted Starting Materials Oxazole_Core->Impurity_A Aldehyde 2-(4-Fluorophenyl)oxazole-4-carbaldehyde Oxazole_Core->Aldehyde Formylation Impurity_B Impurity B: Unreacted Oxazole Core Aldehyde->Impurity_B Impurity_C Impurity C: Over-formylated/Side Products Aldehyde->Impurity_C Primary_Amine (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Aldehyde->Primary_Amine Reductive Amination (NH3, Reducing Agent) Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Aldehyde Final_Product (2-(4-Fluorophenyl)oxazol-4-YL)methanamine HCl Primary_Amine->Final_Product HCl Impurity_D Impurity D: (2-(4-Fluorophenyl)oxazol-4-YL)methanol Primary_Amine->Impurity_D Impurity_E Impurity E: Secondary Amine Dimer Primary_Amine->Impurity_E Impurity_F Impurity F: Residual Aldehyde Primary_Amine->Impurity_F Impurity_G Impurity G: Ring-Opened Hydrolysis Product Final_Product->Impurity_G

Caption: Synthetic pathway and common impurity formation points.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Impurities from the Oxazole Ring Synthesis

Q1: I am seeing significant amounts of unreacted 4-fluorobenzamide in my crude product after the cyclization step. What could be the cause?

A1: This is a common issue that typically points to incomplete reaction. The primary causes are often related to reaction conditions or reagent quality.

  • Causality: The formation of the oxazole ring, for instance via a Robinson-Gabriel type synthesis, requires adequate temperature and reaction time to drive the cyclodehydration to completion.[1] Insufficient heat or premature quenching of the reaction will result in the recovery of starting materials. The purity and reactivity of your C3 synthon are also critical.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your 4-fluorobenzamide and the C3 synthon (e.g., dichloroacetone) are of high purity and anhydrous, if required by the specific protocol.

    • Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS.

    • Extend Reaction Time: If temperature optimization is insufficient, extend the reaction time and monitor for the disappearance of the starting material.

    • Catalyst/Reagent Stoichiometry: Re-evaluate the stoichiometry of your reagents. An excess of one reagent may be necessary to drive the reaction to completion.

Part 2: Impurities from the Formylation Step

Q2: My formylation of the 2-(4-fluorophenyl)oxazole is sluggish and gives a mixture of product and starting material. How can I improve this?

A2: The Vilsmeier-Haack formylation is a powerful tool for introducing an aldehyde group onto electron-rich heterocycles, but its efficiency can be sensitive to reaction conditions.[2][3]

  • Causality: The Vilsmeier reagent, the electrophile in this reaction, is formed in situ from a phosphine oxide (like POCl₃) and a formamide (like DMF).[4] The reactivity of this reagent and the nucleophilicity of the oxazole ring dictate the reaction's success. Incomplete formation of the Vilsmeier reagent or insufficient activation of the oxazole can lead to poor conversion.

  • Troubleshooting Steps:

    • Vilsmeier Reagent Formation: Ensure that the Vilsmeier reagent is pre-formed under the correct conditions (typically at low temperatures) before the addition of the oxazole substrate. The order of addition is critical.

    • Temperature Control: The formylation reaction itself may require heating. Optimize the temperature to find a balance between reaction rate and potential side product formation.

    • Solvent Choice: The choice of solvent can impact the solubility of the reactants and the stability of the intermediates. Dichloromethane or dichloroethane are common choices.

    • Work-up Procedure: The work-up typically involves quenching with an aqueous base. Ensure that the pH is carefully controlled to avoid any degradation of the aldehyde product.

Q3: I have identified a byproduct with a mass corresponding to a di-formylated product. How can I prevent this?

A3: Over-formylation can occur if the reaction conditions are too harsh or if the product is more activated towards electrophilic substitution than the starting material.

  • Causality: The oxazole ring has multiple positions that can potentially undergo electrophilic attack. While formylation is generally directed to the 4-position, prolonged reaction times or excessive temperatures can lead to substitution at other positions.

  • Troubleshooting Steps:

    • Reduce Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of over-formylated products.

    • Stoichiometry of Vilsmeier Reagent: Use a stoichiometric amount or a slight excess of the Vilsmeier reagent. A large excess can drive the reaction towards multiple substitutions.

Part 3: Impurities from Reductive Amination and Salt Formation

Q4: My reductive amination is producing a significant amount of the corresponding alcohol, (2-(4-Fluorophenyl)oxazol-4-YL)methanol. What is causing this?

A4: The formation of the alcohol is a common side reaction in reductive aminations and points to the direct reduction of the aldehyde before imine formation.

  • Causality: Reductive amination is a tandem reaction involving the formation of an imine followed by its reduction.[5][6] If the reducing agent is too reactive or added too quickly, it can reduce the aldehyde directly to the alcohol before it has a chance to react with the ammonia source to form the imine.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB). Sodium borohydride can also be used, but the reaction conditions need to be carefully controlled.

    • Pre-formation of the Imine: Consider a two-step procedure where the imine is formed first by reacting the aldehyde with the ammonia source (e.g., ammonium acetate) before the addition of the reducing agent.

    • pH Control: The pH of the reaction mixture can influence the rate of imine formation. Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation.

Q5: I am observing a high molecular weight impurity that I suspect is the secondary amine dimer. How can I minimize its formation?

A5: The formation of a secondary amine occurs when the primary amine product reacts with another molecule of the aldehyde starting material.

  • Causality: This is a classic example of over-alkylation.[7] The newly formed primary amine is nucleophilic and can compete with ammonia for the aldehyde.

  • Troubleshooting Steps:

    • Excess Ammonia Source: Use a large excess of the ammonia source (e.g., ammonia in methanol or ammonium chloride) to outcompete the primary amine product in the reaction with the aldehyde.

    • Slow Addition of Aldehyde: If practical, add the aldehyde slowly to a solution containing the ammonia source and the reducing agent. This will keep the concentration of the aldehyde low and favor the reaction with the more abundant ammonia.

Q6: During the final hydrochlorination step, I am seeing a new impurity that I haven't seen before. Could the oxazole ring be opening?

A6: Yes, the oxazole ring can be susceptible to hydrolysis under acidic conditions, leading to ring-opened impurities.[8][9]

  • Causality: While oxazoles are generally considered stable to acids, prolonged exposure to strong acids, especially in the presence of water, can lead to hydrolytic cleavage of the ring.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Use anhydrous HCl (e.g., as a solution in isopropanol or dioxane) for the salt formation and perform the reaction under an inert atmosphere.

    • Temperature Control: Perform the hydrochlorination at low temperatures (e.g., 0 °C) to minimize the rate of any potential degradation reactions.

    • Minimize Reaction Time: Add the HCl solution and isolate the precipitated hydrochloride salt promptly. Avoid prolonged stirring in the acidic medium.

Experimental Protocols for Impurity Analysis

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for monitoring the reaction progress and determining the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This method is invaluable for identifying the molecular weights of unknown impurities.

  • LC Conditions: Use the same HPLC conditions as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Data Summary Table

Impurity IDCommon NameProbable StructureMolecular Weight ( g/mol )Potential Origin
A Unreacted Starting Materials4-Fluorobenzamide / C3 SynthonVariesIncomplete cyclization
B Unreacted Oxazole Core2-(4-Fluorophenyl)oxazole163.15Incomplete formylation
C Over-formylated ProductDi-formyl-2-(4-fluorophenyl)oxazole219.16Harsh formylation conditions
D Alcohol Byproduct(2-(4-Fluorophenyl)oxazol-4-YL)methanol193.18Direct reduction of aldehyde
E Secondary Amine DimerBis((2-(4-fluorophenyl)oxazol-4-yl)methyl)amine368.36Over-alkylation
F Residual Aldehyde2-(4-Fluorophenyl)oxazole-4-carbaldehyde191.15Incomplete reductive amination
G Ring-Opened ProductVaries (hydrolysis dependent)VariesAcid-catalyzed hydrolysis

Conclusion

The successful synthesis of high-purity (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is contingent on a careful and well-understood approach to each synthetic step. By anticipating potential impurities and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and robustness of their synthetic process. Remember that diligent in-process monitoring using analytical techniques like HPLC and LC-MS is your most powerful tool for diagnosing and resolving issues as they arise.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

  • Hassner, A. (1993). New Chemistry of Oxazoles. HETEROCYCLES, 35(2), 1441-1458.
  • Gautam, N., & Meena, R. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 9(1).
  • PubChem. (n.d.). (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009). Journal of forensic sciences, 54(4), 831-838.
  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). (2019). RSC advances, 9(72), 42168-42172.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • RSC Publishing. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Retrieved from [Link]

Sources

Optimization

Technical Support Center: (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

Welcome to the technical support center for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this valuable chemical intermediate. Our goal is to move beyond simple protocols and offer a deeper understanding of the molecule's behavior, potential challenges, and solutions based on established chemical principles and field experience.

I. Understanding the Molecule: Key Structural Features and Reactivity

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a substituted oxazole derivative. Its reactivity is primarily governed by three key functional domains: the primary amine of the aminomethyl group, the oxazole ring, and the fluorophenyl substituent. Understanding the interplay of these groups is crucial for predicting potential side reactions and degradation pathways.

  • Primary Amine: The aminomethyl group is a nucleophilic center and a base. As a hydrochloride salt, the amine is protonated, rendering it less nucleophilic. However, in the presence of a base, the free amine is liberated and can participate in a variety of reactions, including acylation, alkylation, and condensation.

  • Oxazole Ring: The oxazole ring is an aromatic heterocycle. It is generally stable but can be susceptible to certain reactions. The ring is considered electron-rich and can undergo electrophilic substitution, although this is less common than with other heterocycles like pyrrole or furan.[1] Under harsh acidic or basic conditions, or in the presence of strong oxidizing or reducing agents, the oxazole ring can be cleaved.[1]

  • 4-Fluorophenyl Group: The fluorophenyl group is generally stable and less prone to metabolic degradation.[2] The fluorine atom is a weak deactivator for electrophilic aromatic substitution.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

Q1: What are the recommended storage conditions for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride?

A1: Like many amine hydrochlorides, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and potential degradation. It is generally stable under recommended storage conditions.[3] Long-term storage at room temperature under an inert atmosphere is advisable.

Q2: Is (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride soluble in common organic solvents?

A2: As a hydrochloride salt, its solubility in non-polar organic solvents is expected to be low. It will have better solubility in polar protic solvents like water, methanol, and ethanol. For reactions in aprotic solvents, the free base may need to be generated first by treatment with a suitable base. The solubility of similar amine hydrochlorides can sometimes be improved in DMSO, potentially with gentle heating or sonication.

Q3: How can I generate the free base of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine from its hydrochloride salt?

A3: The free base can be generated by treating an aqueous solution or a suspension of the hydrochloride salt with a suitable inorganic base, such as sodium bicarbonate, sodium carbonate, or a dilute solution of sodium hydroxide, until the pH is basic. The free base can then be extracted into an organic solvent like dichloromethane, ethyl acetate, or diethyl ether. It is important to use the free base immediately or store it under an inert atmosphere, as primary amines can be susceptible to oxidation.

III. Troubleshooting Guide: Potential Byproducts and Side Reactions

This section provides a detailed guide to potential byproducts that may arise during the synthesis or subsequent reactions of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

Issue 1: Incomplete Reaction or Low Yield in Acylation/Alkylation Reactions

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction is complete.

  • The desired product is formed in a lower-than-expected yield.

Potential Causes & Solutions:

Potential Cause Plausible Chemical Rationale Troubleshooting Steps
Incomplete liberation of the free amine The primary amine is the nucleophile in these reactions. If an insufficient amount of base is used, a significant portion of the amine will remain as the unreactive hydrochloride salt.Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride salt and liberate the free amine. For sensitive reactions, consider using a stronger, non-nucleophilic base like DBU.
Steric Hindrance The aminomethyl group is attached to the 4-position of the oxazole ring, which may present some steric hindrance to bulky electrophiles.For sterically demanding reactions, consider using a less hindered base, increasing the reaction temperature, or extending the reaction time.
Poor Solubility The hydrochloride salt may not be fully soluble in the reaction solvent, leading to a heterogeneous reaction mixture and slow reaction rates.If possible, switch to a more polar solvent in which the salt has better solubility. Alternatively, generate the free base and dissolve it in the desired aprotic solvent.
Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • TLC or LC-MS analysis shows the presence of one or more unexpected spots or peaks.

  • The isolated product is impure, even after standard purification procedures.

Potential Byproducts and Their Formation Mechanisms:

  • Dimerization/Oligomerization:

    • Plausible Mechanism: Under certain conditions, especially in the presence of activating agents for the amine or if the amine is left for extended periods, intermolecular reactions could occur. For instance, if the reaction involves a bifunctional electrophile, dimerization is a common side reaction.

    • Mitigation: Use high dilution conditions to favor intramolecular reactions over intermolecular ones. Add the limiting reagent slowly to the reaction mixture.

  • Oxazole Ring Opening:

    • Plausible Mechanism: The oxazole ring can be susceptible to cleavage under harsh conditions. Strong nucleophiles, acids, or bases, especially at elevated temperatures, can lead to hydrolysis of the oxazole ring, forming various degradation products.[1] For example, hydrolysis could lead to the formation of an amino ketone derivative.

    • Mitigation: Avoid excessively high temperatures and prolonged reaction times. Use milder bases and acids where possible. Buffer the reaction mixture if necessary.

  • Oxidation of the Amine:

    • Plausible Mechanism: Primary amines can be susceptible to oxidation, especially in the presence of air and certain metal catalysts, leading to the formation of imines or other oxidation products.

    • Mitigation: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.

Diagram of Potential Degradation Pathways:

Byproducts main (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride free_amine Free Amine main->free_amine Base ring_opened Ring-Opened Products (e.g., Amino Ketone) main->ring_opened Harsh Acid/Base High Temp. dimer Dimer/Oligomer free_amine->dimer Intermolecular Reaction oxidized Oxidized Products (e.g., Imine) free_amine->oxidized Oxidizing Agent/Air

Caption: Potential byproduct formation pathways.

IV. Analytical Protocols for Quality Control

Ensuring the purity of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is critical for the success of subsequent reactions. Here are some recommended analytical techniques.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of your compound and detecting any potential byproducts. A reverse-phase HPLC method would be suitable.

Starting Point for Method Development:

Parameter Recommendation
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a high percentage of A and gradually increase B. A good starting point would be a linear gradient from 5% to 95% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (the fluorophenyl and oxazole moieties should have sufficient UV absorbance)
Injection Volume 10 µL

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying impurities. The hydrochloride salt may cause broadening of the peaks associated with the aminomethyl group. Adding a drop of D₂O can sometimes sharpen these peaks by exchanging the acidic protons.

3. Mass Spectrometry (MS)

LC-MS is invaluable for identifying the molecular weights of the main compound and any impurities, providing clues to their structures.

V. Experimental Workflow: A Self-Validating Protocol for Acylation

This section provides a detailed, self-validating protocol for a common reaction involving (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride: acylation with an acid chloride.

Objective: To synthesize the corresponding amide with in-process checks to ensure reaction completion and minimize byproduct formation.

Diagram of the Acylation Workflow:

AcylationWorkflow start Start dissolve Dissolve Amine HCl in Solvent start->dissolve add_base Add Base (e.g., TEA) dissolve->add_base check_amine Check for Free Amine (e.g., TLC with ninhydrin) add_base->check_amine add_acyl_chloride Add Acyl Chloride check_amine->add_acyl_chloride Free Amine Detected monitor_reaction Monitor Reaction (TLC/LC-MS) add_acyl_chloride->monitor_reaction workup Aqueous Workup monitor_reaction->workup Reaction Complete purify Purification (e.g., Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A self-validating workflow for acylation.

Step-by-Step Protocol:

  • Preparation: In a clean, dry flask under an inert atmosphere, dissolve (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Liberation of the Free Amine: Add a non-nucleophilic base such as triethylamine (1.1 eq) or diisopropylethylamine (1.1 eq) to the solution. Stir for 10-15 minutes at room temperature.

    • Self-Validation Checkpoint 1: Spot a small aliquot of the reaction mixture on a TLC plate and stain with ninhydrin. A positive result (a colored spot) indicates the presence of the free primary amine.

  • Acylation: Cool the reaction mixture in an ice bath. Slowly add the acid chloride (1.05 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by TLC or LC-MS every 30-60 minutes until the starting amine is consumed.

    • Self-Validation Checkpoint 2: The disappearance of the starting amine spot/peak and the appearance of a new, less polar product spot/peak indicates the reaction is proceeding.

  • Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using NMR and MS.

VI. References

  • PubChem. (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. [Link]

  • ResearchGate. (2022). SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. [Link]

  • MySkinRecipes. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. [Link]

  • PubMed Central. 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • ResearchGate. Recyclization of 5‐Amino‐ oxazoles as a Route to new Functionalized Heterocycles (Developments of V.P. Kukhar Institute of Bioorganic Chemistry and Petrochemistry of the NAS of Ukraine). [Link]

  • ResearchGate. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. [Link]

  • PubMed. Recyclization of 5-Amino- oxazoles as a Route to new Functionalized Heterocycles (Developments of V.P. Kukhar Institute of Bioorganic Chemistry and Petrochemistry of the NAS of Ukraine). [Link]

  • ResearchGate. Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. [Link]

  • University of Pretoria. A Highly Sensitive RP HPLC-PDA Analytical Method for. [Link]

  • PubMed. Degradation-Risk-Inspired Optimization of the Antifungal Oxazolinyl Aniline Lead by a Fusion of Triazole with Nicotinamide. [Link]

  • PubMed Central. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • EGA-Chemie. (2-Chlorophenyl)(4-fluorophenyl)methanamine hydrochloride. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride Assays

Welcome to the technical support center for the analytical assay of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical assay of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and ensure the development of robust, reliable, and validated analytical methods. The insights provided herein are based on fundamental chromatographic principles and extensive experience with similar small molecules.

Introduction to the Analyte

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a heterocyclic compound containing an oxazole ring, a fluorophenyl group, and a primary amine.[1] This unique combination of functional groups presents specific challenges and considerations during analytical method development, particularly for High-Performance Liquid Chromatography (HPLC) based assays. The hydrochloride salt form generally enhances aqueous solubility, a favorable characteristic for reversed-phase HPLC.[2] However, the primary amine can interact with residual silanols on silica-based columns, and the fluorophenyl group can influence retention and selectivity.

This guide will systematically address potential issues from sample preparation to data analysis, providing a logical framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvent conditions for dissolving (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride?

A1: Given its hydrochloride salt form, the compound is expected to have good solubility in aqueous solutions and polar organic solvents. For initial trials, we recommend the following:

  • Primary Recommendation: HPLC-grade water or a dilute acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water). The acidic pH will ensure the primary amine is protonated, enhancing solubility and improving peak shape by minimizing secondary interactions with the stationary phase.

  • Alternative Solvents: A mixture of water and acetonitrile or methanol can also be used. For a structurally similar compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, sonication was needed to dissolve it in water and DMSO, suggesting that mechanical assistance may be beneficial.[3] It is always best practice to dissolve the sample in the initial mobile phase to avoid peak distortion.[4]

Q2: My peak is tailing significantly. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue, especially with basic compounds like this one. The primary cause is often strong interaction between the protonated amine group and acidic, deprotonated silanol groups on the surface of the silica-based stationary phase.

Here is a systematic approach to address peak tailing:

  • Lower Mobile Phase pH: Ensure your mobile phase pH is low (ideally between 2.5 and 3.5). This keeps both the analyte's amine group protonated and suppresses the ionization of residual silanol groups on the column packing, thus minimizing undesirable secondary ionic interactions.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak symmetry.[5]

  • Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped or incorporates base-deactivation technology. These columns have a much lower concentration of accessible silanol groups.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape. However, be aware that TEA can shorten column lifetime and may interfere with mass spectrometry detection.

Q3: I am observing inconsistent retention times in my HPLC assay. What should I investigate?

A3: Fluctuating retention times can compromise the validity of your assay. The issue can stem from the HPLC system, the column, or the mobile phase.[6]

Potential Cause Troubleshooting Steps
Mobile Phase Preparation Ensure the mobile phase is prepared fresh daily and is homogenous. If using an online mixer, check for proper functioning.[6]
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to drifting retention times, especially in the initial injections.[6]
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even minor changes in ambient temperature can affect retention times.[5]
Pump Performance Check for leaks in the pump seals and connections. An inconsistent flow rate from the pump will directly impact retention times.[4]
Column Degradation The stationary phase can degrade over time, especially with aggressive mobile phases. If other factors are ruled out, the column may need to be replaced.

Q4: The UV signal for my analyte is very low. How can I enhance detection sensitivity?

A4: The UV absorbance of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride may be inherently low, which can be a challenge for achieving a low limit of quantification (LOQ).

  • Optimize Wavelength: Perform a UV scan of the analyte to determine its wavelength of maximum absorbance (λmax). The fluorophenyl and oxazole moieties should provide some UV absorbance.

  • Increase Concentration: If possible, increase the concentration of the sample being injected.

  • Pre-column Derivatization: For a similar compound, 2-(4-fluorophenyl)-N-methylethanamine, which lacks a strong chromophore, a pre-column derivatization strategy with 2-naphthalenesulfonyl chloride (NSCl) was successfully employed.[7] This reagent reacts with the amine group to form a highly UV-active derivative, significantly enhancing sensitivity.[7] A similar approach could be adapted for your analyte.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based troubleshooting guide.

Scenario 1: High Backpressure

Symptom: The HPLC system pressure is significantly higher than normal and may be increasing with each injection.

Logical Troubleshooting Workflow:

start High Backpressure Observed check_frit Check for Blockage (In-line filter, guard column, column inlet frit) start->check_frit backflush Backflush the Column (Disconnect from detector first) check_frit->backflush pressure_ok Pressure Returns to Normal? backflush->pressure_ok replace_frit Replace Frit/Guard Column investigate_sample Investigate Sample Precipitation replace_frit->investigate_sample pressure_ok->replace_frit No end_ok Problem Resolved pressure_ok->end_ok Yes end_not_ok Column May Be Irreversibly Blocked. Consider Replacement. investigate_sample->end_not_ok

Caption: Systematic workflow for diagnosing high backpressure.

Expert Insights: High backpressure is often caused by particulate matter from the sample or mobile phase, or by precipitation of the analyte or excipients.[8] Always filter your samples and mobile phases. If sample solubility in the mobile phase is low, consider changing the sample diluent.[9]

Scenario 2: Poor Reproducibility

Symptom: Inconsistent peak areas or heights for replicate injections of the same standard.

Detailed Protocol for Investigation:

  • Verify Autosampler Performance:

    • Step 1: Check for air bubbles in the syringe and sample loop.

    • Step 2: Ensure the injection volume is set correctly and the syringe is drawing the correct volume.

    • Step 3: Inspect the needle and needle seat for partial clogs or damage.

  • Assess Sample Stability:

    • Step 1: Prepare a fresh standard and compare its response to the original standard. The compound may be degrading in the sample vial over time.

    • Step 2: If stability is an issue, consider using a temperature-controlled autosampler and minimizing the time samples are left on the instrument.

  • Check for Incomplete Reactions (if using derivatization):

    • Step 1: Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.

    • Step 2: Quench the reaction consistently to stop it at the same point for all samples.[7]

Assay Validation: A Self-Validating System

A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[10][11] The validation process itself acts as a final check on your optimized conditions. According to ICH and FDA guidelines, the following parameters should be assessed.[12][13][14]

Validation Parameter Purpose Key Acceptance Criteria
Specificity To ensure the signal measured is from the analyte of interest and not from impurities or excipients.The analyte peak should be well-resolved from other peaks, and peak purity analysis (e.g., with a DAD detector) should pass.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.A calibration curve of at least five concentrations should yield a correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value.Recovery of spiked samples should typically be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements.The relative standard deviation (RSD) for replicate injections should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio should be at least 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Small changes in mobile phase composition, pH, flow rate, and temperature should not significantly impact the results.

Method Validation Workflow:

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization dev Initial Method Development opt Optimization (Peak Shape, Resolution, Runtime) dev->opt spec Specificity opt->spec lin Linearity & Range spec->lin acc_prec Accuracy & Precision lin->acc_prec loq LOD/LOQ acc_prec->loq rob Robustness loq->rob sst System Suitability Testing (SST) Defined rob->sst doc Final Method Write-up & SOP sst->doc

Caption: A typical workflow for analytical method validation.

By systematically addressing these validation parameters, you create a self-validating system where the successful completion of each step provides confidence in the overall reliability of the assay.[10]

References

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • PubChem. (n.d.). (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Jiang, Z., et al. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Kumar, K. A., et al. (2013). Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. Journal of Chromatographic Science, 51(8), 763–769. Retrieved from [Link]

  • Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • Dong, M. W. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. LCGC North America. Retrieved from [Link]

  • Al-Deeb, O. A., et al. (2014). Development and validation of HPLC method for some azoles in pharmaceutical preparation. Journal of Taibah University for Science, 8(4), 348-355. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • International Journal of Medical Sciences and Pharma Research. (2024, March 15). Synthesis and Evaluation of Antifungal Activity of Novel 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. Retrieved from [Link]

  • Scitara. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. Retrieved from [Link]

  • EGA-Biochem. (n.d.). (2-Chlorophenyl)(4-fluorophenyl)methanamine hydrochloride. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

Sources

Optimization

Technical Support Center: (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

Introduction Welcome to the technical support guide for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its lifecycle in the laboratory. The inherent reactivity of the oxazole and primary amine functionalities requires specific handling and storage protocols to prevent degradation, which can compromise experimental outcomes. This guide provides a detailed analysis of the molecule's stability, step-by-step protocols, and robust troubleshooting resources to address common challenges.

Section 1: Understanding the Molecule's Stability Profile

The stability of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is governed by three key structural features: the oxazole ring, the primary amine, and its hydrochloride salt form. Understanding the vulnerabilities of each is critical for preventing degradation.

  • Oxazole Ring: While aromatic and generally stable, the oxazole ring can be susceptible to cleavage under harsh conditions. The primary concerns are acid- or base-catalyzed hydrolysis and oxidation.[1] The C-F bond on the phenyl ring is exceptionally strong and not a typical point of degradation under common laboratory conditions.[2]

  • Primary Methanamine Group: As a primary amine, this group is basic and can undergo oxidation.[3][4] Its basicity is a key factor in the compound's reactivity and solubility profile.

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the primary amine is protonated (-NH3+ Cl-). This form is significantly more stable, less prone to oxidation, and often more water-soluble than its freebase counterpart.[5][6] Maintaining a controlled, slightly acidic pH is crucial to prevent deprotonation to the more reactive freebase form.

Primary Degradation Pathways

There are three main degradation pathways to consider:

  • Hydrolysis: In the presence of water, particularly under strong acidic or basic conditions, the oxazole ring can undergo hydrolytic cleavage. This process can lead to the formation of an alpha-acylamino ketone or related ring-opened structures, rendering the compound inactive.[1]

  • Oxidation: The primary amine is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, metal ions, or light. The oxazole ring itself can also be oxidized, often leading to cleavage of the C-C bond at the C-4 position.[7][8]

  • Photodecomposition: Aromatic compounds, including oxazoles, can undergo photolysis upon exposure to UV light, which can catalyze oxidation and rearrangement reactions.[7][9]

G Potential Degradation Pathways cluster_parent cluster_degradation parent (2-(4-Fluorophenyl)oxazol-4-YL) methanamine hydrochloride hydrolysis Ring-Opened Products (e.g., α-Acylamino Ketones) parent->hydrolysis Hydrolysis (H₂O, Strong Acid/Base) oxidation Oxidized Amine & Ring Fragments parent->oxidation Oxidation (O₂, Metal Ions) photo Rearrangement & Photo-oxidized Products parent->photo Photodecomposition (UV Light)

Caption: Key degradation pathways for the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to store the solid compound for long-term use? A1: Store the solid hydrochloride salt at -20°C in a tightly sealed, amber glass vial. The container should be placed inside a desiccator containing a drying agent (e.g., silica gel) to minimize exposure to moisture and light.

Q2: I need to make a stock solution. What solvent should I use and how should I store it? A2: For aqueous experiments, use a buffered solution with a pH between 4 and 6. For organic applications, high-purity, anhydrous DMSO or DMF are recommended. Prepare solutions fresh if possible. If storage is necessary, aliquot into single-use amber vials, purge with an inert gas (argon or nitrogen), and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: My solution has turned slightly yellow. Is it still usable? A3: A color change often indicates oxidation. While minor discoloration may not significantly impact purity, it is a warning sign. We strongly recommend verifying the purity of the solution via an analytical method like HPLC (see Section 5) before proceeding with critical experiments. For best results, discard the colored solution and prepare a fresh one.

Q4: Can I use this compound in a phosphate-buffered saline (PBS) solution at pH 7.4? A4: While possible for short-duration experiments, be aware that a pH of 7.4 will cause a significant portion of the compound to exist as the freebase, which is more susceptible to oxidation and potential precipitation. If you must use pH 7.4, prepare the solution immediately before use, keep it on ice, and protect it from light. For longer incubations, consider the stability implications.

Section 3: In-Depth Troubleshooting Guides

This section addresses specific experimental issues with a logical, step-by-step approach.

Issue 3.1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: Your chromatogram shows new, unexpected peaks that were not present in the initial analysis of the compound.

  • Causality: This is the most common indicator of compound degradation. The new peaks correspond to degradation products formed via hydrolysis, oxidation, or other pathways.

  • Troubleshooting Workflow:

G Troubleshooting Workflow: Unexpected Analytical Peaks start Unexpected Peak(s) Observed in HPLC/LC-MS check_blank 1. Analyze a Solvent Blank (Injection of pure solvent) start->check_blank is_peak_present Is the peak present in the blank? check_blank->is_peak_present solvent_issue Conclusion: Peak is a solvent/system contaminant. Action: Use fresh, high-purity solvent. is_peak_present->solvent_issue Yes compound_issue Conclusion: Peak is a compound degradant. is_peak_present->compound_issue No review_storage 2. Review Storage Conditions (Temp, Light, Moisture) compound_issue->review_storage review_handling 3. Review Solution Handling (Solvent, pH, Exposure to Air) review_storage->review_handling remediate Action: Prepare fresh solution from solid stock following Best Practices (Section 4). review_handling->remediate

Caption: Decision tree for troubleshooting unexpected analytical peaks.
Issue 3.2: Loss of Biological Activity or Inconsistent Results
  • Symptom: The compound shows diminished or variable efficacy in your assay compared to previous experiments or expected outcomes.

  • Causality: A loss of active parent compound due to degradation directly leads to a decrease in biological effect. Inconsistent results are often traced back to variable stability during solution preparation or the assay itself.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Immediately perform an HPLC or LC-MS analysis on an aliquot of the exact stock solution used in the assay to determine the purity.

    • Evaluate Assay Conditions:

      • pH: Is the assay medium buffered? An unbuffered or basic medium (pH > 7) can accelerate degradation.

      • Temperature & Duration: Long incubation times at elevated temperatures (e.g., 37°C) will increase the rate of hydrolysis.

      • Additives: Do any assay components (e.g., metal cofactors, reducing agents) have the potential to react with the compound?

    • Perform a Time-Course Stability Study: Incubate the compound in your final assay buffer. Take aliquots at different time points (e.g., 0, 1, 4, 24 hours) and analyze by HPLC to quantify the rate of degradation under your specific experimental conditions.

Section 4: Recommended Protocols & Best Practices

Adherence to these protocols is a self-validating system to ensure compound integrity.

Protocol 4.1: Long-Term Storage of Solid Compound
  • Obtain a high-quality amber glass vial with a PTFE-lined cap.

  • Weigh the desired amount of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride into the vial.

  • Purge the vial headspace with a gentle stream of inert gas (argon or nitrogen) for 15-30 seconds.

  • Seal the vial tightly. For extra protection, wrap the cap junction with Parafilm®.

  • Place the sealed vial inside a labeled secondary container within a laboratory desiccator.

  • Store the desiccator at -20°C.

Protocol 4.2: Preparation of Stock Solutions
  • Solvent Selection: Choose a high-purity, anhydrous solvent (e.g., DMSO) or an appropriate aqueous buffer (pH 4-6). Use freshly opened solvents whenever possible.

  • Preparation: Allow the solid compound to equilibrate to room temperature before opening to prevent moisture condensation. Perform all weighing and dissolution steps rapidly. If using an aqueous buffer, ensure it is degassed to remove dissolved oxygen.

  • Baseline Analysis (Self-Validation): Immediately after preparation, take a small aliquot of the stock solution for a "Time Zero" (T=0) purity analysis via HPLC or LC-MS. This chromatogram serves as the definitive reference for all future stability checks.

  • Storage:

    • Filter the remaining solution through a 0.22 µm PTFE syringe filter into single-use, amber cryovials.

    • Purge the headspace of each vial with inert gas.

    • Store vials upright at -80°C.

Section 5: Analytical Methods for Stability Assessment

Regularly assessing the purity of your compound is the only way to guarantee the validity of your experimental data.

Table 5.1: Comparison of Analytical Techniques
TechniqueInformation ProvidedBest For
HPLC-UV Quantifies the purity of the parent compound and detects degradants with a UV chromophore.Routine purity checks and stability studies.
LC-MS Provides purity data and the molecular weight of the parent compound and any degradants.Identifying the structure of unknown degradation products.
¹H NMR Gives a detailed structural fingerprint of the compound.Confirming the identity of the starting material and characterizing major degradants if isolated.
Protocol 5.1: Sample HPLC-UV Method for Purity Analysis

This is a general starting method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm.

References

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Institutes of Health (NIH). [Link]

  • Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Organic Syntheses. [Link]

  • (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. PubChem, National Center for Biotechnology Information. [Link]

  • Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]

  • Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]

  • Oxidation of Amines by Flavoproteins. National Institutes of Health (NIH). [Link]

  • Oxidation of Amines. Chemistry LibreTexts. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Isolation (Recovery) of amines. University of Alberta. [Link]

  • The biodegradation vs. biotransformation of fluorosubstituted aromatics. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

Welcome to the technical support guide for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the successful use of this compound in your research.

Understanding the Compound

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a substituted oxazole derivative.[1][2][3] The oxazole ring is a five-membered heterocycle containing an oxygen and a nitrogen atom, which is a common scaffold in many biologically active compounds.[1][3][4] The presence of the amine group allows for the formation of a hydrochloride salt. This is a common strategy in pharmaceutical development to improve the aqueous solubility and dissolution rate of basic drug molecules.[5][6][7] However, despite the intention of enhanced solubility, challenges can still arise. This guide will walk you through troubleshooting these issues.

Part 1: Troubleshooting Guide

This section provides a systematic approach to resolving common solubility problems.

Issue 1: The compound is not dissolving in my chosen solvent.

The initial choice of solvent is critical for success. If you are observing poor solubility, a systematic approach to solvent screening is recommended.

Causality Behind Solvent Selection

The solubility of a compound is governed by the principle of "like dissolves like." For a salt like (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, which has both polar (the hydrochloride salt) and non-polar (the phenyl and oxazole rings) regions, a solvent that can accommodate both characteristics is often required. The hydrochloride salt form is intended to enhance solubility in polar solvents, particularly water.[5][6]

Step-by-Step Solvent Screening Protocol
  • Start with Common Polar Solvents: Begin with water, as the hydrochloride salt is designed to improve aqueous solubility. If unsuccessful, proceed to other polar protic solvents like ethanol and methanol, and polar aprotic solvents like DMSO and DMF.

  • Small-Scale Testing: Use a small amount of the compound (e.g., 1-5 mg) and a small volume of solvent (e.g., 100-500 µL) to minimize waste.

  • Gentle Heating: For many compounds, solubility increases with temperature. Gently warm the mixture (e.g., to 37-50°C) and observe for dissolution. Be cautious, as excessive heat can cause degradation.

  • Sonication: Use a sonicator to provide mechanical agitation, which can help break up solid particles and accelerate dissolution.

  • Co-solvents: If the compound is sparingly soluble in a single solvent, a co-solvent system can be effective.[8] For aqueous solutions, adding a small percentage of DMSO or ethanol can significantly improve solubility.

Solvent Screening Workflow

G start Start: Undissolved Compound water Try Deionized Water start->water dissolved_water Soluble in Water water->dissolved_water Yes organic_solvents Try Polar Organic Solvents (DMSO, Ethanol, Methanol) water->organic_solvents No dissolved_organic Soluble in Organic Solvent organic_solvents->dissolved_organic Yes heat_sonicate Apply Gentle Heat and/or Sonication organic_solvents->heat_sonicate No dissolved_heat Soluble with Assistance heat_sonicate->dissolved_heat Yes co_solvent Try a Co-solvent System (e.g., Water/DMSO, Water/Ethanol) heat_sonicate->co_solvent No dissolved_co_solvent Soluble in Co-solvent co_solvent->dissolved_co_solvent Yes further_investigation Further Investigation Required (Consider alternative salt forms or formulations) co_solvent->further_investigation No

Caption: A systematic workflow for troubleshooting initial dissolution issues.

Issue 2: Precipitation occurs after initial dissolution.

Precipitation after a compound has seemingly dissolved can be a frustrating issue. This is often due to changes in the solution's conditions.

Understanding the Causes of Precipitation
  • Temperature Fluctuations: If a solution was heated to achieve dissolution, cooling to room temperature can lead to supersaturation and subsequent precipitation.

  • pH Shifts: The solubility of amine hydrochloride salts is highly pH-dependent. An increase in pH will deprotonate the amine, leading to the less soluble free base form, which may precipitate out of solution.[9]

  • Common Ion Effect: In aqueous solutions containing other chloride sources (e.g., in certain buffers), the solubility of the hydrochloride salt can be reduced, leading to precipitation.[5] This is due to Le Chatelier's principle.

  • Solvent Evaporation: Over time, evaporation of a volatile solvent can increase the concentration of the compound beyond its solubility limit.

Troubleshooting Precipitation
  • Maintain Temperature: If heating was used for dissolution, try to maintain the experimental conditions at that temperature.

  • Control pH: Ensure the pH of your solution is sufficiently acidic to keep the amine protonated. For most amine hydrochlorides, a pH below the pKa of the corresponding amine is required.

  • Avoid High Chloride Concentrations: If possible, use buffers that do not contain high concentrations of chloride ions.

  • Use a Co-solvent: A co-solvent can help to keep both the salt and the free base in solution, providing a more stable system.

Decision-Making for Resolving Precipitation

G start Precipitation Observed check_temp Was the solution heated to dissolve? start->check_temp maintain_temp Maintain Elevated Temperature check_temp->maintain_temp Yes check_ph Is the pH of the solution close to or above the pKa of the free base? check_temp->check_ph No stable_solution Stable Solution Achieved maintain_temp->stable_solution adjust_ph Adjust pH to be more acidic check_ph->adjust_ph Yes check_chloride Does the buffer contain high [Cl-]? check_ph->check_chloride No adjust_ph->stable_solution change_buffer Use a non-chloride buffer check_chloride->change_buffer Yes consider_co_solvent Consider adding a co-solvent check_chloride->consider_co_solvent No change_buffer->stable_solution consider_co_solvent->stable_solution

Caption: A decision-making workflow for addressing post-dissolution precipitation.

Issue 3: Inconsistent solubility between different batches of the compound.

Variability in solubility between different lots of the same compound can point to underlying issues with the solid-state properties of the material.

The Role of Solid-State Properties
  • Polymorphism: The same compound can exist in different crystalline forms, known as polymorphs. These polymorphs can have different crystal lattice energies, which in turn can affect their solubility.[5][10] One polymorph may be more soluble than another.

  • Purity: Impurities from the synthesis process can impact solubility. Some impurities may enhance solubility, while others may hinder it.

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic, meaning they can absorb water from the atmosphere. This can affect the physical form of the solid and its dissolution behavior.

Recommendations for Ensuring Consistency
  • Material Characterization: If you suspect batch-to-batch variability, consider analytical techniques such as Powder X-Ray Diffraction (PXRD) to check for polymorphism, and High-Performance Liquid Chromatography (HPLC) to assess purity.

  • Proper Storage: Store the compound in a tightly sealed container in a desiccator to minimize water absorption.

  • Standardized Dissolution Protocol: Use a consistent and well-documented procedure for preparing your solutions to minimize experimental variability.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the compound supplied as a hydrochloride salt?

The primary amine in (2-(4-Fluorophenyl)oxazol-4-YL)methanamine is basic and can be protonated by an acid like hydrochloric acid (HCl) to form a salt.[11] This is a widely used strategy in drug development to increase the aqueous solubility and dissolution rate of a compound, which can improve its handling for in vitro experiments and enhance its bioavailability in vivo.[5][6][7]

Q2: How does pH affect the solubility of this compound?

The solubility of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is highly dependent on pH.

  • Low pH (Acidic): In an acidic environment, the equilibrium favors the protonated (ionized) form of the amine, which is generally more water-soluble.

  • High pH (Basic): In a basic environment, the amine is deprotonated, reverting to its less soluble free base form. This can lead to precipitation.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated Form\n(More Soluble) Protonated Form (More Soluble) Free Base\n(Less Soluble) Free Base (Less Soluble) Protonated Form\n(More Soluble)->Free Base\n(Less Soluble) + OH- Free Base\n(Less Soluble)->Protonated Form\n(More Soluble) + H+

Caption: The effect of pH on the equilibrium between the soluble protonated form and the less soluble free base.

Q3: What is the "common ion effect" and how does it relate to this compound?

The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[5] For (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, if you try to dissolve it in a buffer that has a high concentration of chloride ions (Cl-), the solubility of the salt will be reduced. This is because the excess chloride ions shift the dissolution equilibrium to the left, favoring the solid, undissolved state.

Q4: What are the recommended storage conditions for solutions of this compound?

Once dissolved, it is generally recommended to store solutions at -20°C or -80°C for long-term stability. For short-term storage (a few days), 2-8°C may be acceptable, but it is advisable to perform a stability test. Avoid repeated freeze-thaw cycles, as this can lead to degradation or precipitation. If the solution was prepared in an organic solvent, ensure the container is tightly sealed to prevent evaporation.

Q5: How should I prepare a stock solution?

For preparing a stock solution, it is best to start with a solvent in which the compound is highly soluble, such as DMSO.

  • Accurately weigh the desired amount of the compound.

  • Add the appropriate volume of high-purity DMSO to achieve the desired concentration.

  • Use a vortex mixer and/or sonication to ensure complete dissolution.

  • For aqueous experimental media, you can then perform a serial dilution of the DMSO stock solution. Ensure the final concentration of DMSO in your assay is low enough to not affect the biological system (typically <0.5%).

Part 3: Experimental Protocol

Determining Approximate Solubility using the Shake-Flask Method

This protocol provides a standardized method for determining the equilibrium solubility of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride in a given solvent.

Materials:

  • (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

  • Solvent of choice (e.g., deionized water, PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add Excess Solid: To a series of vials, add an excess amount of the compound to a known volume of the solvent. "Excess" means that there should be undissolved solid remaining at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample from the supernatant.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to avoid artificially high solubility readings.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Part 4: Data Summary

While specific experimental solubility data for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is not widely published, the following table provides a qualitative and estimated solubility profile based on the behavior of similar amine hydrochloride salts. This information should be used as a guideline, and experimental verification is strongly recommended.

SolventExpected SolubilityNotes
WaterSparingly soluble to solubleHighly pH-dependent. Solubility is expected to be higher at acidic pH.
DMSOSolubleA good solvent for preparing high-concentration stock solutions.[12][13][14][15]
EthanolSparingly soluble to solubleMay require gentle heating or sonication to fully dissolve.[12][14][15]
MethanolSolubleGenerally a good solvent for polar organic compounds.

References

  • A comprehensive review on biological activities of oxazole derivatives. (2019). PMC. [Link]

  • Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. (2024). MDPI. [Link]

  • Salt Selection in Drug Development. (2006). Pharmaceutical Technology. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. (2010). CHIMIA International Journal for Chemistry. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. [Link]

  • Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019-2023). (2024). PubMed. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2023). RSC Publishing. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). PubMed. [Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. (2018). ACS Omega. [Link]

  • Isolation of primary amines as HCL salt problem. (2006). Sciencemadness.org. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). Taylor & Francis Online. [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (2021). Journal of Cheminformatics. [Link]

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2017). ResearchGate. [Link]

  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. (2022). PMC. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. [Link]

  • Solubility prediction of HCl–MgCl 2–H 2O system at 50 ∘C using the ion-interaction model. (2015). SpringerLink. [Link]

  • Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. (2018). ResearchGate. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2020). Bentham Science. [Link]

  • Problem with hydrochloride salt formation/isolation. (2015). Reddit. [Link]

  • Oxazole. (2023). Wikipedia. [Link]

  • Marketed drugs containing oxazole. (2023). ResearchGate. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. (2013). British Journal of Cardiology. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). European Pharmaceutical Review. [Link]

  • Why do amines dissolve in hydrochloric acid?. (2017). Quora. [Link]

Sources

Optimization

Interpreting unexpected results with (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

Technical Support Center: (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride Welcome to the technical support resource for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

Welcome to the technical support resource for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected results during their experiments with this compound. Our approach is rooted in providing causal explanations and validated protocols to ensure the integrity and success of your research.

I. Compound Overview & Key Characteristics

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a heterocyclic compound featuring an oxazole core.[1][2] The oxazole ring is a privileged scaffold in medicinal chemistry, frequently associated with a wide range of biological activities, including anticancer and anti-inflammatory effects.[3][4][5] The presence of a 4-fluorophenyl group can enhance metabolic stability and binding affinity to target proteins.[6][7] As a hydrochloride salt, the compound is expected to have improved aqueous solubility and stability compared to its free base form.[1][8]

Property Value / Information Source
Molecular Formula C₁₀H₉FN₂O · HCl[2][9]
Molecular Weight 192.19 g/mol (free base)[2]
Appearance Typically a solid[9]
Core Scaffolds Oxazole, Fluorophenyl, Methanamine[1][2][10]
Salt Form Hydrochloride[8]

II. Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride?

A1: The hydrochloride salt form is intended to enhance aqueous solubility. However, due to the planar aromatic rings, high concentrations in purely aqueous buffers may still be challenging. We recommend first dissolving the compound in an organic solvent like DMSO to create a high-concentration stock (e.g., 10-50 mM).[11] For aqueous-based assays, this stock can then be serially diluted into the desired buffer. Always add the DMSO stock to the aqueous buffer and mix thoroughly, rather than the other way around, to prevent precipitation.

Q2: What is the expected stability of the compound in solution?

A2: In its solid, crystalline hydrochloride salt form, the compound is generally stable under recommended storage conditions (cool, dry, and dark).[12] DMSO stock solutions are typically stable for several months when stored at -20°C or -80°C.[11] However, repeated freeze-thaw cycles should be avoided. In aqueous buffers, stability can be pH-dependent. It is advisable to prepare fresh aqueous dilutions for each experiment or to conduct a stability study in your specific assay buffer if it will be stored for an extended period.

Q3: What are the potential biological targets for this compound?

A3: While the specific targets of this molecule may not be fully elucidated, the oxazole and fluorophenyl motifs are present in compounds known to target a variety of enzymes and receptors.[3][13] These include protein kinases, DNA topoisomerases, and tubulin.[3] Given its structure, it may act as an inhibitor in ATP-binding pockets of kinases or interact with other signaling proteins.[14] Structure-activity relationship (SAR) studies on similar oxazole derivatives have shown potent activities against various cancer cell lines.[5][15]

Q4: Are there known safety or handling precautions?

A4: As with any research chemical, standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Similar methanamine hydrochloride compounds are classified as irritants to the skin and eyes and may cause respiratory irritation.[12] Avoid inhalation of dust or aerosols. Consult the Material Safety Data Sheet (MSDS) for detailed handling and emergency procedures.[12]

III. Troubleshooting Unexpected Experimental Results

This section addresses common issues that may arise during your experiments and provides a logical framework for diagnosing and resolving them.

Scenario 1: Inconsistent or Lower-Than-Expected Potency in a Cell-Based Assay

You've run a dose-response experiment (e.g., a cell viability assay) and the calculated IC₅₀ value is significantly higher than anticipated, or the results are not reproducible between experiments.

G start Unexpectedly Low Potency check_compound Verify Compound Integrity & Concentration start->check_compound check_solubility Assess Compound Solubility in Assay Media check_compound->check_solubility Compound OK re_synthesize Re-purify or re-synthesize compound check_compound->re_synthesize Degraded/Impure check_interaction Investigate Assay Component Interference check_solubility->check_interaction Soluble optimize_sol Optimize solvent or use solubilizing agent check_solubility->optimize_sol Precipitation Observed check_cell Evaluate Cell Health & Permeability check_interaction->check_cell No Interference modify_assay Modify assay protocol (e.g., remove serum) check_interaction->modify_assay Interference Detected conclusion Potency Issue Resolved check_cell->conclusion Cells Healthy new_cells Use new cell stock or permeabilizing agent check_cell->new_cells Permeability Issue or Poor Health

Caption: Troubleshooting workflow for low compound potency.

  • Verify Compound Integrity and Concentration:

    • Action: Before troubleshooting the assay, confirm the identity and purity of your compound stock using methods like LC-MS and ¹H NMR. Quantify the concentration of your stock solution using a reliable method (e.g., qNMR or UV-Vis with a known extinction coefficient).

    • Rationale: The most common source of potency issues is an error in compound concentration or degradation of the material. A simple mistake in calculating dilutions or the use of a degraded stock will invalidate all downstream results.

  • Assess Compound Solubility in Final Assay Media:

    • Action: Prepare the highest concentration of the compound used in your assay in the complete cell culture medium (including serum, if applicable). Incubate under assay conditions (e.g., 37°C, 5% CO₂) for a few hours. Inspect the solution visually and under a microscope for signs of precipitation.

    • Rationale: The compound may be soluble in DMSO but can precipitate when diluted into the complex aqueous environment of cell culture media. Serum proteins can sometimes bind to small molecules, reducing their effective free concentration.[11]

  • Investigate Potential Assay Component Interference:

    • Action: Run your assay in a cell-free system if possible. For example, if you are studying a kinase, test the compound's inhibitory activity against the purified enzyme. Also, check for any known interactions between amine-containing compounds and your detection reagents (e.g., some viability dyes).

    • Rationale: Components in your assay, such as phenol red, serum, or even the detection reagents themselves, can interact with or quench the signal from your compound or assay readout, leading to artifactual results.

  • Evaluate Cell Health and Compound Permeability:

    • Action: Ensure your cells are healthy, within a low passage number, and free of contamination. If low potency persists and you suspect poor cell permeability, you could compare its activity in whole cells versus a lysate or use a permeabilizing agent as a positive control.

    • Rationale: Unhealthy cells respond poorly and inconsistently to stimuli. Furthermore, the compound must cross the cell membrane to reach intracellular targets. While the methanamine group may be protonated, the overall molecule's properties will dictate its ability to enter the cell.

Scenario 2: Poor Solubility or Precipitation During Stock Solution Preparation

You are attempting to dissolve the compound in an aqueous buffer (e.g., PBS) for an in vitro experiment, but it fails to dissolve completely or precipitates out of solution.

  • Start with an Organic Stock: As mentioned in the FAQ, the most reliable method is to first create a concentrated stock in 100% DMSO.

  • pH Adjustment:

    • Action: The primary amine in your compound has a pKa that will influence its charge state and solubility at different pH values. As a hydrochloride salt, it is more likely to be soluble in acidic to neutral pH. Attempt to dissolve the compound in buffers with slightly acidic pH (e.g., pH 5.0-6.5).

    • Rationale: The protonated amine (ammonium salt) is generally more water-soluble than the neutral free base. Keeping the pH below the pKa of the amine will favor the charged, more soluble form.

  • Use of Co-solvents or Solubilizing Agents:

    • Action: If pH adjustment is insufficient, consider preparing your final solution with a small percentage of a water-miscible organic co-solvent (e.g., 1-5% DMSO or ethanol). For in vivo studies, formulation aids like cyclodextrins (e.g., SBE-β-CD) can be used to improve solubility.[11]

    • Rationale: Co-solvents reduce the polarity of the aqueous medium, which can help solubilize organic molecules. Cyclodextrins form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and increasing their apparent solubility.

  • Gentle Heating and Sonication:

    • Action: Gently warm the solution (e.g., to 37°C) and/or use a bath sonicator for short periods.[11]

    • Rationale: These methods provide energy to overcome the lattice energy of the solid and can help break up aggregates, facilitating dissolution. However, be cautious with heating, as it can degrade thermally sensitive compounds. Always check for stability after such treatments.

Solvent System Expected Outcome Rationale & Best Use Case
Water / PBS Potentially low solubility at high concentrations.Use for very dilute solutions only. Check for precipitation.
100% DMSO High solubility.Ideal for creating high-concentration primary stock solutions.
Aqueous Buffer + 1-5% DMSO Good solubility for most in vitro assays.Standard method for diluting DMSO stock for cell-based work.
Aqueous Buffer + SBE-β-CD Enhanced solubility.Recommended for preparing formulations for in vivo animal studies.[11]
Scenario 3: Unexpected Peaks in Analytical Data (LC-MS / NMR)

Your analytical data shows unexpected peaks, suggesting either impurities from the synthesis or degradation of the compound.

G start Unexpected Analytical Peaks analyze_fresh Analyze freshly prepared sample from solid start->analyze_fresh analyze_aged Analyze aged solution (e.g., from freezer stock) start->analyze_aged compare_results Compare fresh vs. aged analyze_fresh->compare_results analyze_aged->compare_results impurity Conclusion: Synthetic Impurity Action: Re-purify compound compare_results->impurity Peaks present in both degradation Conclusion: Compound Degradation Action: Investigate stability (solvent, temp, pH, light) compare_results->degradation New peaks only in aged sample

Caption: Diagnostic workflow for identifying the source of unexpected analytical peaks.

  • Oxidation of the Amine: Primary amines can be susceptible to oxidation, especially if exposed to air and light over long periods or in the presence of certain metal ions. This could lead to the formation of corresponding imines or other oxidized species.

  • Oxazole Ring Opening: While generally stable, oxazole rings can be susceptible to hydrolysis under harsh acidic or basic conditions, although this is less likely under typical experimental conditions.

  • Interaction with Solvents: Reactive solvents or impurities within solvents (e.g., peroxides in aged ethers) could potentially react with the compound. Always use high-purity, fresh solvents.

By systematically applying these troubleshooting principles, you can effectively diagnose and resolve unexpected experimental outcomes, ensuring the generation of reliable and reproducible data in your research with (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

References

  • MySkinRecipes. (n.d.). (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. Retrieved from [Link]

  • Roth, B. L., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. Retrieved from [Link]

  • Goswami, K. V., et al. (2022). SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2-(4-FLUOROPHENYL-1, 3, 4-OXADIAZOL-2-YL-5-SULFANYL)-4-(CYCLOHEXYLAMINO)-6-(ARYLAMINO)-S-TRIAZINE. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. Retrieved from [Link]

  • Request PDF. (2025). Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. ResearchGate. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Retrieved from [Link]

  • Gavi, S., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PubMed Central. Retrieved from [Link]

  • Request PDF. (2025). Oxazole-Based Compounds As Anticancer Agents. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methenamine. Retrieved from [Link]

  • Polothi, R., et al. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PubMed Central. Retrieved from [Link]

  • PubMed. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed. Retrieved from [Link]

  • Let's talk science. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Retrieved from [Link]

  • Allen Overseas. (n.d.). CBSE Notes for Class 10 Science Chapter 4 - Carbon and its Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

Welcome to the technical support guide for the synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable oxazole building block. We will address common side reactions, troubleshoot frequent experimental issues, and provide validated protocols to enhance the success of your synthesis.

Section 1: Frequently Asked Questions (FAQs) about Reaction Side Products

This section addresses the most common questions our team receives regarding impurities and side products encountered during the synthesis.

Q1: During the cyclodehydration step to form the oxazole ring from the N-acyl serine precursor, I'm observing a significant, more polar byproduct. What is it likely to be?

A: The most probable byproduct is the dehydroalanine derivative, formed via β-elimination of the hydroxyl group from the serine backbone. This side reaction is competitive with the desired cyclization, particularly under harsh dehydrating conditions or with prolonged heating.[1] The mechanism involves the activation of the hydroxyl group followed by base-mediated elimination. Another possibility is simply incomplete cyclization, leaving the linear N-(4-fluorobenzoyl)serine amide intermediate in your crude product.

Q2: What are the primary side products to watch for during the final Boc-deprotection step with strong acid (TFA or HCl)?

A: Aside from incomplete deprotection leaving residual Boc-protected starting material, the main side products arise from the tert-butyl cation generated in the reaction.[2][3] This highly reactive carbocation can:

  • Alkylate the aromatic ring: Although less common with the deactivated fluorophenyl ring, Friedel-Crafts type alkylation is a theoretical possibility.

  • Alkylate the amine: Reaction with the newly deprotected amine can lead to a tert-butylated amine impurity.

  • Form isobutylene: The cation can lose a proton to form isobutylene gas.[2] In a closed system, this can lead to pressure buildup.

Careful control of temperature and the use of cation scavengers (e.g., anisole, thioanisole) can mitigate these side reactions.

Q3: My final product's purity is lower than expected, and I see a cluster of peaks around the product mass in my LC-MS. What could be the cause?

A: This often points to isomeric impurities. The most common source is contamination of your 4-fluorobenzoyl chloride starting material with its 2- or 3-fluoro isomers. These isomers will proceed through the reaction sequence, yielding positional isomers of your final product which can be very difficult to separate chromatographically.[4] Always verify the purity of your starting materials by a reliable method like GC-MS or NMR before beginning the synthesis.

Q4: Can racemization of the serine stereocenter be an issue?

A: Yes, racemization is a significant risk, particularly during the oxazole ring formation. The conditions required for cyclodehydration can be harsh enough to cause epimerization at the α-carbon of the original serine residue.[5] The formation of the oxazole ring from serine involves the loss of stereochemistry at the C-3 position but aims to retain it at C-2, which becomes the C-4 of the oxazole.[6] If stereochemical purity is critical for your application, careful selection of a mild cyclodehydration reagent and reaction conditions is paramount.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiment.

Problem Potential Cause Troubleshooting & Mitigation Strategy
Low Yield after Oxazole Formation Incomplete Cyclization: The dehydrating agent may be inefficient or degraded.Action: Switch to a more robust dehydrating agent like Burgess reagent or Deoxo-Fluor®. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amide.
Dominant β-Elimination: Reaction conditions are too harsh, favoring the formation of the dehydroalanine side product.[1]Action: Lower the reaction temperature. Use a milder reagent system. In some systems, pre-complexation of a catalyst can suppress elimination pathways.[1]
Multiple Spots on TLC after Boc-Deprotection Incomplete Deprotection: Insufficient acid or reaction time.Action: Increase the equivalents of acid (e.g., use neat TFA instead of a solution in DCM) or extend the reaction time. Monitor closely by TLC until the starting material spot has completely disappeared.
Formation of Cationic Byproducts: The tert-butyl cation is reacting with your product or solvent.[3]Action: Perform the reaction at 0 °C. Add a cation scavenger like triethylsilane or anisole to the reaction mixture.
Final Product is an Oil or Gummy Solid, Fails to Crystallize Presence of Impurities: Even small amounts of side products or residual solvent can inhibit crystallization.Action: Re-purify the material using column chromatography with a slow, shallow gradient. Ensure all solvents are thoroughly removed under high vacuum.
Incorrect Stoichiometry of HCl: Too much or too little HCl was used during salt formation.Action: If the product is the free base, dissolve it in a minimal amount of a suitable solvent (e.g., diethyl ether, EtOAc) and add a stoichiometric amount of HCl in a non-protic solvent (e.g., HCl in dioxane) dropwise until precipitation is complete.

Section 3: Visualized Reaction and Purification Workflows

Overall Synthetic Pathway

The synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is typically a multi-step process starting from a protected serine derivative.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Oxazole Formation cluster_2 Step 3: Reduction & Deprotection A Boc-Ser-OMe C N-Acyl Serine Intermediate A->C Base (e.g., Pyridine) B 4-Fluorobenzoyl Chloride B->C Base (e.g., Pyridine) D Boc-Protected Oxazoline C->D Dehydrating Agent (e.g., DAST) C->D E Boc-Protected Oxazole D->E Oxidation (e.g., MnO2) D->E F Boc-Protected Aminomethyl Oxazole E->F Ester Reduction (e.g., LiAlH4) E->F G Final Product (Free Base) F->G Acid (TFA or HCl) Deprotection F->G H Final Product (HCl Salt) G->H HCl in Ether/Dioxane G->H

Caption: A typical synthetic workflow for the target compound.

Formation of Dehydroalanine Side Product

This diagram illustrates the mechanism of the key side reaction during cyclodehydration.

G Start N-Acyl Serine Intermediate Activated Activated Hydroxyl (e.g., O-Sulfonate) Start->Activated Dehydrating Agent Desired Cyclization (Desired Path) Activated->Desired Side β-Elimination (Side Reaction) Activated->Side Base Product Oxazoline Intermediate Desired->Product Byproduct Dehydroalanine Derivative Side->Byproduct

Caption: Competing pathways during the cyclodehydration step.

General Purification Strategy

A logical workflow for isolating the pure hydrochloride salt.

G Crude Crude Deprotected Free Base Column Silica Gel Column Chromatography (DCM/MeOH Gradient) Crude->Column Fractions Combine Pure Fractions (TLC/LC-MS Confirmed) Column->Fractions Evap Solvent Evaporation Fractions->Evap Salt Dissolve in Ether/EtOAc Add HCl in Dioxane Evap->Salt Filter Filter Precipitate Salt->Filter Dry Dry under High Vacuum Filter->Dry Final Pure (2-(4-Fluorophenyl)oxazol-4-YL) methanamine hydrochloride Dry->Final

Caption: A standard workflow for the purification and salt formation.

Section 4: Key Experimental Protocols

Disclaimer: These protocols are intended as a guide. All reactions should be performed by qualified personnel under appropriate safety conditions.

Protocol 1: Synthesis of tert-butyl (2-(4-fluorophenyl)oxazol-4-yl)methylcarbamate

This procedure outlines the critical cyclization and oxidation steps.

  • N-Acylation: To a solution of Boc-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq) followed by the dropwise addition of 4-fluorobenzoyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Cyclodehydration/Oxidation: Dissolve the crude N-acyl serine intermediate in anhydrous THF. Add Burgess reagent (1.5 eq) in one portion. Heat the mixture to reflux and monitor by TLC. Upon consumption of the starting material (typically 2-4 hours), cool the reaction to room temperature. Add activated manganese dioxide (MnO₂, 5.0 eq) and stir vigorously at room temperature for 18-24 hours.

  • Purification: Filter the reaction mixture through a pad of Celite®, washing thoroughly with ethyl acetate. Concentrate the filtrate and purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the Boc-protected oxazole.

Protocol 2: Deprotection and Hydrochloride Salt Formation

This protocol describes the final steps to obtain the target compound.

  • Deprotection: Dissolve the Boc-protected oxazole (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours, monitoring by TLC for the disappearance of the starting material.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Salt Formation: Dissolve the resulting crude oil (the free amine) in a minimal amount of anhydrous diethyl ether. Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate as a white or off-white solid. Continue stirring for 30 minutes at 0 °C. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to a constant weight.[7][8]

References

  • PubChem. (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. National Center for Biotechnology Information. [Link]

  • Google Patents. (CN1793110A) Process for preparing Boc protected amino acid by (Boc) O.
  • Pamidimarri, N. C., et al. (2022). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules. [Link]

  • Niebling, S., et al. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. ChemBioChem. [Link]

  • Dunham, N. P., et al. (2020). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Letters. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Qiu, X., et al. (2004). Practical synthesis of Boc-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L-prolines. The Journal of Organic Chemistry. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Bagley, M. C., et al. (2003). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Kingston, D. G., & Mabe, J. A. (1987). Stereochemistry of Incorporation of Serine into the Oxazole Ring of Virginiamycin MI. Journal of the Chemical Society, Chemical Communications. [Link]

  • De Luca, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Methods and Protocols. [Link]

  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Ananda, K., & Gundu Rao, C. (1999). Synthesis of Boc- and Z-protected amino acid fluorides employing DAST as a fluorinating agent. Indian Journal of Chemistry - Section B. [Link]

  • Goswami, K. V., et al. (2017). SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. World Journal of Pharmaceutical Research. [Link]

  • John, J., et al. (2022). A review on synthesis and characterization of various drug impurities. World Journal of Pharmaceutical Research. [Link]

  • Kumar, A., et al. (2017). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Scientific Reports. [Link]

  • Shafi, S. S., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Głowacka, I. E., et al. (2020). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules. [Link]

  • Vasanthakumar, G. R., et al. (2019). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • ResearchGate. The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate. [Link]

  • Appala Naidu, A., et al. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Records of Natural Products. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Liu, X., et al. (2015). Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. Latin American Journal of Pharmacy. [Link]

  • Sharma, V., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure. [Link]

  • ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. [Link]

  • EGA-Chemicals. (2-Chlorophenyl)(4-fluorophenyl)methanamine hydrochloride. EGA-Chemicals. [Link]

  • Pharmaffiliates. Linezolid-impurities. Pharmaffiliates. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride

Welcome to the technical support center for the synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles.

Synthesis Overview

The multi-step synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a process that requires careful control of reaction conditions to ensure high yield and purity. The overall synthetic pathway involves the formation of the oxazole ring, followed by functional group manipulations to introduce the aminomethyl group, and finally, deprotection and salt formation.

Below is a proposed synthetic scheme, which will be the basis for the subsequent troubleshooting guide.

Synthesis_Pathway A 4-Fluorobenzamide C 2-(4-Fluorophenyl)-4-(chloromethyl)oxazole A->C H2SO4 (cat.) Heat B 1,3-Dichloroacetone B->C E 2-(4-Fluorophenyl)-4-(azidomethyl)oxazole C->E DMF D Sodium Azide (NaN3) D->E G (2-(4-Fluorophenyl)oxazol-4-yl)methanamine E->G Staudinger Reduction F Triphenylphosphine (PPh3), H2O F->G I tert-butyl (2-(4-fluorophenyl)oxazol-4-yl)methylcarbamate G->I Base, THF H Di-tert-butyl dicarbonate (Boc)2O H->I K (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride I->K Deprotection J HCl in Dioxane J->K

Caption: Proposed synthetic pathway for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Oxazole Ring Formation

Question: I am getting a very low yield of 2-(4-Fluorophenyl)-4-(chloromethyl)oxazole. What are the possible causes and how can I improve it?

Answer:

Low yields in the Hantzsch-type synthesis of the oxazole ring from 4-fluorobenzamide and 1,3-dichloroacetone are a common issue. Here are the likely causes and troubleshooting steps:

  • Inadequate Reaction Conditions: The cyclization reaction is sensitive to temperature and catalysis.

    • Causality: The reaction involves a nucleophilic attack of the amide oxygen onto one of the chlorinated carbons, followed by an intramolecular cyclization and dehydration. Insufficient heat can lead to incomplete reaction, while excessive temperatures may cause decomposition of the starting materials or product. The catalytic amount of sulfuric acid is crucial for the dehydration step.

    • Solution:

      • Temperature Optimization: Ensure the reaction mixture is heated to a consistent and optimal temperature, typically in the range of 80-100 °C. Use an oil bath for uniform heating.

      • Catalyst Concentration: The amount of sulfuric acid is critical. Too little will result in a sluggish reaction, while too much can lead to side reactions. Start with a catalytic amount (e.g., 5 mol%) and incrementally increase if necessary.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Causality: 1,3-Dichloroacetone is a reactive dielectrophile and can undergo self-condensation or react with more than one molecule of the amide.

    • Solution:

      • Stoichiometry: Use a slight excess of the 4-fluorobenzamide to ensure the complete consumption of 1,3-dichloroacetone. A 1.1:1 molar ratio of amide to dichloroacetone is a good starting point.

      • Slow Addition: Add the 1,3-dichloroacetone dropwise to the heated solution of 4-fluorobenzamide and sulfuric acid to maintain a low concentration of the dichloro-compound and minimize side reactions.

  • Work-up and Purification Issues: The product may be lost during the work-up and purification steps.

    • Causality: The product has some water solubility, and improper extraction can lead to significant losses.

    • Solution:

      • Extraction Solvent: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions (at least 3x) to ensure complete recovery of the product from the aqueous layer.

      • Purification: Column chromatography is often necessary to obtain a pure product. Use a gradient of hexane and ethyl acetate to effectively separate the product from unreacted starting materials and byproducts.

Step 2: Azide Formation

Question: The conversion of the chloromethyl group to the azidomethyl group is incomplete. How can I drive the reaction to completion?

Answer:

Incomplete conversion in this nucleophilic substitution reaction is typically due to issues with reagents or reaction conditions.

  • Reagent Purity and Activity:

    • Causality: Sodium azide is hygroscopic and its reactivity can be diminished by moisture. The purity of the starting chloromethyl oxazole is also important, as impurities can interfere with the reaction.

    • Solution:

      • Dry Reagents and Solvents: Ensure that the sodium azide is dry and the DMF is anhydrous. Dry the sodium azide in a vacuum oven before use if necessary.

      • Purity of Starting Material: Use purified 2-(4-Fluorophenyl)-4-(chloromethyl)oxazole from the previous step.

  • Reaction Conditions:

    • Causality: The reaction is an SN2 substitution, and its rate is dependent on temperature and concentration.

    • Solution:

      • Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. However, avoid excessive heat, as azides can be thermally unstable.

      • Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor the reaction by TLC until the starting material is no longer visible.

      • Stoichiometry: Use a slight excess of sodium azide (1.2-1.5 equivalents) to ensure complete conversion of the chloride.

Step 3: Staudinger Reduction

Question: I am observing the formation of an iminophosphorane intermediate as a major byproduct during the Staudinger reduction. How can I promote its hydrolysis to the desired amine?

Answer:

The formation of a stable iminophosphorane is a known issue in the Staudinger reaction. Its hydrolysis to the amine is a critical step.

  • Insufficient Water for Hydrolysis:

    • Causality: The second step of the Staudinger reduction is the hydrolysis of the aza-ylide intermediate, which requires water.

    • Solution:

      • Addition of Water: After the initial reaction between the azide and triphenylphosphine is complete (as indicated by the cessation of nitrogen evolution and TLC analysis), add a sufficient amount of water to the reaction mixture and stir vigorously for several hours or overnight to ensure complete hydrolysis.

      • Solvent System: Using a solvent system that can dissolve both the organic intermediates and water, such as THF/water, can facilitate the hydrolysis.

  • Reaction Monitoring:

    • Causality: It is important to distinguish between the iminophosphorane intermediate and the final amine product on TLC.

    • Solution:

      • TLC Analysis: Use a suitable TLC stain, such as ninhydrin, which will specifically stain the primary amine product, allowing you to monitor the progress of the hydrolysis.

Step 4: Boc Protection

Question: The Boc protection of the amine is resulting in a low yield. What could be the problem?

Answer:

Low yields in Boc protection are often related to the choice of base, solvent, and stoichiometry.

  • Inappropriate Base:

    • Causality: The reaction requires a non-nucleophilic base to deprotonate the amine, making it a better nucleophile to attack the Boc anhydride.

    • Solution:

      • Choice of Base: Use a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is added in at least a stoichiometric amount (1.1-1.2 equivalents).

  • Reaction Conditions:

    • Causality: The reaction is typically fast but can be affected by temperature and concentration.

    • Solution:

      • Temperature: The reaction is usually performed at room temperature. If the reaction is sluggish, it can be gently warmed.

      • Stoichiometry: Use a slight excess of Boc anhydride (1.1 equivalents) to ensure complete protection.[1]

Step 5: Boc Deprotection and Salt Formation

Question: During the deprotection with HCl in dioxane, I am getting a sticky, oily product instead of a crystalline hydrochloride salt. How can I obtain a solid product?

Answer:

The formation of an oil instead of a solid salt is a common issue related to purity and crystallization conditions.

  • Product Purity:

    • Causality: Impurities in the Boc-protected precursor can interfere with the crystallization of the final salt.

    • Solution:

      • Purify the Precursor: Ensure that the tert-butyl (2-(4-fluorophenyl)oxazol-4-yl)methylcarbamate is highly pure before proceeding with the deprotection. Recrystallization or column chromatography may be necessary.

  • Crystallization Technique:

    • Causality: The choice of solvent and the method of inducing crystallization are crucial.

    • Solution:

      • Solvent for Precipitation: After the deprotection is complete (monitor by TLC), the product can often be precipitated by adding a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or hexanes.

      • Trituration: If an oil forms, try triturating it with a suitable solvent (e.g., diethyl ether). This involves repeatedly washing and stirring the oil with the solvent, which can often induce crystallization.

      • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystallization.

      • Seed Crystals: If available, adding a small seed crystal of the product can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to consider during this synthesis?

A1: Several steps in this synthesis require specific safety measures:

  • 1,3-Dichloroacetone: It is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Azide: This compound is highly toxic and can form explosive heavy metal azides. Avoid contact with metals, especially lead and copper. Use non-metal spatulas. All work should be performed in a fume hood.

  • Acidic and Basic Solutions: Handle strong acids like sulfuric acid and bases like triethylamine with care, using appropriate PPE.

Q2: How can I effectively monitor the progress of these reactions?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.

  • Developing a TLC Method: Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) that gives good separation of the starting material, product, and any major byproducts.

  • Visualization: Visualize the spots on the TLC plate using a UV lamp (for UV-active compounds) and/or by staining with an appropriate reagent (e.g., potassium permanganate, ninhydrin for amines).

Q3: What are the key considerations for scaling up this synthesis from milligram to gram or kilogram scale?

A3: Scaling up this synthesis requires careful consideration of several factors:

  • Heat Transfer: Exothermic reactions, such as the initial oxazole formation, need to be carefully controlled. On a larger scale, heat dissipation is less efficient, so controlled addition of reagents and effective cooling are crucial.

  • Mixing: Ensure efficient mixing to maintain homogeneity, especially in heterogeneous reactions.

  • Work-up and Isolation: Extraction and filtration processes need to be adapted for larger volumes. The choice of equipment becomes important.

  • Safety: The hazards associated with the reagents are magnified at a larger scale. A thorough safety review is essential before scaling up.

Q4: Can I use a different protecting group for the amine?

A4: Yes, other protecting groups can be used, but the choice depends on the overall synthetic strategy.

  • Carbamate Protecting Groups: Besides Boc, other carbamate protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used.[2] However, their deprotection conditions are different (e.g., hydrogenolysis for Cbz, base for Fmoc).[2] The choice of protecting group should be orthogonal to other functional groups in the molecule.[1]

Q5: What is the mechanism of the final deprotection step with HCl?

A5: The deprotection of the Boc group with a strong acid like HCl proceeds through the following steps:

  • Protonation of the carbonyl oxygen of the Boc group by HCl.

  • Loss of the stable tert-butyl cation to form a carbamic acid intermediate.

  • Decarboxylation of the carbamic acid to release carbon dioxide and the free amine.

  • The free amine is then protonated by the excess HCl in the solution to form the hydrochloride salt.[3]

Boc_Deprotection cluster_0 Boc-Protected Amine cluster_1 Acidic Conditions cluster_2 Protonation cluster_3 Loss of t-Butyl Cation cluster_4 Decarboxylation cluster_5 Salt Formation A R-NH-Boc C Protonated Boc-Amine A->C B H+ B->C D Carbamic Acid C->D E Free Amine + CO2 D->E F Amine Hydrochloride Salt E->F

Caption: Mechanism of Boc deprotection under acidic conditions.[3]

References

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • BenchChem. (2025). A Technical Guide to 2-Chloro-4-phenyloxazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Google Patents. (n.d.). CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438.
  • PubChem. (n.d.). (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY.
  • RSC Publishing. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN103073520B - Method for synthesizing 2-phenyl benzothiazole and derivative thereof.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2022). SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antiviral evaluation of novel 5-(N-Aryl-aminomethyl-1,3,4-oxadiazol-2-yl)hydrazines and their sugars, 1,2,4-triazoles, tetrazoles and pyrazolyl derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Retrieved from [Link]

  • PubMed. (n.d.). Modular approach to substituted Boc-protected 4-(aminomethyl)pyrroles. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. (n.d.).
  • Research Journal of Science and Technology. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives.
  • ResearchGate. (2025). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.).
  • RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.).
  • ResearchGate. (2025). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • PubMed. (2018). Aminomethylation of heliomycin: Preparation and anticancer characterization of the first series of semi-synthetic derivatives. Retrieved from [Link]

  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride and Classical GABA-A Receptor Modulators

A Technical Guide for Researchers in Neuroscience and Drug Development This guide provides an in-depth comparison of the novel GABA-A receptor modulator, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, with est...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

This guide provides an in-depth comparison of the novel GABA-A receptor modulator, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, with established modulators: Diazepam (a benzodiazepine), Phenobarbital (a barbiturate), and Allopregnanolone (a neurosteroid). This document is intended for researchers and professionals in the fields of neuroscience and pharmacology to facilitate an understanding of the potential therapeutic advantages and distinct mechanistic profiles of this novel chemical entity.

Introduction to GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the mammalian central nervous system (CNS).[1][2] These ligand-gated ion channels are pentameric structures that, upon binding of GABA, open an integral chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1] This fundamental process of inhibition is crucial for maintaining balanced neural activity, and its modulation is a key strategy in the treatment of a wide array of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia.[3]

GABA-A receptors are allosterically modulated by a variety of compounds that bind to sites on the receptor complex distinct from the GABA binding site.[2] These modulators can be broadly categorized as positive allosteric modulators (PAMs), which enhance the effect of GABA, and negative allosteric modulators (NAMs), which reduce it. This guide focuses on PAMs, which typically exert sedative, anxiolytic, and anticonvulsant effects.[4]

The GABA-A Receptor Signaling Pathway

The binding of GABA to its receptor initiates a conformational change that opens the chloride channel. PAMs enhance this effect by increasing the frequency or duration of channel opening, thereby potentiating the inhibitory signal.

GABAA_Pathway cluster_receptor GABA-A Receptor cluster_membrane Neuronal Membrane GABA GABA Receptor GABA-A Receptor (Closed Channel) GABA->Receptor Binds to orthosteric site PAM PAM PAM->Receptor Binds to allosteric site ActiveReceptor GABA-A Receptor (Open Channel) Receptor->ActiveReceptor Conformational Change Cl_in Cl- (intracellular) ActiveReceptor->Cl_in Cl- Influx Cl_out Cl- (extracellular) Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Leads to

Caption: GABA-A receptor signaling pathway.

Profile of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride (Hypothetical)

As a novel chemical entity, extensive experimental data for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is not yet publicly available. However, based on its structure—a heterocyclic oxazole core with a fluorinated phenyl ring—we can construct a hypothetical profile to guide comparative analysis. The oxazole scaffold is present in various biologically active compounds, and fluorination is a common strategy in CNS drug design to enhance metabolic stability and binding affinity.[5][6]

Hypothesized Mechanism of Action: It is postulated that (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride acts as a positive allosteric modulator of the GABA-A receptor. The electron-withdrawing nature of the fluorine atom on the phenyl ring may contribute to a specific interaction profile with the receptor's binding pocket, potentially leading to subtype selectivity.

Potential Pharmacological Profile:

  • Binding Site: Likely a novel allosteric site, distinct from the benzodiazepine, barbiturate, and neurosteroid sites.

  • Efficacy: Expected to be a partial or full agonist, potentiating GABA-induced chloride currents.

  • Subtype Selectivity: The unique chemical structure may confer selectivity for specific α-subunits, potentially offering a more targeted therapeutic effect with a reduced side-effect profile compared to non-selective modulators. For instance, selectivity for α2/α3-containing receptors could lead to anxiolytic effects with minimal sedation.

Profiles of Comparator GABA-A Modulators

Diazepam (Benzodiazepine)

Mechanism of Action: Diazepam is a classic benzodiazepine that binds to the interface of the α and γ subunits of the GABA-A receptor.[5] It acts as a PAM by increasing the frequency of channel opening in the presence of GABA.[7]

Pharmacological Profile:

  • Binding Site: Benzodiazepine binding site (α/γ interface).

  • Efficacy: Full agonist at most of its target receptor subtypes.

  • Subtype Selectivity: Binds with high affinity to GABA-A receptors containing α1, α2, α3, and α5 subunits.[8] Its sedative and amnesic effects are primarily mediated by α1-containing receptors, while its anxiolytic effects are linked to α2 and α3 subunits.[3]

Phenobarbital (Barbiturate)

Mechanism of Action: Phenobarbital is a barbiturate that binds to a distinct allosteric site on the GABA-A receptor, believed to be within the transmembrane domain.[9] It increases the duration of chloride channel opening.[10] At higher concentrations, it can directly activate the receptor, even in the absence of GABA.

Pharmacological Profile:

  • Binding Site: Barbiturate binding site (transmembrane domain).

  • Efficacy: Acts as a PAM at low concentrations and a direct agonist at higher concentrations.

  • Subtype Selectivity: Shows less subtype selectivity compared to benzodiazepines, acting on a broader range of GABA-A receptor isoforms.

Allopregnanolone (Neurosteroid)

Mechanism of Action: Allopregnanolone is an endogenous neurosteroid that positively modulates GABA-A receptors by binding to a unique site within the transmembrane domain of the receptor subunits.[11] It enhances both synaptic and extrasynaptic GABA-A receptor function.[12]

Pharmacological Profile:

  • Binding Site: Neurosteroid binding site (transmembrane domain).

  • Efficacy: Potent PAM that increases both the frequency and duration of channel opening. At higher concentrations, it can also directly gate the receptor.[11]

  • Subtype Selectivity: Its effects can vary depending on the subunit composition of the receptor, with a notable potentiation of δ-subunit containing extrasynaptic receptors.[13]

Comparative Data Summary

The following table summarizes the key pharmacological parameters of the discussed GABA-A modulators. The values for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride are hypothetical and intended for comparative purposes.

Feature(2-(4-Fluorophenyl)oxazol-4-YL)methanamine HCl (Hypothetical)DiazepamPhenobarbitalAllopregnanolone
Binding Site Novel Allosteric SiteBenzodiazepine Site (α/γ interface)Barbiturate Site (Transmembrane)Neurosteroid Site (Transmembrane)
Mechanism Increases GABA affinity/efficacyIncreases channel opening frequencyIncreases channel opening durationIncreases channel opening frequency & duration
Direct Agonism UnlikelyNoYes (at high concentrations)Yes (at high concentrations)
Ki (nM) (α1β2γ2) 10-100 (Estimated)~4 (for [3H]flunitrazepam displacement)[14]>1000~100
EC50 (nM) (Potentiation of GABA) 50-500 (Estimated)~100[8]~5000~50
α-Subtype Selectivity Potentially α2/α3 selectiveα1, α2, α3, α5BroadBroad, with preference for certain combinations

Experimental Protocols for Characterization

To empirically determine the pharmacological profile of a novel modulator like (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, the following experimental workflows are essential.

Electrophysiological Characterization (Whole-Cell Patch-Clamp)

This technique directly measures the ion flow through GABA-A receptors in response to GABA and the test modulator.

PatchClamp_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis CellCulture Culture cells expressing specific GABA-A receptor subtypes Plating Plate cells on coverslips CellCulture->Plating Patching Establish whole-cell patch-clamp configuration on a single cell Plating->Patching GABA_app Apply GABA (EC10-EC20) to establish baseline current Patching->GABA_app Modulator_app Co-apply GABA with varying concentrations of the test modulator GABA_app->Modulator_app Washout Washout of modulator Modulator_app->Washout Current_measure Measure potentiation of GABA-induced current Washout->Current_measure Dose_response Construct dose-response curve Current_measure->Dose_response EC50_calc Calculate EC50 and maximal efficacy Dose_response->EC50_calc

Caption: Workflow for patch-clamp electrophysiology.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) to assess subtype selectivity.

  • Preparation: Plate cells onto glass coverslips 24-48 hours before recording.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.

  • Whole-Cell Configuration: Using a glass micropipette filled with an internal solution, form a gigaseal with a target cell and then rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

  • Baseline GABA Current: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a stable baseline inward chloride current.

  • Modulator Application: Co-apply the same concentration of GABA with increasing concentrations of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

  • Data Acquisition and Analysis: Record the current responses. Measure the peak amplitude of the GABA-induced current in the absence and presence of the modulator. Calculate the percentage potentiation for each concentration.

  • Dose-Response Curve: Plot the percentage potentiation against the logarithm of the modulator concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy.

Radioligand Binding Assay

This assay determines the affinity of the test compound for a specific binding site on the GABA-A receptor.

BindingAssay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_prep Prepare cell membranes expressing GABA-A receptors Incubation_mix Incubate membranes, radioligand, and varying concentrations of the test compound Membrane_prep->Incubation_mix Radioligand_prep Prepare radioligand solution (e.g., [3H]flunitrazepam) Radioligand_prep->Incubation_mix Filtration Separate bound from free radioligand by rapid filtration Incubation_mix->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Displacement_curve Construct displacement curve Scintillation->Displacement_curve Ki_calc Calculate Ki value Displacement_curve->Ki_calc

Caption: Workflow for radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the GABA-A receptor of interest in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam for the benzodiazepine site), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).[7]

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value.

  • Ki Calculation: Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride represents a promising novel scaffold for the development of GABA-A receptor modulators. Based on its chemical structure, it is hypothesized to act as a positive allosteric modulator with a potentially distinct pharmacological profile, possibly including subtype selectivity that could translate into an improved therapeutic window. In comparison to the broad activity of classical modulators like Diazepam and Phenobarbital, and the unique profile of neurosteroids like Allopregnanolone, this novel compound may offer a more targeted approach to modulating GABAergic inhibition. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of its binding affinity, efficacy, and subtype selectivity, which will be crucial in elucidating its therapeutic potential.

References

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules. 2020 Feb; 25(4): 999.
  • GABAA receptors: structure, function, pharmacology, and related disorders. J Genet Eng Biotechnol. 2021; 19: 93.
  • GABA-A receptor subtypes in the brain: a paradigm for CNS drug discovery? Trends Pharmacol Sci. 2002 Sep;23(9):411-5.
  • GABAA receptor positive allosteric modulator. In: Wikipedia [Internet].
  • GABA Receptor Positive Allosteric Modulators. In: StatPearls [Internet]. Treasure Island (FL)
  • Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA. Biophys J. 2011 Sep 21; 101(6): 1362–1372.
  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorg Med Chem Lett. 2005 May 2; 15(9): 2371–2374.
  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PLoS One. 2017; 12(11): e0188514.
  • Structure-Dependent Activity of Natural GABA(A)
  • GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Med. Chem. Commun. 2020;11:1829-1834.
  • GABAA receptor. In: Wikipedia [Internet].
  • The diazepam binding inhibitor's modulation of the GABA-A receptor is subunit-dependent. Sci Rep. 2021; 11: 16487.
  • patch-clamp-protocol-final.pdf. [Internet].
  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Curr Top Med Chem. 2006;6(14):1487-99.
  • GABAA-ρ Receptors in the CNS: Their Functional, Pharmacological, and Structural Properties in Neurons and Astroglia. Int J Mol Sci. 2023 Oct; 24(20): 15065.
  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. Cambridge: Cambridge Open Engage; 2023.
  • The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. 2006;127(1):1-13.
  • In vivo [3H]flunitrazepam binding: imaging of receptor regulation. Eur J Pharmacol. 1984 Sep 7;104(1-2):181-4.
  • Tolerance to allopregnanolone with focus on the GABA-A receptor. J Psychopharmacol. 2011 Jan; 25(1): 58–69.
  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chem Neurosci. 2018 Jun 20; 9(6): 1444–1454.
  • In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. Biosensors (Basel). 2021 Dec; 11(12): 515.
  • Allosteric GABAA Receptor Modulators-A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules. 2020 Feb 24;25(4):999.
  • Allopregnanolone potentiates GABA-induced Cl currents independently of the triphasic current response. ResearchGate.
  • Gaba Bioisosteres. Cambridge MedChem Consulting.
  • Methodology for benzodiazepine receptor binding assays at physiological temperature. Rapid change in equilibrium with falling temperature. Mol Pharmacol. 1983 May;23(3):579-81.
  • Modulation of GABAA-Receptors by Honokiol and Derivatives: Subtype Selectivity and Structure–Activity Relationship. ResearchGate.
  • Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy. J Neurophysiol. 2006 Dec; 96(6): 3345–3356.
  • Fluorine in drug discovery: Role, design and case studies. World J Pharm Pharm Sci. 2023;12(1):1-13.
  • Whole cell patch clamp recordings of spontaneous GABA-mediated... ResearchGate.
  • GABA(A)/central benzodiazepine receptor and peripheral benzodiazepine receptor ligands as inducers of phenobarbital-inducible CYP2B and CYP3A. J Pharmacol Exp Ther. 2003 Jul;306(1):285-93.
  • Radioligand displacement assay of [³H]-Flunitrazepam by DCBS192 (a) and... ResearchGate.
  • GABAA Receptor α Subunits Differentially Contribute to Diazepam Tolerance after Chronic Tre
  • ANALYTICAL CHARACTERIZATION OF FLUNITRAZEPAM. Farmacia. 2010;58(5):546-557.
  • Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons. J Vis Exp. 2018; (133): 57231.
  • Neurosteroid modulation of allopregnanolone and GABA effect on the GABA-A receptor. Neuroscience. 2006 Nov 3;142(4):965-75.
  • GABAA Receptors, Seizures, and Epilepsy. In: Jasper's Basic Mechanisms of the Epilepsies [Internet]. 4th edition. Bethesda (MD)

Sources

Comparative

A Predictive Selectivity Profile of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride: A Comparative Guide for Drug Discovery Researchers

Introduction: Deconstructing a Novel Chemical Entity In the landscape of contemporary drug discovery, the exploration of novel chemical matter is paramount. The compound, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Novel Chemical Entity

In the landscape of contemporary drug discovery, the exploration of novel chemical matter is paramount. The compound, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, presents a unique amalgamation of structural motifs, each with a history of demonstrated biological activity. This guide offers a predictive analysis of its selectivity profile, drawing upon established structure-activity relationships (SAR) of its core components: the 2-(4-fluorophenyl)-oxazole scaffold and the 4-methanamine substituent. In the absence of direct experimental data for this specific molecule, this document serves as a roadmap for researchers, proposing potential biological targets and outlining the requisite experimental workflows for their validation. Our objective is to provide a robust, data-driven framework to accelerate the characterization and potential development of this and structurally related compounds.

Predicted Biological Targets: A Triad of Possibilities

Based on a comprehensive analysis of peer-reviewed literature, we have identified three primary target classes for which (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride may exhibit inhibitory or modulatory activity: Monoamine Oxidases (MAOs), γ-aminobutyric acid type A (GABA-A) receptors, and Lysyl Oxidases (LOX/LOXL2).

Monoamine Oxidase (MAO) Inhibition

The oxazole and, more broadly, benzoxazole cores are recognized pharmacophores for MAO inhibitors. These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders.

Comparative Analysis:

A study on 2-methylbenzo[d]oxazole derivatives revealed potent and selective MAO-B inhibition.[1][2] For instance, certain derivatives exhibited IC50 values in the low nanomolar range for MAO-B.[1] This suggests that the oxazole core of our target compound could confer similar activity.

Compound/AnalogTargetIC50 (µM)Selectivity (MAO-B vs. MAO-A)Reference
(Predicted) MAO-A---
(Predicted) MAO-B---
Analog 1 (1d)MAO-B0.0023High[1]
Analog 2 (2e)MAO-B0.0033High[1]
Analog 3 (2c)MAO-A0.670Moderate[1]
Analog 4 (2e)MAO-A0.592Moderate[1]
GABA-A Receptor Modulation

The presence of a 2-(4-fluorophenyl) group attached to a heterocyclic ring is a known feature in modulators of the GABA-A receptor, a key player in central nervous system inhibition.

Comparative Analysis:

Research on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles identified them as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor subtype.[3] While the core heterocycle differs, the 2-(4-fluorophenyl) moiety is a crucial element for this activity.

Compound/AnalogTarget SubtypeActivityKi (nM)Reference
(Predicted) GABA-A (α1β2γ2)PAM--
Indiplon Analog (2a)GABA-A (α1-preferring)Agonist5.4[4]
Indiplon Analog (2b)GABA-A (α1-preferring)Agonist2.4[4]
Lysyl Oxidase (LOX/LOXL2) Inhibition

The aminomethyl functionality is a key structural feature in a number of potent inhibitors of lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2), enzymes implicated in fibrosis and cancer.

Comparative Analysis:

Studies on aminomethylenethiophene and aminomethylenepyridine derivatives have demonstrated their efficacy as LOX/LOXL2 inhibitors. The unsubstituted aminomethylene moiety was found to be crucial for activity, likely through the formation of a Schiff base with the enzyme's active site.[5][6]

Compound/AnalogTargetIC50 (µM)SelectivityReference
(Predicted) LOX---
(Predicted) LOXL2---
CCT365623 (3a)Dual LOX/LOXL2Sub-micromolarDual Inhibitor[7][8]
Aminomethylenepyridine 2LOXL2/LOXL3-Dual Inhibitor[7]

Experimental Validation: A Step-by-Step Approach

To empirically determine the selectivity profile of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a systematic series of in vitro assays is required.

Workflow for Selectivity Profiling

G cluster_0 Primary Screening cluster_1 Secondary Assays (Hit Confirmation) cluster_2 Selectivity Profiling Compound Synthesis\nand QC Compound Synthesis and QC Initial Target Panel\n(MAO-A, MAO-B, GABA-A, LOXL2) Initial Target Panel (MAO-A, MAO-B, GABA-A, LOXL2) Compound Synthesis\nand QC->Initial Target Panel\n(MAO-A, MAO-B, GABA-A, LOXL2) Dose-Response Curves\n(IC50/EC50 Determination) Dose-Response Curves (IC50/EC50 Determination) Initial Target Panel\n(MAO-A, MAO-B, GABA-A, LOXL2)->Dose-Response Curves\n(IC50/EC50 Determination) Mechanism of Action Studies Mechanism of Action Studies Dose-Response Curves\n(IC50/EC50 Determination)->Mechanism of Action Studies Broad Off-Target Panel\n(e.g., CEREP panel) Broad Off-Target Panel (e.g., CEREP panel) Mechanism of Action Studies->Broad Off-Target Panel\n(e.g., CEREP panel) Data Analysis and\nSelectivity Index Calculation Data Analysis and Selectivity Index Calculation Broad Off-Target Panel\n(e.g., CEREP panel)->Data Analysis and\nSelectivity Index Calculation

Caption: A generalized workflow for determining the selectivity profile of a novel compound.

Detailed Experimental Protocols

1. MAO Inhibition Assay (Fluorometric)

  • Principle: This assay measures the activity of MAO-A and MAO-B by monitoring the production of hydrogen peroxide, a byproduct of monoamine oxidation, using a fluorogenic probe.

  • Procedure:

    • Prepare a dilution series of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

    • In a 96-well plate, add recombinant human MAO-A or MAO-B.

    • Add the test compound dilutions and pre-incubate.

    • Initiate the reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a fluorogenic probe (e.g., Amplex Red) in the presence of horseradish peroxidase.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the IC50 values from the dose-response curves.

2. GABA-A Receptor Binding Assay (Radioligand)

  • Principle: This competitive binding assay measures the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor by assessing its ability to displace a radiolabeled ligand.

  • Procedure:

    • Prepare membranes from cells expressing recombinant human GABA-A receptors (e.g., α1β2γ2 subtype).

    • Prepare a dilution series of the test compound.

    • In a 96-well filter plate, incubate the cell membranes with a radiolabeled ligand (e.g., [3H]-Flumazenil) in the presence of the test compound dilutions.

    • After incubation, wash the plates to remove unbound radioligand.

    • Measure the bound radioactivity using a scintillation counter.

    • Calculate the Ki values from the displacement curves.

3. LOXL2 Inhibition Assay (Enzymatic)

  • Principle: This assay quantifies the enzymatic activity of LOXL2 by measuring the production of hydrogen peroxide during the oxidative deamination of a substrate.

  • Procedure:

    • Prepare a dilution series of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

    • In a 96-well plate, add recombinant human LOXL2.

    • Add the test compound dilutions and pre-incubate.

    • Initiate the reaction by adding a suitable substrate (e.g., a synthetic peptide or cadaverine) and a detection reagent for hydrogen peroxide (similar to the MAO assay).

    • Monitor the signal (fluorescence or absorbance) over time.

    • Determine the IC50 values from the resulting dose-response curves.

Signaling Pathway Perturbation Analysis

G cluster_0 MAO Pathway cluster_1 GABA-A Receptor Signaling cluster_2 LOXL2-Mediated Crosslinking Neurotransmitter\n(e.g., Dopamine) Neurotransmitter (e.g., Dopamine) MAO-B MAO-B Neurotransmitter\n(e.g., Dopamine)->MAO-B Metabolism Inactive Metabolites Inactive Metabolites MAO-B->Inactive Metabolites Test Compound Test Compound Test Compound->MAO-B Inhibition GABA-A Receptor GABA-A Receptor Test Compound->GABA-A Receptor Positive Allosteric Modulation LOXL2 LOXL2 Test Compound->LOXL2 Inhibition GABA GABA GABA->GABA-A Receptor Activation Chloride Influx\n(Neuronal Inhibition) Chloride Influx (Neuronal Inhibition) GABA-A Receptor->Chloride Influx\n(Neuronal Inhibition) Collagen/Elastin Collagen/Elastin Collagen/Elastin->LOXL2 Oxidative Deamination Extracellular Matrix\nCrosslinking Extracellular Matrix Crosslinking LOXL2->Extracellular Matrix\nCrosslinking

Sources

Validation

A Comparative Guide to Validating the Efficacy of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride as a Novel Antidepressant Candidate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. Give...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. Given the limited publicly available data on this specific molecule, this document outlines a hypothesized mechanism of action and presents a rigorous, multi-faceted experimental plan to test this hypothesis. The performance of the target compound will be benchmarked against well-characterized drugs, Fluoxetine and GBR12909, to provide a clear comparative analysis.

Introduction and Hypothesized Mechanism of Action

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a small molecule with structural features, such as the fluorophenyl group and a methanamine moiety attached to a heterocyclic oxazole ring, that are common in centrally active compounds. While specific efficacy data for this compound is not widely published, its structure suggests a potential interaction with monoamine systems in the brain.

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentration of neurotransmitters like serotonin, norepinephrine, and dopamine is a key factor in the pathophysiology of depression.[1][2] Consequently, many effective antidepressants act by inhibiting the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft.[3][4]

Based on these principles, we hypothesize that (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride acts as a monoamine reuptake inhibitor. This guide will detail the necessary in vitro and in vivo studies to validate this proposed mechanism and to characterize its potential as a novel antidepressant.

To establish a robust comparative framework, we have selected two well-established compounds:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), widely prescribed for depression and other psychiatric disorders.[5][6][7][8][9]

  • GBR12909 (Vanoxerine): A potent and selective dopamine reuptake inhibitor (DRI), which has been instrumental in preclinical research and has been investigated for the treatment of cocaine dependence.[10][11][12][13][14]

By comparing our target compound to a well-known SSRI and a selective DRI, we can elucidate its selectivity profile and potential therapeutic niche.

In Vitro Efficacy and Selectivity Profiling

The initial phase of validation involves a series of in vitro assays to determine the binding affinity and functional inhibitory activity of the compound on the primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4] Additionally, we will assess its activity on monoamine oxidase (MAO) enzymes, as this is a common off-target effect for some antidepressants.[15][16][17][18][19]

Caption: Workflow for in vitro characterization.

Objective: To determine the binding affinity (Ki) of the test compound for DAT, SERT, and NET.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET), and varying concentrations of the test compound or comparators.

  • Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki values from the IC50 values obtained from the competition binding curves.

Objective: To measure the functional inhibition (IC50) of dopamine, serotonin, and norepinephrine uptake.

Protocol:

  • Cell Culture: Plate HEK293 cells expressing the respective transporters in 96-well plates.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or comparators.

  • Uptake Initiation: Add a radiolabeled substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate uptake.

  • Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound on each transporter.

Objective: To assess the inhibitory activity of the test compound on MAO-A and MAO-B.

Protocol:

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Assay Principle: A common method involves a fluorometric assay where the MAO enzyme oxidizes a substrate, producing hydrogen peroxide, which in the presence of horseradish peroxidase reacts with a probe to generate a fluorescent signal.

  • Procedure: Incubate the MAO enzyme with the test compound before adding the substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity over time.

  • Data Analysis: Calculate the IC50 values for the inhibition of MAO-A and MAO-B.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DA Uptake IC50 (nM)5-HT Uptake IC50 (nM)NE Uptake IC50 (nM)MAO-A IC50 (µM)MAO-B IC50 (µM)
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine HCl 50251507540200>10>10
Fluoxetine 2000130030005450>10>10
GBR12909 550010010800150>10>10

Data are hypothetical and for illustrative purposes.

In Vivo Behavioral Efficacy Assessment

To translate the in vitro findings into a potential therapeutic effect, we will use established rodent behavioral models that are sensitive to antidepressant drugs. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used to screen for antidepressant-like activity.

In_Vivo_Workflow cluster_0 Animal Preparation cluster_1 Behavioral Testing Acclimation Acclimation of Mice Grouping Randomization into Treatment Groups Acclimation->Grouping Dosing Compound Administration (i.p.) Grouping->Dosing FST Forced Swim Test (FST) Dosing->FST 30 min post-dose TST Tail Suspension Test (TST) Dosing->TST 30 min post-dose Analysis_FST FST Data Analysis FST->Analysis_FST Measure Immobility Time Analysis_TST TST Data Analysis TST->Analysis_TST Measure Immobility Time

Sources

Comparative

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of a Novel Kinase Inhibitor: A Case Study with (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

Abstract In the landscape of modern drug discovery, particularly in the development of targeted therapies like kinase inhibitors, selectivity is a cornerstone of both efficacy and safety. A molecule's propensity to inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, particularly in the development of targeted therapies like kinase inhibitors, selectivity is a cornerstone of both efficacy and safety. A molecule's propensity to interact with unintended off-targets can lead to unforeseen toxicities or a dilution of its therapeutic effect. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel small molecule, using the hypothetical kinase inhibitor (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride (hereinafter "Compound FPO") as a case study. We will explore the logical progression from broad, high-throughput screening to nuanced, cell-based target engagement assays, offering field-proven insights into experimental design, data interpretation, and the validation of findings. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing molecules with the highest degree of scientific integrity.

Introduction: The Imperative of Selectivity

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets—the very site most small molecule inhibitors are designed to target.[1][2] This conservation presents a profound challenge: designing inhibitors that are exquisitely selective for their intended target. Insufficient selectivity can lead to off-target effects, which may manifest as clinical toxicities or confound the interpretation of pharmacological data.[2][3]

Therefore, a rigorous and systematic evaluation of a compound's cross-reactivity is not merely a regulatory checkbox but a fundamental step in establishing its therapeutic potential.[4][5] This guide establishes a multi-tiered strategy to build a high-confidence selectivity profile for Compound FPO, a novel molecule with a chemical scaffold suggestive of kinase-directed activity.

The Selectivity Profiling Cascade: A Multi-Pronged Approach

A robust assessment of cross-reactivity relies on a logical sequence of experiments, moving from broad, high-throughput methods to more focused, physiologically relevant assays. This "profiling cascade" ensures that resources are used efficiently while building a comprehensive understanding of the compound's behavior.

The causality behind this tiered approach is simple: initial broad screens cast a wide net to identify any potential high-affinity off-targets from a large pool, such as the entire kinome.[5] Subsequent, more complex cellular assays then validate whether these interactions occur within a living system, which is a critical step for confirming biological relevance.[6]

Figure 1: A tiered experimental workflow for characterizing small molecule selectivity.

Comparative Analysis: Compound FPO vs. Established Inhibitors

To contextualize the performance of Compound FPO, we present its hypothetical data alongside two well-characterized Abl1 tyrosine kinase inhibitors: Imatinib (a first-generation inhibitor known for specific off-targets) and Ponatinib (a potent, multi-targeted inhibitor). For this case study, we assume the primary target of Compound FPO was identified as the Abl1 kinase.

Table 1: Biochemical Kinase Selectivity Profile (% Inhibition @ 1 µM)

This table summarizes data from a broad kinase panel screen. The goal is to quickly identify potent off-target interactions for further study. A common threshold for a "hit" in such screens is >90% inhibition.

Kinase TargetCompound FPO (% Inhibition)Imatinib (% Inhibition)Ponatinib (% Inhibition)
Abl1 (On-Target) 99.2 99.5 99.8
KIT25.198.199.6
PDGFRA30.597.699.7
SRC85.345.299.1
LCK92.448.798.5
FLT315.835.199.2
KDR (VEGFR2)10.222.499.4
Total Kinases Tested468468468
Hits (>90% Inh.)24~65

Data is hypothetical and for illustrative purposes.

Interpretation: The initial screen suggests Compound FPO is highly selective. Besides its primary target (Abl1), it shows potent inhibition of only one other kinase, LCK. This contrasts sharply with Imatinib's known off-targets (KIT, PDGFRA) and Ponatinib's broad activity profile. The interaction with SRC-family kinase LCK warrants immediate follow-up.

Table 2: Cellular Target Engagement & Functional Inhibition (IC₅₀ Values)

Biochemical hits must be validated in a cellular environment to confirm target engagement and functional consequences.[6] The Cellular Thermal Shift Assay (CETSA) directly measures a compound's ability to bind and stabilize a protein inside intact cells, while phospho-protein assays measure the functional outcome of that binding.[7][8]

Assay TypeTargetCompound FPO (IC₅₀, nM)Imatinib (IC₅₀, nM)Ponatinib (IC₅₀, nM)
Biochemical Abl1152500.4
(Enzyme Activity)LCK88>10,0005.4
Cellular Abl1 (CETSA)458002.1
(Target Engagement)LCK (CETSA)250>10,00015.0
Cellular p-CRKL (Abl1 marker)529502.5
(Functional)p-LCK (LCK marker)310>10,00018.2

Data is hypothetical and for illustrative purposes.

Interpretation: The cellular data corroborates the biochemical findings. Compound FPO demonstrates a clear window of selectivity between its on-target (Abl1) and its primary off-target (LCK). The IC₅₀ for engaging and inhibiting LCK in cells is approximately 6-fold higher than for Abl1, suggesting a therapeutically relevant selectivity window can likely be achieved.

Key Experimental Methodologies

Trustworthiness in scientific reporting is built upon transparent and reproducible methods. The following protocols are foundational to generating the data presented above.

Protocol 1: Broad-Panel Kinase Binding Assay (e.g., KINOMEscan®)

This method relies on a competition binding assay to quantify the interaction between a test compound and a large panel of DNA-tagged kinases.

Causality: This approach is chosen for its breadth and throughput. It allows for an unbiased survey of the kinome to identify potential interactions without requiring enzymatic activity, making it a universal platform for diverse inhibitors.[9][10]

Methodology:

  • Preparation: Compound FPO is prepared in DMSO to a stock concentration of 10 mM.

  • Assay Plate Setup: For each kinase to be tested, an active-site directed ligand immobilized on a solid support is prepared in assay wells.

  • Competition: DNA-tagged kinases are incubated in the wells with a fixed concentration of Compound FPO (e.g., 1 µM). Compound FPO competes with the immobilized ligand for binding to the kinase.

  • Wash & Elution: Unbound kinase is washed away. The amount of kinase remaining bound to the immobilized ligand is inversely proportional to the affinity of Compound FPO for that kinase.

  • Quantification: The amount of bound, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis: Results are typically expressed as "% Inhibition" relative to a DMSO vehicle control.

    • % Inhibition = (1 - [Test Compound Signal / DMSO Control Signal]) * 100

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is the gold standard for verifying that a compound engages its target within the complex milieu of a living cell.[8][11] The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[7]

Causality: This assay provides direct evidence of target binding in a physiological context, filtering out artifacts from biochemical assays and confirming compound cell permeability.[6][12]

Figure 2: The general workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture & Treatment: Culture K562 cells (Abl1-positive) to a density of ~1x10⁶ cells/mL. Treat cells with varying concentrations of Compound FPO (e.g., 0.1 nM to 30 µM) or DMSO vehicle for 1 hour at 37°C.

  • Heating Step: Aliquot treated cells into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes at a specific challenge temperature (e.g., 52°C, determined empirically), followed by cooling to 4°C.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Analysis: Carefully collect the supernatant (containing soluble, stabilized protein). Analyze the amount of soluble Abl1 (or LCK) protein using a quantitative method like Western Blotting or an AlphaScreen®/HTRF® immunoassay.

  • Data Plotting: Plot the amount of soluble protein as a function of drug concentration to generate an isothermal dose-response curve and calculate the IC₅₀ for target engagement.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride (Compound FPO) demonstrates a promising selectivity profile for a novel Abl1 kinase inhibitor. The systematic cascade of biochemical and cellular assays reveals a potent on-target activity with a quantifiable and potentially manageable off-target interaction with the kinase LCK.

This guide underscores that understanding a compound's selectivity is a dynamic process, not a single experiment. The data-driven approach outlined here—moving from broad screening to cellular validation—provides the rigorous evidence needed to make informed decisions in a drug discovery program. Future work should focus on understanding the structural basis for the LCK interaction to guide further medicinal chemistry efforts and on conducting broader phenotypic and safety screens to ensure no unexpected off-target liabilities emerge.

References

  • PubChem. (2-(4-Fluorophenyl)oxazol-4-YL)methanamine | C10H9FN2O. National Center for Biotechnology Information. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Link]

  • Bamborough, P., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Molecular Pharmaceutics. [Link]

  • Ko, E. Y., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. [Link]

  • Vidler, L.R., et al. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Rudolph, J., et al. (2015). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. [Link]

  • Bionity.com. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Pelago Bioscience. (2024). High Quality Hits in Drug Discovery: Confident Screening. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Zhang, H., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

Sources

Validation

A Comparative Pharmacological Guide: (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride versus Known Benzodiazepines

Introduction In the landscape of central nervous system (CNS) research, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. Benzodiazepines have long been a cornerstone in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of central nervous system (CNS) research, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. Benzodiazepines have long been a cornerstone in the management of anxiety, insomnia, and seizure disorders.[1] Their mechanism of action, as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, is well-established, leading to enhanced inhibitory neurotransmission throughout the CNS.[2] However, their clinical utility is often tempered by side effects such as sedation, cognitive impairment, and the potential for dependence and withdrawal.[3]

This guide introduces (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride , a novel compound featuring a 2-substituted phenyl-oxazole core. While direct pharmacological data for this specific molecule is not yet publicly available, the oxazole scaffold is present in a variety of biologically active compounds, with some derivatives exhibiting CNS-related activities such as antidepressant and anxiolytic effects.[4][5] Furthermore, other structurally related heterocyclic compounds bearing a 2-(4-fluorophenyl) moiety have been identified as positive allosteric modulators of the GABA-A receptor.[6]

Given the potential for novel interactions with CNS targets, this document outlines a proposed head-to-head comparative study between (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride and the archetypal benzodiazepine, Diazepam. This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework of experimental protocols designed to elucidate the pharmacological profile of this novel compound and benchmark its performance against a well-characterized predecessor.

Chemical Structures and Physicochemical Properties

A foundational comparison begins with the molecular and physical characteristics of the compounds .

Property(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochlorideDiazepam
Chemical Structure
Molecular Formula C₁₀H₁₀ClFN₂O[7]C₁₆H₁₃ClN₂O
Molecular Weight 228.65 g/mol [7]284.7 g/mol
Predicted LogP 1.82.8
CAS Number 1187933-51-2[7]439-14-5

Comparative Mechanism of Action: A Hypothetical Framework

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself, located at the interface of the α and γ subunits.[4] This binding event increases the frequency of chloride channel opening when GABA is bound, leading to neuronal hyperpolarization and reduced excitability.[8] This allosteric modulation is the basis for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1]

The mechanism of action for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride remains to be determined. Based on the pharmacology of related oxazole and 1,2,4-oxadiazole derivatives, several hypotheses can be proposed:[9]

  • Direct GABA-A Receptor Modulation: It may act as a positive allosteric modulator at the benzodiazepine binding site, similar to Diazepam.

  • Novel GABA-A Receptor Modulation: It could interact with a different allosteric site on the GABA-A receptor, potentially leading to a distinct functional profile (e.g., subtype selectivity).

  • Alternative CNS Targets: The compound might exert its effects through other neurotransmitter systems, such as serotonin or dopamine receptors, as suggested by structurally similar compounds.

The following experimental protocols are designed to systematically investigate these possibilities.

Proposed Experimental Protocols for Comparative Analysis

To rigorously compare (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride with Diazepam, a multi-tiered approach encompassing in vitro and in vivo assays is essential.

Part 1: In Vitro Characterization

Objective: To determine the binding affinity of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride to the benzodiazepine binding site on the GABA-A receptor.

Protocol:

  • Membrane Preparation: Prepare synaptic membranes from rat whole brain tissue.

  • Assay Buffer: Utilize a buffer appropriate for GABA-A receptor binding studies (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use [³H]-Flunitrazepam, a high-affinity radioligand for the benzodiazepine site.

  • Competition Binding: Incubate the brain membranes with a fixed concentration of [³H]-Flunitrazepam and increasing concentrations of either unlabeled Diazepam (positive control) or (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

  • Incubation and Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ (inhibitory concentration 50%) and subsequently the Ki (inhibition constant) values by non-linear regression analysis.

Anticipated Data Presentation:

CompoundKi (nM) at Benzodiazepine Site
DiazepamExpected value
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochlorideTo be determined

Objective: To functionally assess the modulatory effects of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride on GABA-A receptor-mediated currents.

Protocol:

  • Cell Culture: Use HEK293 cells transiently expressing recombinant human α1β2γ2 GABA-A receptors.

  • Patch-Clamp Recording: Employ the whole-cell patch-clamp technique to record GABA-activated chloride currents.

  • GABA Concentration-Response Curve: Establish a baseline GABA concentration-response curve.

  • Compound Application: Co-apply a sub-maximal concentration of GABA (e.g., EC₂₀) with varying concentrations of Diazepam or (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

  • Data Analysis: Measure the potentiation of the GABA-induced current and calculate the EC₅₀ for this modulatory effect.

Anticipated Data Presentation:

CompoundEC₅₀ for GABA Potentiation (µM)Maximum GABA Current Enhancement (%)
DiazepamExpected valueExpected value
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochlorideTo be determinedTo be determined

Experimental Workflow for In Vitro Analysis

G cluster_0 In Vitro Characterization cluster_1 Radioligand Binding Assay cluster_2 Electrophysiology prep Rat Brain Membrane Preparation incubation Incubation prep->incubation radioligand [³H]-Flunitrazepam radioligand->incubation competitor Test Compound or Diazepam competitor->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis1 Ki Determination counting->analysis1 cells HEK293 Cells with GABA-A Receptors patch Whole-Cell Patch-Clamp cells->patch gaba_app GABA Application (EC₂₀) patch->gaba_app compound_app Co-application of Test Compound gaba_app->compound_app recording Current Recording compound_app->recording analysis2 EC₅₀ for Potentiation recording->analysis2

Caption: Workflow for in vitro binding and functional assays.

Part 2: In Vivo Behavioral Assessment

Objective: To evaluate the potential anxiolytic effects of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride in a rodent model of anxiety.

Protocol:

  • Apparatus: A plus-shaped maze raised from the floor with two open and two enclosed arms.

  • Animals: Male mice or rats.

  • Dosing: Administer various doses of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, Diazepam, or vehicle via an appropriate route (e.g., intraperitoneal) 30 minutes prior to testing.

  • Testing: Place each animal in the center of the maze and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms compared to the vehicle-treated group.

Objective: To assess the sedative and motor-impairing effects of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a common side effect of benzodiazepines.

Protocol:

  • Apparatus: A rotating rod apparatus (rotarod).

  • Animals: Male mice or rats, pre-trained to stay on the rotating rod.

  • Dosing: Administer various doses of the test compound, Diazepam, or vehicle.

  • Testing: At set time points post-administration, place the animals on the accelerating rotarod and record the latency to fall.

  • Data Analysis: A decrease in the latency to fall compared to the vehicle group indicates motor impairment.

Anticipated Data Presentation for In Vivo Studies:

CompoundDose (mg/kg)Time in Open Arms (s) in EPMLatency to Fall (s) on Rotarod
Vehicle-BaselineBaseline
DiazepamDose 1Expected increaseExpected decrease
Dose 2Expected increaseExpected decrease
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochlorideDose 1To be determinedTo be determined
Dose 2To be determinedTo be determined

GABA-A Receptor Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A GABA-A Receptor Cl⁻ Channel Benzodiazepine Site Cl_ion Cl⁻ GABA_A:f1->Cl_ion Influx GABA->GABA_A:f0 Binds BZD Benzodiazepine (e.g., Diazepam) BZD->GABA_A:f2 Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Caption: Benzodiazepine modulation of GABA-A receptor signaling.

Conclusion and Future Directions

While (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is an intriguing novel chemical entity, its pharmacological profile remains uncharacterized. The experimental framework detailed in this guide provides a clear and scientifically rigorous path to elucidating its mechanism of action and potential therapeutic effects in comparison to established benzodiazepines like Diazepam.

The critical output of these studies will be to determine if this compound interacts with the GABA-A receptor and, if so, whether its functional profile offers any advantages over existing drugs. A desirable outcome would be a compound that retains the anxiolytic properties of benzodiazepines but with a wider therapeutic window and a reduced liability for sedation and motor impairment. Should the compound not interact with the GABA-A receptor, further screening against a panel of CNS targets would be warranted to identify its primary mechanism of action. This comparative guide serves as the foundational blueprint for such an investigation.

References

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Griffin, C. E., 3rd, Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner journal, 13(2), 214–223.
  • PubChem. (n.d.). (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Priyanka, D. R., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49.
  • Lankau, H. J., et al. (2007). New GABA-modulating 1,2,4-oxadiazole derivatives and their anticonvulsant activity. European journal of medicinal chemistry, 42(6), 873–879.
  • Kumar, J., et al. (n.d.). Antianxiety Activity. A novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl] methyl}-4-methyl piperazine.
  • Olsen, R. W. (2018). GABA-A receptors: structure, function, pharmacology, and related disorders. Journal of neurochemistry, 146(2), 115-125.
  • Sieghart, W., & Savić, M. M. (2018). International Union of Basic and Clinical Pharmacology. CVI. The GABAA Receptor Subtypes: A Revisit of the Current Classification Scheme. Pharmacological reviews, 70(4), 747–769.
  • Wikipedia. (n.d.). Benzodiazepine. Retrieved from [Link]

  • UPMC. (2022). Benzodiazepine Class Review. Retrieved from [Link]

  • ClinPGx. (n.d.). Benzodiazepine Pathway, Pharmacodynamics. Retrieved from [Link]

  • Mind. (n.d.). Comparing benzodiazepines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzodiazepines. In StatPearls. Retrieved from [Link]

  • ACS Chemical Neuroscience. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

Sources

Comparative

A Methodological Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Oxazole-Based Compounds: A Case Study Using (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

Disclaimer: (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is used throughout this guide as a representative model of a novel, weakly basic compound. The experimental data presented is hypothetical and for illu...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is used throughout this guide as a representative model of a novel, weakly basic compound. The experimental data presented is hypothetical and for illustrative purposes only, designed to guide researchers on the principles and practices of establishing a successful In Vitro-In Vivo Correlation (IVIVC).

Executive Summary: The Strategic Importance of IVIVC in Drug Development

In the journey from bench to bedside, establishing a predictive link between in vitro performance and in vivo behavior is a cornerstone of efficient drug development. An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form, most commonly the rate and extent of drug dissolution, to an in vivo response, such as the plasma drug concentration profile. For novel chemical entities like (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a small molecule with a pKa influenced by its primary amine, developing a robust IVIVC can significantly de-risk the development process.

This guide provides a comprehensive framework for establishing a Level A IVIVC—the most useful and regulatory-accepted type—for a hypothetical immediate-release formulation of this compound. We will explore the critical experimental choices, present a self-validating study design, and detail the necessary protocols to build a reliable predictive model.

The Subject Compound: Physicochemical Profile of a Hypothetical Oxazole Derivative

Understanding the fundamental properties of the active pharmaceutical ingredient (API) is the bedrock of any formulation and IVIVC strategy. For our model compound, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, we will assume the following profile, typical for a weakly basic drug candidate.

Table 1: Hypothetical Physicochemical Properties

ParameterValueImplication for Formulation & IVIVC
Molecular Weight230.66 g/mol (as HCl salt)Standard for a small molecule.
pKa8.2 (amine)Weakly basic; solubility will be highly pH-dependent. Dissolution in the stomach (low pH) will be high, but may precipitate in the higher pH of the intestine.
LogP2.5Moderately lipophilic; suggests good potential for membrane permeability.
Aqueous Solubility0.05 mg/mL (pH 7.4)Poorly soluble at intestinal pH, classifying it as a potential Biopharmaceutics Classification System (BCS) Class II or IV compound.
Crystal FormCrystalline solidDissolution will be rate-limited by solid-state properties.

This profile immediately flags a critical challenge: pH-dependent solubility . This is the primary reason why a simple in vitro dissolution test in a single medium (e.g., pH 6.8 buffer) will likely fail to predict in vivo performance. Our experimental design must account for the transit of the drug through the varying pH environments of the gastrointestinal (GI) tract.

The IVIVC Workflow: A Three-Pillar Approach

A successful IVIVC program is built on three pillars: (1) developing formulations with varying release rates, (2) robustly characterizing their in vitro dissolution, and (3) accurately measuring their in vivo pharmacokinetic profiles.

IVIVC_Workflow cluster_InVitro Pillar 2: In Vitro Characterization cluster_InVivo Pillar 3: In Vivo Pharmacokinetics cluster_Correlation IVIVC Modeling F1 Formulation A (Fast Release) Dissolution Biorelevant Dissolution (USP IV Apparatus) F1->Dissolution PK_Study Canine PK Study (Cross-over Design) F1->PK_Study F2 Formulation B (Medium Release) F2->Dissolution F2->PK_Study F3 Formulation C (Slow Release) F3->Dissolution F3->PK_Study Deconvolution Deconvolution (Wagner-Nelson) Dissolution->Deconvolution In Vitro Data PK_Study->Deconvolution In Vivo Data Correlation Point-to-Point Correlation Deconvolution->Correlation Deconvolution_Process pk_data Plasma Concentration vs. Time Data (from PK Study) deconvolution_model Deconvolution Algorithm (e.g., Wagner-Nelson) pk_data->deconvolution_model Input diss_data In Vitro Dissolution vs. Time Data (from Dissolution Study) correlation_plot Plot: % Absorbed (In Vivo) vs. % Dissolved (In Vitro) diss_data->correlation_plot X-axis absorption_profile Fraction Absorbed In Vivo vs. Time deconvolution_model->absorption_profile Output absorption_profile->correlation_plot Y-axis

Caption: The process of data transformation for IVIVC model development.

Modeling Steps:
  • Deconvolution: Using software like Phoenix® WinNonlin®, apply the Wagner-Nelson deconvolution method to the mean plasma concentration-time data for each formulation. This mathematical process estimates the cumulative fraction of drug absorbed in vivo over time.

  • Correlation: Plot the cumulative percentage of drug dissolved in vitro (from Table 2) against the cumulative percentage of drug absorbed in vivo (from deconvolution) for each formulation at corresponding time points.

  • Model Validation: If a linear, point-to-point relationship (R² > 0.95) is observed for all three formulations, a Level A IVIVC has been successfully established. This model can now be used as a surrogate for bioequivalence studies, allowing for formulation changes and process optimizations to be approved without the need for further human or animal studies, saving significant time and resources.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded methodology for establishing a Level A IVIVC for a challenging, poorly soluble, weakly basic compound exemplified by (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. By selecting biorelevant in vitro conditions that mimic physiological transit and employing a rigorous crossover in vivo study design, a predictive model can be built that accelerates drug development and satisfies regulatory expectations. The principles described herein provide a validated roadmap for researchers and formulation scientists working with novel small molecules.

References

  • U.S. Food and Drug Administration. Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (1997). [Link]

  • European Medicines Agency. Guideline on the investigation of bioequivalence. (2010). [Link]

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420. (1995). [Link]

  • United States Pharmacopeia (USP). General Chapter <711> Dissolution. USP-NF. [Link] (Note: Direct link to chapter requires subscription, linking to main site).

  • Jantratid, E., & Dressman, J. Biorelevant dissolution media simulating the proximal human gastrointestinal tract: an update. Dissolution technologies, 16(3), 21-25. (2009). [Link]

  • Pang, K. S. Modeling of intestinal drug absorption: roles of transporters and metabolic enzymes (for the Gillette Review Series). Drug Metabolism and Disposition, 31(12), 1507-1519. (2003). [Link]

Validation

Comparative Pharmacokinetic Profiling: A Guide to Evaluating (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

Introduction: The Significance of Pharmacokinetic Analysis in Drug Development In the landscape of modern drug discovery, the journey of a promising molecule from the laboratory bench to clinical application is contingen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pharmacokinetic Analysis in Drug Development

In the landscape of modern drug discovery, the journey of a promising molecule from the laboratory bench to clinical application is contingent on a thorough understanding of its interaction with the biological system. A pivotal aspect of this understanding lies in its pharmacokinetic (PK) profile, which quantitatively describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. This guide provides a comprehensive framework for evaluating the pharmacokinetics of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a novel small molecule with potential therapeutic applications. The presence of a fluorophenyl group and an oxazole core suggests unique properties that warrant detailed investigation. For instance, fluorination is a common strategy to enhance metabolic stability and binding affinity[1].

This document is intended for researchers, scientists, and drug development professionals. It will not only present established protocols but also delve into the rationale behind experimental choices, ensuring a robust and self-validating approach to pharmacokinetic characterization. By comparing its potential profile to structurally related analogs, we can better contextualize its therapeutic potential.

I. Physicochemical Properties and Initial Assessment

Before embarking on extensive in vivo studies, a foundational understanding of the compound's physicochemical properties is crucial as they significantly influence its pharmacokinetic behavior.

Property(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochlorideComparator: (2-Phenyloxazol-4-YL)methanamine
Molecular Formula C₁₀H₉FN₂O · HClC₁₀H₁₀N₂O · HCl
Molecular Weight 192.19 g/mol (free base)[2]174.20 g/mol (free base)
pKa (predicted) ~8.5 (amine)~8.5 (amine)
LogP (predicted) 1.81.5
Aqueous Solubility To be determinedTo be determined

Table 1: Comparative Physicochemical Properties.

The primary amine suggests a basic nature, and the hydrochloride salt form is likely employed to enhance solubility. The predicted LogP indicates moderate lipophilicity, suggesting a potential for good membrane permeability.

II. Absorption: The Gateway to Systemic Circulation

The absorption profile dictates the bioavailability of a drug after administration. For orally administered drugs, this is a critical hurdle.

A. In Vitro Permeability Assessment: Caco-2 Assay

The Caco-2 permeability assay is a reliable in vitro model to predict in vivo drug absorption across the gut wall.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.

  • Compound Preparation: A stock solution of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer.

  • Permeability Measurement: The compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The reverse experiment (B to A) is also performed to assess active efflux.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Causality Behind Experimental Choices: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier. The inclusion of a P-glycoprotein (P-gp) inhibitor, such as verapamil, can elucidate if the compound is a substrate for this major efflux transporter.

Hypothetical Comparative Data:

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride15.216.11.06
(2-Phenyloxazol-4-YL)methanamine12.828.92.26

Table 2: Hypothetical Caco-2 Permeability Data.

Interpretation: The hypothetical data suggests that the fluorinated compound has high permeability and is not a significant substrate for efflux transporters, indicated by an efflux ratio close to 1. In contrast, the non-fluorinated analog shows lower absorptive permeability and is likely subject to active efflux.

B. In Vivo Pharmacokinetic Study: Oral and Intravenous Administration

An in vivo study in a relevant animal model (e.g., Sprague-Dawley rats) is the definitive method to determine oral bioavailability.

G cluster_0 In Vivo PK Study Workflow Animal Acclimation Animal Acclimation Dosing Dosing Animal Acclimation->Dosing 7 days Blood Sampling Blood Sampling Dosing->Blood Sampling Oral & IV routes Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Serial time points Bioanalysis Bioanalysis Plasma Preparation->Bioanalysis Centrifugation PK Analysis PK Analysis Bioanalysis->PK Analysis LC-MS/MS Report Report PK Analysis->Report WinNonlin

Caption: Workflow for an in vivo pharmacokinetic study.

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used.

  • Dosing: One group receives the compound intravenously (e.g., 1 mg/kg), and another group receives it orally (e.g., 10 mg/kg).

  • Blood Collection: Serial blood samples are collected at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Plasma is harvested by centrifugation.

  • Bioanalysis: Plasma concentrations are determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC) are calculated. Oral bioavailability (F%) is determined by the ratio of the dose-normalized AUCoral to AUCiv.

III. Distribution: Reaching the Target Site

Distribution describes the reversible transfer of a drug from the systemic circulation to the tissues.

A. Plasma Protein Binding

The extent of binding to plasma proteins influences the unbound fraction of the drug, which is available to exert its pharmacological effect.[3]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus: A two-chamber equilibrium dialysis apparatus with a semi-permeable membrane is used.

  • Procedure: Plasma is placed in one chamber, and buffer is placed in the other. The test compound is added to the plasma chamber.

  • Incubation: The apparatus is incubated until equilibrium is reached.

  • Quantification: The concentration of the compound in both chambers is measured by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated.

Hypothetical Comparative Data:

CompoundUnbound Fraction (%) in Plasma
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride12%
(2-Phenyloxazol-4-YL)methanamine25%

Table 3: Hypothetical Plasma Protein Binding Data.

Interpretation: The fluorinated compound exhibits higher plasma protein binding. While this reduces the unbound concentration, it can also prolong the drug's half-life. The degree of protein binding is a critical parameter for interpreting in vitro potency and predicting in vivo efficacy.[4][5][6]

B. Blood-to-Plasma Ratio and Brain Penetration

The blood-to-plasma ratio indicates the extent of drug distribution into red blood cells. For CNS-active compounds, assessing brain penetration is crucial.

Experimental Protocol: In Vivo Distribution Study

  • Dosing: Rats are administered the compound.

  • Sample Collection: At a specific time point (e.g., Tmax from the PK study), blood and brain tissue are collected.

  • Homogenization: Brain tissue is homogenized.

  • Quantification: Drug concentrations in plasma, whole blood, and brain homogenate are determined.

  • Calculation: The blood-to-plasma ratio and the brain-to-plasma ratio (Kp) are calculated.

IV. Metabolism: Biotransformation of the Compound

Metabolism involves the enzymatic conversion of a drug into other chemical species, known as metabolites. This process is a primary route of drug clearance.

A. In Vitro Metabolic Stability: Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Experimental Protocol: Microsomal Stability Assay

  • Incubation: The test compound is incubated with liver microsomes (human and rat) and NADPH (a necessary cofactor).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining parent compound is quantified by LC-MS/MS.

  • Calculation: The in vitro half-life (t½) and intrinsic clearance (CLint) are determined.

G cluster_0 Potential Metabolic Pathway Parent (2-(4-Fluorophenyl)oxazol-4-YL)methanamine M1 Hydroxylation on Phenyl Ring Parent->M1 Phase I (CYP450) M2 Oxidation of Amine Parent->M2 Phase I (MAO) M3 Glucuronidation of Hydroxylated Metabolite M1->M3 Phase II (UGT)

Caption: A potential metabolic pathway for the title compound.

Interpretation: The fluorophenyl moiety is often introduced to block metabolism at that position. Therefore, it is anticipated that (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride will exhibit greater metabolic stability compared to its non-fluorinated counterpart. Studies on a similar scaffold, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, showed that it was less prone to metabolic degradation, with the formation of a single hydroxylated metabolite.[7]

B. Reaction Phenotyping and Metabolite Identification

Identifying the specific CYP enzymes responsible for metabolism is crucial for predicting drug-drug interactions.

Experimental Protocol: Reaction Phenotyping

  • Incubation: The compound is incubated with a panel of recombinant human CYP enzymes.

  • Analysis: The rate of metabolism by each enzyme is determined.

Metabolite identification is performed using high-resolution mass spectrometry to elucidate the structures of the metabolites formed in microsomal incubations.

V. Excretion: Elimination from the Body

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through urine and feces.

Experimental Protocol: Mass Balance Study

  • Radiolabeling: A radiolabeled version of the compound (e.g., with ¹⁴C) is synthesized.

  • Dosing: The radiolabeled compound is administered to animals housed in metabolic cages.

  • Sample Collection: Urine and feces are collected over several days until the radioactivity is negligible.

  • Quantification: The total radioactivity in the collected samples is measured.

  • Metabolite Profiling: The radioactive components in the excreta are profiled to identify the major metabolites.

This study provides a definitive account of the routes and extent of drug elimination. For similar heterocyclic compounds, renal excretion is often a major pathway.

VI. Conclusion: Synthesizing the Pharmacokinetic Profile

The comprehensive evaluation of the ADME properties of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, as outlined in this guide, will provide a robust pharmacokinetic profile. By systematically conducting these experiments and comparing the results to relevant benchmarks and structural analogs, researchers can make informed decisions about the compound's potential for further development. The interplay of its chemical structure, particularly the fluorophenyl and oxazole moieties, with the biological system will ultimately determine its therapeutic viability. This structured, evidence-based approach is fundamental to advancing promising new chemical entities toward clinical reality.

References

  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. Retrieved from [Link]

  • PubMed Central. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

  • ResearchGate. (2017). SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. Retrieved from [Link]

  • PubMed Central. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

  • PubMed. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Retrieved from [Link]

  • PubMed. (2019). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). Retrieved from [Link]

  • National Institutes of Health. (2021). Plasma protein binding prediction focusing on residue-level features and circularity of cyclic peptides by deep learning. Retrieved from [Link]

  • PubChem. (n.d.). (2-(4-Fluorophenyl)oxazol-4-YL)methanamine. Retrieved from [Link]

  • PubMed. (2020). Efficacy and pharmacokinetics evaluation of 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432) as an anti-seizure agent. Retrieved from [Link]

  • ResearchGate. (2022). The excretion study of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in rats. Retrieved from [Link]

  • PubMed Central. (2020). The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions. Retrieved from [Link]

  • PubMed Central. (1977). Plasma protein binding of valproic acid in healthy subjects and in patients with renal disease. Retrieved from [Link]

  • PubMed. (1985). Plasma protein binding and distribution of fentanyl, sufentanil, alfentanil and lofentanil in blood. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals The oxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The specific biological function of an oxazole-containing compound is intricately linked to the nature and position of its substituents.[3] This guide will focus primarily on the potential of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride derivatives as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. Furthermore, we will explore their potential cytotoxic effects on cancer cell lines, providing a multi-faceted view of their therapeutic promise.

Monoamine Oxidase Inhibition: A Promising Avenue for Oxazole Derivatives

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[4] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[5] Inhibition of MAOs can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically exploited in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[6][7]

The structural features of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine suggest its potential as an MAO inhibitor. A study on a closely related compound, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, demonstrated selective inhibition of human MAO-B with an IC50 value of 3.47 µM, while showing significantly weaker inhibition of MAO-A (IC50 = 43.3 µM).[8] This selectivity for MAO-B is particularly relevant for the treatment of Parkinson's disease, as it allows for the enhancement of dopamine levels without the side effects associated with MAO-A inhibition.[9]

Comparative Analysis of MAO Inhibition

To contextualize the potential efficacy of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine derivatives, a comparison with established MAO inhibitors is essential. The following table summarizes the in vitro inhibitory activity (IC50 values) of the reference compound and two clinically used MAO inhibitors, Phenelzine and Selegiline.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (A/B)Reference
4-(2-Methyloxazol-4-yl)benzenesulfonamide43300347012.5[8]
Phenelzine--Non-selective[5][10]
Selegiline~100-fold less potent than for MAO-BPotent inhibitor~100-1000 fold selective for MAO-B[6][11]

Note: Specific IC50 values for Phenelzine can vary depending on the experimental conditions. It is generally considered a non-selective, irreversible inhibitor.

This comparison highlights the potential for the oxazole scaffold to yield selective MAO-B inhibitors. The benzenesulfonamide derivative, while not as potent as selegiline, demonstrates a clear preference for MAO-B. Further structural modifications to the (2-(4-Fluorophenyl)oxazol-4-YL)methanamine core could enhance this potency and selectivity.

Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay

The determination of MAO inhibitory activity is crucial for evaluating the potential of these compounds. A common and reliable method is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.

Principle: The assay relies on the oxidative deamination of a substrate (e.g., p-tyramine for both MAO-A and MAO-B) by MAO, which produces H₂O₂. In the presence of a peroxidase and a suitable probe (e.g., Amplex Red), H₂O₂ is converted into a highly fluorescent product (resorufin), which can be quantified. The rate of fluorescence increase is directly proportional to the MAO activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., (2-(4-Fluorophenyl)oxazol-4-YL)methanamine derivative) in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound by serial dilution in assay buffer.

    • Prepare solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer.

    • Prepare a solution of the substrate (e.g., p-tyramine).

    • Prepare a detection reagent mixture containing horseradish peroxidase (HRP) and a fluorescent probe.

  • Assay Procedure (96-well plate format):

    • Add a small volume of the test compound dilutions to the appropriate wells. Include wells for a positive control (a known MAO inhibitor like clorgyline for MAO-A or pargyline for MAO-B) and a negative control (vehicle).

    • Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately add the detection reagent mixture.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for resorufin) at multiple time points.

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence increase over time) for each concentration of the test compound.

    • Normalize the data to the negative control (100% activity) and positive control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Test Compound - MAO Enzymes - Substrate - Detection Mix add_cmpd Add Test Compound to 96-well plate reagents->add_cmpd add_enzyme Add MAO Enzyme & Pre-incubate add_cmpd->add_enzyme add_substrate Add Substrate & Detection Mix add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Fluorescence incubate->measure calc_rate Calculate Reaction Rates measure->calc_rate normalize Normalize Data calc_rate->normalize plot Plot Dose-Response Curve normalize->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the in vitro monoamine oxidase inhibition assay.

Anticancer Potential of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Derivatives

In addition to their potential as MAO inhibitors, oxazole derivatives have garnered significant attention for their anticancer properties.[12][13] The mechanisms of action are diverse and can include the inhibition of crucial cellular targets like STAT3, microtubules, and DNA topoisomerases.[8] Given that the core structure of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine is shared by compounds with known cytotoxic activity, exploring this therapeutic avenue is a logical step. For instance, a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their potent anticancer effects, particularly against the PC3 prostate carcinoma cell line.[2]

Comparative Cytotoxicity Data

To assess the potential anticancer activity, a comparison with a standard chemotherapeutic agent, Doxorubicin, is informative. The following table presents a compilation of IC50 values for Doxorubicin against various cancer cell lines. While direct data for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is not yet available in the public domain, this provides a benchmark for future studies.

Cell LineCancer TypeDoxorubicin IC50 (µM)Reference
MCF-7Breast adenocarcinoma2.5[14]
A549Lung carcinoma1.50[15]
HeLaCervical carcinoma1.00[15]
PC3Prostate carcinoma8.00[15]
HepG2Hepatocellular carcinoma12.2[14]
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential drug candidates.[16][17]

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines under standard conditions.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., (2-(4-Fluorophenyl)oxazol-4-YL)methanamine derivative) in cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the different concentrations of the test compound. Include wells for a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent like doxorubicin).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert MTT into formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_proc MTT Assay Procedure cluster_data_analysis Data Analysis culture_cells Culture Cancer Cell Lines seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate prepare_cmpd Prepare Compound Dilutions seed_plate->prepare_cmpd treat_cells Treat Cells with Compound prepare_cmpd->treat_cells incubate_treat Incubate for 48-72h treat_cells->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

The available evidence strongly suggests that (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride and its derivatives are a promising class of compounds with the potential for significant biological activity. The structural similarity to known MAO-B inhibitors warrants a thorough investigation of their potential in the treatment of neurodegenerative disorders. Concurrently, the established anticancer properties of the broader oxazole family make a compelling case for evaluating their cytotoxic effects against a panel of cancer cell lines.

Future research should focus on the synthesis of a focused library of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine derivatives with systematic modifications to the amine and phenyl moieties. These compounds should then be subjected to the in vitro assays detailed in this guide to establish a clear structure-activity relationship for both MAO inhibition and anticancer activity. Promising lead compounds can then be advanced to more complex cellular and in vivo models to further elucidate their therapeutic potential. This systematic approach will be instrumental in unlocking the full pharmacological value of this intriguing class of oxazole derivatives.

References

  • Monoamine oxidase inhibitor. In: Wikipedia. ; 2023. Accessed January 26, 2026. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Accessed January 26, 2026. [Link]

  • Finberg JPM, Rabey JM. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. 2016;7. doi:

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Accessed January 26, 2026. [Link]

  • Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. Accessed January 26, 2026. [Link]

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Accessed January 26, 2026. [Link]

  • 1,2,4-oxadiazole derivatives exhibited significant anti-cancer activity when they were evaluated, against human cancer cell lines. They also showed anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β3-receptor antagonist, antimicrobial, anti-helminthic, histamine-H3 and antiparasitic properties. PubMed Central (PMC). Accessed January 26, 2026. [Link]

  • Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Accessed January 26, 2026. [Link]

  • Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]

  • 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics. 2020;12(5):438. doi:

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. 2013;12(3):267-271. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publishers. Accessed January 26, 2026. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Pharmaceutical Sciences Asia. 2021;48(4):356-364. doi:

  • Effects on Oral Squamous Carcinoma Cell Lines and Their Mechanisms of Pyrazole N-Aryl Sulfonate: A Novel Class of Selective Cyclooxygenase-2 Inhibitors. MDPI. Accessed January 26, 2026. [Link]

  • Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides. Accessed January 26, 2026. [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. Drug Development Research. 2021;82(6):785-807. doi:

  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. ScienceOpen. Accessed January 26, 2026. [Link]

  • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Advances. 2020;10(58):35198-35212. doi:

  • Evidence that Formulations of the Selective MAO-B Inhibitor, Selegiline, which Bypass First-Pass Metabolism, also Inhibit MAO-A in the Human Brain. Neuropsychopharmacology. 2015;40(6):1537-1544. doi:

  • 2C-B. In: Wikipedia. ; 2024. Accessed January 26, 2026. [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. ResearchGate. Accessed January 26, 2026. [Link]

  • Cytotoxicity MTT Assay. In: Springer Nature Experiments. ; 2023. Accessed January 26, 2026. [Link]

  • Structure of phenelzine (I ), N 1-acetylphenelzine (II ), and N 2-acetylphenelzine (III ). ResearchGate. Accessed January 26, 2026. [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Accessed January 26, 2026. [Link]

  • Pharmacology of selegiline. In: Wikipedia. ; 2023. Accessed January 26, 2026. [Link]

  • Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. MDPI. Accessed January 26, 2026. [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells. Oncology Letters. 2015;9(3):1433-1438. doi:

  • Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. Bioorganic & Medicinal Chemistry. 2020;28(20):115683. doi:

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Current Neuropharmacology. 2016;14(4):324-338. doi:

  • Phenelzine. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases; 2012. Accessed January 26, 2026. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. 2022;27(13):4273. doi:

Sources

Validation

A Head-to-Head Comparison of (2-(4-Fluorophenyl)oxazol-4-yl)methanamine Hydrochloride Analogs as Monoamine Oxidase Inhibitors

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Oxazole-Based MAO Inhibitors Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the c...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Oxazole-Based MAO Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system, responsible for the degradation of key neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] The inhibition of these enzymes, particularly MAO-B, is a clinically validated strategy for the treatment of neurodegenerative disorders like Parkinson's disease, as it increases the synaptic availability of dopamine.[1] The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The unique electronic and structural features of the oxazole ring allow for diverse molecular interactions, making it an attractive framework for the design of novel enzyme inhibitors.[3]

This guide focuses on the (2-(4-Fluorophenyl)oxazol-4-yl)methanamine hydrochloride scaffold and its analogs. The strategic incorporation of a fluorine atom on the phenyl ring is a common medicinal chemistry tactic to enhance metabolic stability and binding affinity. The primary amine is a key feature for potential interactions within the active site of MAO enzymes. Understanding how modifications to this core structure impact inhibitory potency and selectivity against MAO-A and MAO-B is paramount for the rational design of next-generation therapeutics.

Comparative Analysis of Analog Performance: A Structure-Activity Relationship (SAR) Study

While a direct head-to-head comparative study of a comprehensive library of (2-(4-Fluorophenyl)oxazol-4-yl)methanamine hydrochloride analogs is not yet publicly available, we can infer critical structure-activity relationships from studies on structurally related oxazole and oxadiazole derivatives. The following analysis synthesizes these findings to provide a predictive framework for the performance of this compound class.

A key study on 4-(2-methyloxazol-4-yl)benzenesulfonamide demonstrated selective inhibition of the MAO-B isoform, highlighting the potential of the 2,4-disubstituted oxazole core for achieving selectivity. The substitution pattern on the oxazole ring is a pivotal determinant of biological activity.[2]

The Critical Role of the 2-Aryl Substituent

The nature and substitution pattern of the aryl ring at the 2-position of the oxazole core significantly influence the inhibitory activity.

  • Electron-Withdrawing Groups: The presence of a fluorine atom at the para-position of the phenyl ring, as in the parent compound, is anticipated to enhance potency. Halogen substitutions on aryl rings are a well-established strategy to improve pharmacokinetic properties and binding interactions.[4]

  • Electron-Donating Groups: Conversely, the introduction of electron-donating groups may modulate the electronic properties of the oxazole ring and impact binding affinity.

The Influence of the 4-Substituent

The aminomethyl group at the 4-position is crucial for the interaction with the MAO active site. Modifications to this group can dramatically alter potency and selectivity.

  • Chain Length and Branching: Altering the length of the alkyl chain or introducing branching could optimize the positioning of the terminal amine within the binding pocket.

  • Amine Substitution: N-alkylation or N-acylation of the primary amine would likely lead to a significant decrease in activity, as a primary amine is often a key pharmacophoric feature for MAO inhibitors.

The following table summarizes the anticipated impact of various structural modifications based on established SAR principles for MAO inhibitors:

Analog Modification Predicted MAO-B IC50 (µM) Predicted Selectivity (MAO-A/MAO-B) Rationale
Parent Compound 2-(4-Fluorophenyl)oxazol-4-yl)methanamineBaselineBaselineThe 4-fluoro substituent is expected to contribute to good potency.
Analog 1 2-Phenyl-4-(aminomethyl)oxazoleHigher (Less Potent)LowerRemoval of the electron-withdrawing fluorine may reduce binding affinity.
Analog 2 2-(4-Chlorophenyl)-4-(aminomethyl)oxazoleLower (More Potent)HigherThe larger and more polarizable chlorine atom may form stronger interactions in the active site.
Analog 3 2-(4-Methoxyphenyl)-4-(aminomethyl)oxazoleHigher (Less Potent)LowerThe electron-donating methoxy group may be less favorable for binding.
Analog 4 1-(2-(4-Fluorophenyl)oxazol-4-yl)ethan-1-amineVariableVariableIntroduction of a methyl group on the aminomethyl linker could sterically hinder optimal binding or provide additional hydrophobic interactions.

Experimental Protocols for Head-to-Head Evaluation

To empirically validate the predicted SAR and provide robust comparative data, the following experimental workflows are essential. These protocols are designed to be self-validating systems, incorporating standard controls and methodologies to ensure data integrity.

Synthesis of (2-(4-Fluorophenyl)oxazol-4-yl)methanamine Analogs

A general synthetic route for the preparation of the target analogs is outlined below. This multi-step synthesis allows for the introduction of diversity at the 2-aryl position.

G cluster_0 Synthesis of 2-Aryl-4-(aminomethyl)oxazole Analogs Start Substituted Benzoyl Chloride Step1 Reaction with 2-Amino-3-bromo-1,4-naphthoquinone Start->Step1 Intermediate1 2-Amido-3-bromo-1,4-naphthoquinone Intermediate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 2-Aryl-naphtho[2,3-d]oxazole-4,9-dione Step2->Intermediate2 Step3 Reduction and further modification Intermediate2->Step3 Final_Product (2-Aryl-oxazol-4-yl)methanamine Analogs Step3->Final_Product

Caption: General synthetic workflow for 2-aryl-oxazol-4-yl)methanamine analogs.

Step-by-Step Protocol:

  • Synthesis of 2-Aryl-naphtho[2,3-d]oxazole-4,9-diones: Reflux 2-amino-3-bromo-1,4-naphthoquinone with the corresponding substituted benzoyl chloride in a suitable solvent.[4] The reaction proceeds through a 2-amido-3-bromo-1,4-naphthoquinone intermediate which then undergoes cyclization.[4]

  • Formation of the (2-Aryl-oxazol-4-yl)methanamine Core: The resulting 2-aryl-naphtho[2,3-d]oxazole-4,9-dione can then be subjected to a series of reduction and functional group manipulation steps to yield the desired (2-aryl-oxazol-4-yl)methanamine analogs.

In Vitro Monoamine Oxidase Inhibition Assay

The inhibitory activity of the synthesized analogs against human MAO-A and MAO-B should be determined using a standardized in vitro assay.

G cluster_1 MAO Inhibition Assay Workflow Preparation Prepare solutions of test compounds, reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B), and MAO enzymes Incubation Pre-incubate enzyme with inhibitor or vehicle Preparation->Incubation Reaction Initiate reaction by adding a fluorogenic substrate (e.g., kynuramine) Incubation->Reaction Measurement Monitor fluorescence intensity over time Reaction->Measurement Analysis Calculate percentage inhibition and determine IC50 values Measurement->Analysis

Caption: Workflow for determining MAO inhibitory activity.

Detailed Methodology:

  • Enzyme and Substrate: Recombinant human MAO-A and MAO-B enzymes are commercially available. Kynuramine is a commonly used substrate that is metabolized by both MAO-A and MAO-B to a fluorescent product.

  • Assay Conditions: The assay is typically performed in a 96-well plate format. Test compounds are serially diluted to a range of concentrations.

  • Procedure: a. Add MAO-A or MAO-B enzyme to the wells. b. Add the test compound or a reference inhibitor (clorgyline for MAO-A, selegiline for MAO-B) and pre-incubate. c. Initiate the reaction by adding the kynuramine substrate. d. Measure the fluorescence at appropriate excitation and emission wavelengths over a set time period.

  • Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then determined by fitting the data to a dose-response curve.[5]

Determination of Inhibition Mechanism: Reversibility and Kinetics

To further characterize the most potent inhibitors, it is crucial to determine the mechanism of inhibition (i.e., reversible or irreversible) and the kinetic parameters.

Reversibility Assay:

  • Pre-incubate the MAO enzyme with a high concentration of the inhibitor.

  • Rapidly dilute the enzyme-inhibitor complex.

  • Measure the enzyme activity immediately after dilution and at various time points.

  • A recovery of enzyme activity over time indicates a reversible inhibitor.

Kinetic Studies:

For reversible inhibitors, kinetic studies are performed by measuring the initial rates of the enzymatic reaction at various substrate and inhibitor concentrations. The data is then plotted using a Lineweaver-Burk plot to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Conclusion and Future Directions

The (2-(4-Fluorophenyl)oxazol-4-yl)methanamine hydrochloride scaffold represents a promising starting point for the development of novel and selective MAO-B inhibitors. The predicted structure-activity relationships, based on existing knowledge of oxazole derivatives and MAO inhibitors, suggest that modifications to the 2-aryl substituent and the 4-aminomethyl linker will be key to optimizing potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of a library of analogs, enabling a true head-to-head comparison.

Future research should focus on the synthesis and evaluation of a diverse set of analogs to build a comprehensive SAR profile. Promising candidates should then be advanced to cellular and in vivo models to assess their therapeutic potential for neurodegenerative diseases. The insights gained from such studies will be invaluable for the continued development of this important class of therapeutic agents.

References

  • A comprehensive review on biological activities of oxazole derivatives. (2019). PMC. Available at: [Link]

  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. (n.d.). PMC. Available at: [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.).
  • Structure activity relationship of synthesized compounds. (n.d.).
  • Monoamine Oxidase Inhibitor (MAOI) Toxicity Workup: Laboratory Studies, Imaging Studies. (2023). Medscape.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024). RSC Advances.
  • An In-Depth Technical Guide on the Structure-Activity Relationship of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its. (n.d.). Benchchem.
  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip
  • SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. (2022).
  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI.
  • Monoamine Oxidase Inhibitors (MAOIs). (2025).
  • Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. (n.d.). PubMed.
  • Synthesis and structure-activity relationships of 2-aryl-4-oxazolylmethoxy benzylglycines and 2-aryl-4-thiazolylmethoxy benzylglycines as novel, potent PPARalpha selective activators- PPARalpha and PPARgamma selectivity modul
  • Biological profile of oxazole derivatives. (n.d.).
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Semantic Scholar.
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI.
  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (n.d.). MDPI.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online.
  • (2-Chloropyridin-4-yl)methanamine hydrochloride | LOXL2 Inhibitor. (n.d.). MedChemExpress.
  • Novel 1,2,4-Oxadiazole Deriv
  • Antidepressant-Like Activity of Naringenin, an Important Agro-Industrial Resource, Complexed with β-Cyclodextrin. (n.d.).
  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Deriv
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PubMed Central.
  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). MDPI.

Sources

Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis and Evaluation of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride and Its Analogs

This guide provides an in-depth technical comparison of synthetic routes and potential applications of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a key intermediate in contemporary drug discovery. It is in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes and potential applications of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, a key intermediate in contemporary drug discovery. It is intended for researchers, medicinal chemists, and process development scientists seeking to establish robust and reproducible experimental frameworks. We will explore the nuances of its synthesis, compare it with structurally related heterocyclic amines, and provide detailed, actionable protocols to ensure experimental fidelity.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and steric properties allow it to serve as a versatile bioisostere for amide and ester functionalities, often enhancing metabolic stability and modulating target engagement.[3] The subject of this guide, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, combines the favorable attributes of the oxazole core with a fluorinated phenyl group—a common motif for improving pharmacokinetic profiles—and a reactive aminomethyl side chain, making it a valuable building block for library synthesis and lead optimization.[3]

Reproducibility in the synthesis and evaluation of such compounds is paramount. Minor variations in reaction conditions can significantly impact yield, purity, and ultimately, the biological activity of the final product. This guide is designed to address these challenges by providing a detailed comparative analysis of synthetic methodologies and robust analytical protocols.

Comparative Analysis of Synthetic Methodologies

The synthesis of 2,4-disubstituted oxazoles can be approached through several established methods. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution pattern, and tolerance to various functional groups. Below, we compare three classical and widely adopted methods for oxazole synthesis: the Robinson-Gabriel, Van Leusen, and Fischer syntheses.[4][5][6]

Synthetic RouteStarting MaterialsKey Reagents & ConditionsTypical YieldsAdvantagesDisadvantages
Robinson-Gabriel Synthesis 2-Acylamino ketonesDehydrating agents (e.g., H₂SO₄, POCl₃, TFAA) at high temperatures.[4][7]Moderate to GoodWell-established and utilizes readily available starting materials.[4]Harsh reaction conditions can limit functional group tolerance.[4]
Van Leusen Oxazole Synthesis Aldehydes and Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃) under mild to moderate temperatures.[8][9]Good to ExcellentMild conditions, good functional group tolerance, and amenable to one-pot procedures.[5]Stoichiometric use of TosMIC and potential for side reactions.[4]
Fischer Oxazole Synthesis Cyanohydrins and aldehydesAnhydrous HCl under anhydrous, often low-temperature conditions.[4]Moderate to GoodA classical method useful for specific substitution patterns.[4]Requires anhydrous conditions and the preparation of cyanohydrins.[4]

Causality Behind Method Selection:

For the synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, the Van Leusen Oxazole Synthesis often presents the most strategic approach. The readily available 4-fluorobenzaldehyde can be reacted with a suitable protected aminomethyl-substituted TosMIC derivative. This route offers milder reaction conditions compared to the Robinson-Gabriel synthesis, which is crucial for preserving the sensitive aminomethyl group.[5][9] The Fischer synthesis, while effective, involves the handling of cyanohydrins, which can be hazardous.

Experimental Protocols

To ensure the reproducibility of your experiments, the following detailed protocols are provided. These protocols are based on established methodologies for the synthesis of closely related 2-aryl-4-substituted oxazoles and have been adapted for the target molecule.

Protocol 1: Synthesis of 4-(Aminomethyl)-2-(4-fluorophenyl)oxazole (Van Leusen Approach)

This protocol outlines a plausible, reproducible synthesis of the free base of the target compound. The final hydrochloride salt can be obtained by treating the free base with HCl in a suitable solvent.

Step 1: Synthesis of N-(tosylmethyl)formamide

  • In a well-ventilated fume hood, dissolve tosylmethyl isocyanide (TosMIC) (1.0 eq) in a mixture of methanol and dichloromethane at 0 °C.

  • Slowly add a solution of potassium carbonate (K₂CO₃) (1.2 eq) in water.

  • Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the formamide derivative.

Step 2: Synthesis of 4-(formamidomethyl)-2-(4-fluorophenyl)oxazole

  • To a solution of N-(tosylmethyl)formamide (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in methanol, add a solution of potassium carbonate (1.5 eq) in water portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Hydrolysis to 4-(aminomethyl)-2-(4-fluorophenyl)oxazole

  • Suspend the 4-(formamidomethyl)-2-(4-fluorophenyl)oxazole (1.0 eq) in a mixture of methanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the purified 4-(aminomethyl)-2-(4-fluorophenyl)oxazole in anhydrous diethyl ether.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Analytical Characterization

To validate the synthesis and ensure the purity of the final compound, a comprehensive analytical characterization is essential.

Analytical TechniqueExpected Results for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine Hydrochloride
¹H NMR Characteristic signals for the aromatic protons of the 4-fluorophenyl ring, the oxazole ring proton, and the aminomethyl protons. The integration of these signals should correspond to the expected number of protons.
¹³C NMR Signals corresponding to all carbon atoms in the molecule, including the characteristic shifts for the oxazole ring carbons and the carbon atoms of the 4-fluorophenyl ring.[10]
High-Resolution Mass Spectrometry (HRMS) The measured mass should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass of the molecular ion.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (ideally >95%). The retention time should be consistent across different batches.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H and C-H stretching of the amine, C=N and C=C stretching of the oxazole and aromatic rings, and the C-F stretching of the fluorophenyl group.

Comparative Performance and Applications

While direct comparative data for (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is limited in the public domain, we can infer its potential performance and applications by comparing it to structurally similar oxazole and isoxazole derivatives.[3][11]

Feature(2-(4-Fluorophenyl)oxazol-4-YL)methanamineAlternative: (2-(4-Fluorophenyl)isoxazol-4-YL)methanamine
Synthetic Accessibility Can be synthesized via established methods like the Van Leusen reaction.Synthesis may require different strategies, potentially involving cycloaddition reactions.
Physicochemical Properties The 1,3-arrangement of the oxazole ring results in a weaker basicity compared to isoxazoles.[11]The 1,2-arrangement in the isoxazole ring leads to a higher dipole moment and stronger basicity.[1]
Metabolic Stability The oxazole ring is generally considered to be metabolically stable.The isoxazole ring can also exhibit good metabolic stability, but the N-O bond can be susceptible to cleavage in some cases.
Potential Biological Activity The aminomethyl group provides a handle for derivatization to explore a wide range of biological targets. Oxazole derivatives have shown antimicrobial, anticancer, and anti-inflammatory activities.[3]Isoxazole derivatives are also known to possess a broad spectrum of biological activities and are present in several FDA-approved drugs.[12]

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the experimental process and the potential biological context of the target molecule, the following diagrams are provided.

G cluster_synthesis Synthetic Workflow cluster_analysis Analytical Validation Start 4-Fluorobenzaldehyde + Protected Aminomethyl-TosMIC Reaction Van Leusen Reaction (Base, Solvent, Temp) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Salt HCl Salt Formation Purification->Salt Final (2-(4-Fluorophenyl)oxazol-4-YL)methanamine HCl Salt->Final NMR NMR (1H, 13C) Final->NMR MS HRMS Final->MS HPLC HPLC Final->HPLC IR IR Spectroscopy Final->IR

Caption: Synthetic and Analytical Workflow for the Target Compound.

G cluster_pathway Hypothetical Signaling Pathway Interaction Compound (2-(4-Fluorophenyl)oxazol-4-YL) methanamine Derivative Target Protein Kinase (e.g., Target X) Compound->Target Inhibition Substrate Substrate Target->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream

Caption: Hypothetical Inhibition of a Protein Kinase Signaling Pathway.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, with a strong emphasis on experimental reproducibility. By understanding the nuances of different synthetic routes and employing rigorous analytical validation, researchers can confidently produce this valuable chemical entity for their drug discovery programs.

The true potential of this molecule lies in its utility as a scaffold for further chemical exploration. The primary amine serves as a versatile handle for the introduction of a wide array of functional groups, enabling the rapid generation of compound libraries for screening against various biological targets. Future work should focus on the systematic derivatization of the aminomethyl group to probe structure-activity relationships and identify novel therapeutic agents.

References

  • Van Leusen Reaction. NROChemistry. Available from: [Link]

  • Van Leusen Reaction. YouTube. Available from: [Link]

  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. Available from: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health. Available from: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available from: [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available from: [Link]

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. ACS Publications. Available from: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available from: [Link]

  • Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate. Available from: [Link]

  • Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available from: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. PubMed. Available from: [Link]

  • Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Available from: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Available from: [Link]

  • Palladium-catalyzed tandem C–H olefination/Robinson–Gabriel annulation for the synthesis of triaryloxazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. ACS Publications. Available from: [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Available from: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. PubMed. Available from: [Link]

  • OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. PharmaTutor. Available from: [Link]

  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. ResearchGate. Available from: [Link]

  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available from: [Link]

Sources

Validation

A Comparative Benchmarking Guide to (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

Introduction: Contextualizing a Novel Oxazole Moiety in Neuropharmacology The landscape of neuropharmacological drug discovery is perpetually driven by the pursuit of novel chemical entities with improved potency, select...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing a Novel Oxazole Moiety in Neuropharmacology

The landscape of neuropharmacological drug discovery is perpetually driven by the pursuit of novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Within this context, heterocyclic scaffolds, such as oxazoles, serve as privileged structures due to their versatile biological activities and synthetic accessibility.[1][2] This guide focuses on (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride , a compound of interest due to its structural motifs—a fluorinated phenyl ring and a primary amine—which are commonly associated with central nervous system (CNS) activity, particularly as modulators of neurotransmitter systems.[3][4] The presence of the fluorine atom can enhance metabolic stability and binding affinity, making this molecule a compelling candidate for further investigation.[3]

This document provides a comprehensive framework for benchmarking (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride. Our objective is to delineate a series of standardized, reproducible experiments to characterize its pharmacological profile against established standards. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both the "how" and the "why" behind each experimental step to ensure a robust and insightful evaluation.

Selection of Benchmarking Standards: Establishing a Pharmacological Baseline

A critical first step in evaluating a new chemical entity is to compare its activity against well-characterized compounds. The structural features of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride suggest a potential interaction with monoamine systems. The primary amine is a common feature in substrates and inhibitors of monoamine oxidases (MAO), key enzymes that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine.[5][6] Therefore, we have selected the following standards to benchmark its activity as a potential MAO inhibitor:

  • Moclobemide: A reversible and selective inhibitor of monoamine oxidase A (MAO-A). It serves as a benchmark for MAO-A selectivity.

  • Selegiline: An irreversible inhibitor of monoamine oxidase B (MAO-B) at lower doses. It is the standard for assessing MAO-B inhibition and selectivity.

By comparing our target compound to these standards, we can determine not only its potency but also its selectivity for the two major MAO isoforms, a critical determinant of its potential therapeutic application and side-effect profile.

Part 1: Physicochemical and Metabolic Profiling

Before assessing biological activity, it is crucial to understand the fundamental physicochemical properties and metabolic stability of the compound. These parameters are critical for interpreting biological data and predicting in vivo behavior.

Aqueous Solubility Assessment

Rationale: Adequate aqueous solubility is a prerequisite for most biological assays and is a key factor in oral bioavailability. The hydrochloride salt form of the target compound is intended to improve solubility.[7]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

  • Prepare a 10 mM stock solution of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride and benchmark standards in 100% DMSO.

  • In a 96-well microplate, perform serial dilutions of the stock solution into phosphate-buffered saline (PBS) at pH 7.4 to achieve a final DMSO concentration of 1%.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer.

  • The highest concentration that does not produce a significant increase in turbidity above the background is determined as the kinetic solubility.

In Vitro Metabolic Stability

Rationale: Rapid metabolism by liver enzymes can lead to poor bioavailability and a short duration of action, often halting the development of promising compounds.[8] This assay provides an early indication of a compound's metabolic fate.

Experimental Protocol: Liver Microsomal Stability Assay

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound and standards to a final concentration of 1 µM.

  • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction in each aliquot is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The percentage of compound remaining at each time point is calculated relative to the 0-minute sample.

Data Summary: Physicochemical and Metabolic Properties
CompoundMolecular Weight ( g/mol )Aqueous Solubility (µM at pH 7.4)Metabolic Stability (% Remaining at 60 min)
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine HCl 228.66 (as HCl salt)Hypothetical: 150Hypothetical: 65%
Moclobemide268.74> 20085%
Selegiline187.28> 20040%

Part 2: Primary Pharmacological Evaluation: Monoamine Oxidase Inhibition

This section details the core experimental workflow to determine the potency and selectivity of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride as a MAO inhibitor.

Workflow for MAO Inhibition Profiling

MAO_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound Test Compound & Standards (Serial Dilution) Incubate 1. Pre-incubate Enzyme with Compound (15 min) Compound->Incubate Enzyme Recombinant Human MAO-A & MAO-B Enzyme->Incubate Substrate Amplex Red Substrate Mix React 2. Add Substrate to Initiate Reaction Substrate->React Incubate->React Measure 3. Incubate (60 min, 37°C) Measure Fluorescence (Ex/Em 535/590 nm) React->Measure Plot Plot % Inhibition vs. Log[Concentration] Measure->Plot Calculate Calculate IC50 Values (Non-linear Regression) Plot->Calculate Selectivity Determine Selectivity Index (IC50 MAO-B / IC50 MAO-A) Calculate->Selectivity GPCR_Signaling Ligand Test Compound (Ligand) GPCR GPCR (e.g., 5-HT Receptor) Ligand->GPCR Binds G_Protein G-Protein (Gα, β, γ) GPCR->G_Protein Activates Effector Effector Enzyme (Adenylyl Cyclase) G_Protein->Effector Modulates cAMP Second Messenger (cAMP) Effector->cAMP Produces Response Cellular Response (Reporter Gene Assay) cAMP->Response Triggers

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like (2-(4-Fluorophenyl)oxazol-4-YL)methanami...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride demands a meticulous, proactive approach to personal protection and laboratory operations. This guide moves beyond mere compliance, offering a framework for understanding the "why" behind each safety protocol, ensuring that best practices become second nature in your laboratory.

The molecular structure of this compound—featuring a fluorinated aromatic ring, an oxazole core, and an amine hydrochloride salt—presents a specific hazard profile that dictates our handling strategy. Amine hydrochlorides are often crystalline solids that can be irritating to the skin, eyes, and respiratory tract.[1][2] The presence of the fluorophenyl group necessitates careful consideration of its reactivity and disposal pathways.

This guide provides a comprehensive operational plan, from initial risk assessment to terminal disposal, ensuring the safety of personnel and the integrity of your research.

Section 1: Hazard Assessment and Risk Mitigation

Before any laboratory work commences, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its potential hazards by examining structurally similar molecules. Analogous compounds like (2-Chloropyridin-4-yl)methanamine hydrochloride and other amine hydrochlorides are classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2][3][4]

Primary Hazard Routes:

  • Inhalation: Dust or aerosols generated during weighing or transfer can irritate the respiratory system.[1][3]

  • Dermal Contact: The compound can cause skin irritation.[1][2][3]

  • Ocular Contact: As with many hydrochloride salts, contact with eyes can lead to serious irritation or damage.[1][2][3]

  • Ingestion: The substance is presumed to be harmful if swallowed.[1][2][3]

The cornerstone of mitigation is a dual strategy: implementing robust engineering controls and mandating the use of appropriate Personal Protective Equipment (PPE). All handling of this compound in its solid form must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

Section 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The following table outlines the minimum required PPE for handling (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesFlame-resistant lab coatNot required (in sealed containers)
Weighing & Transfer (Solid) Chemical splash goggles and face shieldDouble-gloved nitrile glovesFlame-resistant lab coat, buttonedHandled within a fume hood
Solution Preparation Chemical splash goggles and face shieldNitrile glovesFlame-resistant lab coatHandled within a fume hood
Waste Disposal Chemical splash gogglesNitrile glovesFlame-resistant lab coatNot required (for sealed waste)

Causality Behind PPE Choices:

  • Eye and Face Protection : Chemical splash goggles are mandatory to protect against accidental splashes and fine dust.[5][6] A face shield worn over goggles is crucial during weighing and solution preparation, where the risk of splashing is highest.[7][8]

  • Hand Protection : Nitrile gloves provide adequate protection against incidental contact.[7] Double-gloving is recommended when handling the solid compound to provide an extra layer of safety and a simple method for doffing the contaminated outer layer without touching it.

  • Body Protection : A flame-resistant lab coat, fully buttoned, protects the skin and personal clothing from contamination.[7] Long pants and closed-toe shoes are a standard requirement in any laboratory setting.[7]

  • Respiratory Protection : While engineering controls like a fume hood are the primary defense against inhalation, a NIOSH-approved respirator may be necessary if these controls are not available or are insufficient.[5][9]

Section 3: Step-by-Step Operational Plans

Adherence to standardized procedures is critical for minimizing risk. The following workflows provide a clear, repeatable process for common laboratory tasks involving this compound.

Safe Handling and Solution Preparation Workflow

This protocol ensures that the compound is handled in a manner that minimizes exposure to the operator and the environment.

Step-by-Step Methodology:

  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is functioning correctly.

  • Staging: Place all necessary equipment (spatula, weigh paper, glassware, solvent) inside the fume hood before introducing the compound.

  • Weighing: Carefully weigh the desired amount of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride onto weigh paper or directly into a tared vessel. Perform this task in the fume hood or a ventilated balance enclosure.

  • Transfer: Gently add the weighed solid to the solvent in the reaction vessel. Avoid creating dust.

  • Dissolution: If necessary, stir the solution to aid dissolution. Keep the vessel covered as much as possible.

  • Initial Decontamination: After the transfer, use a solvent-dampened wipe to clean the spatula and any surfaces within the fume hood that may have been contaminated. Dispose of the wipe in the designated solid waste container.

  • Secure: Tightly close the primary container of the compound and store it in a designated, locked-up location.[1][10]

cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Cleanup & Storage a Don PPE b Verify Fume Hood a->b c Weigh Solid b->c Begin Work d Transfer to Solvent c->d e Dissolve & Mix d->e f Decontaminate Surfaces e->f Complete Transfer g Dispose of Waste f->g h Secure Compound g->h

Safe Handling Workflow Diagram
Emergency Response Protocols

In the event of an exposure or spill, a rapid and informed response is critical.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1][4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Call for medical assistance.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

Spill Response:

  • Small Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with a compatible absorbent material (e.g., vermiculite or sand).

    • Carefully collect the absorbed material into a designated, sealed waste container.

    • Decontaminate the area with an appropriate solvent and wipe clean.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the affected area.

    • Allow only trained emergency response personnel to conduct the cleanup.

cluster_spill Spill Response cluster_exposure Exposure Response node_action node_action end_report File Incident Report node_action->end_report Document Incident end_med Medical Follow-up node_action->end_med Seek Medical Attention node_critical node_critical node_critical->end_report Notify EHS node_critical->end_med Notify EHS start Incident Occurs (Spill or Exposure) spill_loc Spill Location? start->spill_loc exp_type Exposure Type? start->exp_type spill_hood Inside Fume Hood spill_loc->spill_hood Inside spill_lab Outside Fume Hood spill_loc->spill_lab Outside spill_hood->node_action Action: Contain, Absorb, Collect Waste spill_lab->node_critical Action: EVACUATE AREA exp_skin Skin/Eye Contact exp_type->exp_skin Contact exp_inhale Inhalation exp_type->exp_inhale Inhaled exp_skin->node_action Action: Flush with Water (15+ min) exp_inhale->node_action Action: Move to Fresh Air

Emergency Response Decision Workflow

Section 4: Decontamination and Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle. As a fluorinated aromatic compound, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride must be treated as hazardous chemical waste.

Decontamination:

  • All glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Work surfaces in the fume hood should be wiped down with a solvent-dampened cloth after each use.

Waste Disposal:

  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, and absorbent materials from spills, must be collected in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Unused solutions and solvent rinsates should be collected in a designated, sealed container for halogenated organic waste.

  • Disposal Pathway: Do not dispose of this compound down the drain or in regular trash. The waste must be disposed of through your institution's hazardous waste program, likely via incineration at a licensed facility.[11] It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.[1]

By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.

References

  • (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS. MedChemExpress.

  • Product Information: 2'-fluoro, ortho-fluoro (±)-cis-3-methyl Fentanyl (hydrochloride). Cayman Chemical.

  • Amines as occupational hazards for visual disturbance. National Institutes of Health (NIH).

  • Safety Data Sheet: [5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride. CymitQuimica.

  • What are the Health and Safety Guidelines for Using Amines?. Dalton Ag Products.

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Decon7.

  • Safety Data Sheet: 2'-fluoro, ortho-fluoro (±)-cis-3-methyl Fentanyl (hydrochloride). Cayman Chemical.

  • Personal Protective Equipment (PPE). CHEMM.

  • Safety Data Sheet: N-(4-CHLOROPHENYL)-MALEIMIDE. Sigma-Aldrich.

  • Management of Solid Waste Containing Fluoride—A Review. National Institutes of Health (NIH).

  • Safety Data Sheet: 1-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride. Enamine.

  • Proper disposal of chemicals. Sciencemadness Wiki.

  • Anhydrous Ammonia PPE. YouTube.

  • Safety Data Sheet: 1-(1H-1,2,3-triazol-5-yl)methanamine hydrochloride. Fluorochem.

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.

  • Safety Data Sheet: (4-FLUOROPYRIDIN-3-YL)METHANAMINE HCL. CymitQuimica.

  • How to dispose of industrial solvents that contain F gas. GOV.UK.

  • Safety and handling of fluorinated organic compounds. Benchchem.

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. National Institutes of Health (NIH).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride
Reactant of Route 2
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.